molecular formula C19H19N3O4 B10825811 Ethyl LipotF

Ethyl LipotF

Cat. No.: B10825811
M. Wt: 353.4 g/mol
InChI Key: XUKLGMSFWAEOPR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl LipotF is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLGMSFWAEOPR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Alpha-Lipoate and its Biologically Active Form, Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Ethyl LipotF" is not found in the scientific literature and is presumed to be a typographical error. This guide focuses on Ethyl alpha-lipoate , the ethyl ester of alpha-lipoic acid, and its biologically active form, alpha-lipoic acid (ALA) . The biological effects of ethyl alpha-lipoate are primarily attributed to its hydrolysis product, ALA.

Chemical Structure and Properties

Ethyl alpha-lipoate is the ethyl ester of alpha-lipoic acid.

Chemical Structure of Ethyl Alpha-Lipoate:

  • Molecular Formula: C₁₀H₁₈O₂S₂[1][2]

  • Molecular Weight: 234.38 g/mol [1]

  • Synonyms: Ethyl 5-(1,2-dithiolan-3-yl)pentanoate[2]

Chemical Structure of Alpha-Lipoic Acid:

  • Molecular Formula: C₈H₁₄O₂S₂

  • Molecular Weight: 206.32 g/mol

  • Synonyms: Thioctic acid, 1,2-dithiolane-3-pentanoic acid[3]

Synthesis

Synthesis of Ethyl Alpha-Lipoate

A common method for the synthesis of alpha-lipoic acid involves the preparation of ethyl lipoate as an intermediate, which is then hydrolyzed. The synthesis of ethyl lipoate starts from 6,8-dichloro-octanoic acid ethyl ester.[3]

Experimental Protocol: Synthesis of Ethyl Lipoate [3]

  • Preparation of Sodium Polysulfide Solution: A 3M solution of sodium sulfide is prepared by dissolving sodium sulfide in distilled water with heating below 50°C. Sulfur is then added to this solution to a final concentration of 3.5 M to obtain a mixed sodium polysulfide solution.[3]

  • Reaction Setup: 6,8-dichloro-octanoic acid ethyl ester is dissolved in distilled water to a concentration of 3M in a photoreactor. A phase transfer catalyst is added, and the solution is heated to 82-84°C with stirring.[3]

  • Cyclization Reaction: The mixed sodium polysulfide solution is added dropwise to the heated solution of 6,8-dichloro-octanoic acid ethyl ester over 180 minutes. The reaction is carried out under photocatalysis using a 1000W xenon lamp with a 680nm cut-off filter, and the reaction mixture is stirred at 200 rpm.[3]

  • Work-up: After the cyclization is complete, sodium sulfite is added to the reactor to a concentration of 0.45 M, and the reaction proceeds under photocatalysis at 86-90°C for 60 minutes. The reaction solution is then extracted at 80-90°C. The organic layer is diluted with toluene, and the aqueous layer is extracted with toluene. The combined toluene layers are concentrated to a constant weight to yield ethyl lipoate.[3]

Synthesis of Alpha-Lipoic Acid

Alpha-lipoic acid is obtained by the hydrolysis of ethyl lipoate.[3]

Biological Activity and Signaling Pathways

Alpha-lipoic acid is a potent antioxidant that participates in various cellular signaling pathways. Its antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS) and its capacity to regenerate other endogenous antioxidants like vitamin C and glutathione.[4][5]

Signaling Pathways Modulated by Alpha-Lipoic Acid

Alpha-lipoic acid has been shown to modulate several key signaling pathways involved in inflammation, cellular stress response, and metabolism.

  • NF-κB Signaling Pathway: ALA can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can occur through metal chelation and by blocking virus-induced increases in NF-κB activity, thereby reducing the production of pro-inflammatory cytokines.[6]

  • AMPK/mTOR Signaling Pathway: ALA activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This leads to reduced cell growth and proliferation and promotes autophagy.[6]

  • Keap1-Nrf2 Signaling Pathway: ALA activates the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. By modifying Keap1, ALA promotes the nuclear translocation of Nrf2, which then activates the expression of antioxidant response element (ARE)-driven genes.[6]

  • PI3K/Akt Signaling Pathway: ALA can activate the PI3K/Akt signaling pathway, which is involved in cell survival and can protect against endoplasmic reticulum stress-induced cell death.[7]

  • MAPK Signaling Pathway: ALA has been shown to inhibit adipocyte differentiation by modulating the activity of pro-adipogenic transcription factors through the activation of MAPK pathways.[8] It can also suppress histone-induced inflammation by inhibiting ERK and p38 MAPK activation.[9]

Diagram of Key Signaling Pathways Modulated by Alpha-Lipoic Acid:

Signaling_Pathways cluster_ALA Alpha-Lipoic Acid cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes ALA Alpha-Lipoic Acid NFkB NF-κB Pathway ALA->NFkB inhibits AMPK AMPK/mTOR Pathway ALA->AMPK activates Nrf2 Keap1-Nrf2 Pathway ALA->Nrf2 activates PI3K PI3K/Akt Pathway ALA->PI3K activates MAPK MAPK Pathway ALA->MAPK modulates Inflammation ↓ Inflammation NFkB->Inflammation Autophagy ↑ Autophagy AMPK->Autophagy OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Apoptosis ↓ Apoptosis PI3K->Apoptosis Adipogenesis ↓ Adipogenesis MAPK->Adipogenesis

Caption: Key signaling pathways modulated by Alpha-Lipoic Acid.

Quantitative Data

The biological activity of alpha-lipoic acid has been quantified in various assays.

Assay TypeCompoundResult (IC₅₀ or EC₅₀)Reference
DPPH Radical ScavengingLipoic Acid Ester Derivatives (e.g., 3w)Close to Vitamin C and Trolox--INVALID-LINK--[10]
ABTS Radical ScavengingLipoic Acid Ester Derivatives (e.g., 3w)Close to Vitamin C and Trolox--INVALID-LINK--[10]
Ferric Reducing Antioxidant Power (FRAP)Lipoic Acid Ester Derivatives (e.g., 3w)Stronger than Vitamin C and Trolox--INVALID-LINK--[10]
Hydroxyl Radical ScavengingLipoic Acid Ester Derivatives (e.g., 3w)Stronger than Trolox--INVALID-LINK--[10]

Experimental Protocols

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • A 75 µM solution of DPPH in methanol is prepared.[11]

  • The sample solutions are prepared at different concentrations.

  • 50 µL of each sample solution is added to 0.950 mL of the DPPH solution and incubated in the dark for 30 minutes.[11]

  • The absorbance is measured at 517 nm against a blank (50 µL of pure ethanol).[11]

  • The percentage of scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 10 µL of the antioxidant solution is added to 1.0 mL of the diluted ABTS•+ solution.[11]

  • The absorbance is measured at 734 nm after a set incubation time.

  • The percentage of scavenging activity is calculated.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Alpha-Lipoic Acid Quantification

  • Method 1 (HPLC-UV):

    • Mobile Phase: 50 mM disodium hydrogen phosphate buffer (pH 2.5 adjusted with 1 M H₃PO₄) and acetonitrile (50:50, v/v).[12][13]

    • Column: C18 column (150 mm).[12][13]

    • Detection: UV at 201 nm.[12][13]

    • Linearity Range: 1.56 - 50 µg/mL.[12][13]

  • Method 2 (HPLC-ELSD):

    • Mobile Phase: Acetonitrile and 0.1 M acetic acid (60:40, v/v), pH 2.5.[14]

    • Column: C18 Zorbax, 5 µm, 15 cm.[14]

    • Detector: Evaporative Light Scattering Detector (ELSD).[14]

    • Linearity Range: 100-750 ppm.[14]

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation (Extraction/Dissolution) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Preparation (Serial Dilutions) Standard->HPLC Detection Detection (UV or ELSD) HPLC->Detection Data Data Acquisition and Analysis Detection->Data Quantification Quantification Data->Quantification

Caption: General workflow for HPLC analysis of Alpha-Lipoic Acid.

References

Ethyl Lipoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ethyl Lipoate, Focusing on its Physicochemical Properties, Synthesis, and Applications with an Emphasis on its Role in Polymer Chemistry and Inferred Biological Activity.

Introduction

Ethyl lipoate, the ethyl ester of alpha-lipoic acid, is a synthetically modified derivative of a naturally occurring antioxidant. While alpha-lipoic acid has been extensively studied for its role in mitochondrial metabolism and its therapeutic potential in conditions associated with oxidative stress, ethyl lipoate has garnered significant interest in the field of polymer chemistry. Its unique structure, featuring a reactive disulfide bond within a five-membered ring, allows it to act as a cleavable comonomer in the synthesis of degradable and self-healing polymers. This technical guide provides a comprehensive overview of ethyl lipoate, including its chemical properties, synthesis protocols, and established applications in materials science. It also explores the inferred biological activities of ethyl lipoate, drawing parallels with its well-characterized parent compound, alpha-lipoic acid, to offer insights for researchers in drug development.

Physicochemical Properties and Identification

A clear identification of ethyl lipoate is crucial for research and development. The most commonly referenced form is the R-enantiomer, ethyl (R)-(+)-α-lipoate.

PropertyValueReference
CAS Number 104726-74-1 (for ethyl (R)-(+)-α-lipoate)
Molecular Formula C10H18O2S2
Molecular Weight 234.38 g/mol
Appearance Yellow oil[1]

Synthesis of Ethyl Lipoate

The synthesis of ethyl lipoate from alpha-lipoic acid is a critical step for its application in various fields. Two primary methods have been described in the literature: Steglich esterification and a more environmentally friendly Fischer esterification.

Experimental Protocol: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • alpha-Lipoic acid

  • Ethanol

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Standard laboratory glassware

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Silica for column chromatography

Procedure:

  • In a 250 mL round-bottomed flask, dissolve alpha-lipoic acid (5 g, 0.024 mol) and ethanol (4.2 mL, 0.073 mol) in DCM (20 mL). Place the flask in an ice bath and stir for 10 minutes.[1]

  • In a separate beaker, dissolve DCC (5 g, 0.024 mol) in DCM (20 mL). Add this solution to the lipoic acid/ethanol mixture. Continue stirring over ice for another 10 minutes.[1]

  • Prepare a solution of DMAP (0.2961 g, 0.0024 mol) in DCM (10 mL). Add this solution dropwise to the main reaction flask. A precipitate will form.[1]

  • Stir the reaction mixture for an additional hour over ice, then allow it to warm to room temperature and stir for 24 hours.[1]

  • Remove the white precipitate (dicyclohexylurea) by vacuum filtration.[1]

  • Concentrate the yellow filtrate under vacuum using a rotary evaporator.[1]

  • Purify the crude product by silica column chromatography using a mixture of ethyl acetate and hexane (5% v/v ethyl acetate) as the eluent.[1]

  • The final product is isolated as a yellow oil. A typical yield is around 78%.[1]

Experimental Protocol: Greener Fischer Esterification

This optimized method offers a higher yield and a significantly lower environmental impact factor compared to traditional methods.

Materials:

  • alpha-Lipoic acid

  • Ethanol

  • An acidic catalyst (e.g., diphenyl phosphate, though others can be screened)

  • Solvent (e.g., acetone)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • While a specific detailed public protocol for this greener synthesis is part of ongoing research, the principles involve reacting lipoic acid with an excess of ethanol in the presence of a benign acid catalyst under conditions that favor ester formation, likely involving reflux followed by standard workup procedures to isolate the ethyl lipoate. This approach has been reported to be scalable to a 100-gram scale with a yield of over 80%.[2]

Applications in Polymer Chemistry

Ethyl lipoate's primary application is as a comonomer in radical polymerization to create polymers with degradable disulfide bonds in their backbones. This is of particular interest for developing sustainable materials and for biomedical applications like drug delivery systems.

Experimental Protocol: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.

Materials:

  • n-Butyl acrylate (n-BA), inhibitor removed

  • Ethyl lipoate (ELp)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as a RAFT agent

  • Anisole as a solvent

  • N,N-Dimethylformamide (DMF) as an internal standard for NMR

  • Sealed vials

  • Nitrogen source for degassing

  • Heating apparatus (e.g., oil bath)

Procedure for Kinetic Studies:

  • In a 25 mL vial, combine n-BA (1 mL, 7.0 mmol), AIBN (0.0038 g, 0.023 mmol), DDMAT (0.0212 g, 0.05 mmol), anisole (1 mL), and ethyl lipoate (0.355 mL, 1.7 mmol).[1]

  • Add a few drops of DMF as an internal standard for 1H NMR analysis.[1]

  • Seal the vial and degas the mixture with nitrogen for 20 minutes.[1]

  • Place the vial in a preheated oil bath at 65 °C.[1]

  • Take samples at regular time intervals to monitor monomer conversion and polymer molecular weight via 1H NMR and Gel Permeation Chromatography (GPC), respectively.[1]

Experimental Protocol: Degradation of Ethyl Lipoate-Containing Polymers

The disulfide bonds introduced by ethyl lipoate can be cleaved, leading to the degradation of the polymer.

Materials:

  • Polymer sample containing ethyl lipoate units

  • Tetrahydrofuran (THF)

  • 2,2'-(Ethylenedioxy)diethanethiol (EDDET)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Nitrogen source

Procedure:

  • Place a dried gel sample (50-120 mg, corresponding to 1 equivalent of ethyl lipoate) in a vial.[1]

  • Add THF (4 mL), EDDET (3 equivalents), and DBU (1 equivalent).[1]

  • Gently mix the contents, seal the vial, and degas with nitrogen for 15 minutes.[1]

  • Let the mixture stand at room temperature for 24 hours to allow for degradation.[1]

Logical Workflow for Polymer Synthesis and Degradation

G cluster_synthesis RAFT Polymerization cluster_degradation Polymer Degradation Monomers n-BA + Ethyl Lipoate Polymerization Polymerization at 65°C Monomers->Polymerization Initiator AIBN Initiator->Polymerization RAFT_Agent DDMAT RAFT_Agent->Polymerization Solvent Anisole Solvent->Polymerization Polymer Degradable Polymer Polymerization->Polymer Degrading_Agent EDDET + DBU Degradation Thiol-Disulfide Exchange Degrading_Agent->Degradation Solvent_Deg THF Solvent_Deg->Degradation Fragments Soluble Fragments Degradation->Fragments Polymer->Degradation

Caption: Workflow of degradable polymer synthesis and degradation.

Biological Activity and Signaling Pathways (Inferred from Alpha-Lipoic Acid)

Direct research into the specific biological activities of ethyl lipoate is limited. However, it is widely presumed to act as a more lipophilic prodrug of alpha-lipoic acid, meaning it is likely metabolized in the body to release the active parent compound. The ethyl ester group increases its fat solubility, which may enhance its ability to cross cell membranes. A study on a different modified lipoate, "LA-Plus," showed that altering the carboxylic acid group could increase cellular uptake and result in more potent immunomodulatory activity.[3]

The biological effects of alpha-lipoic acid are well-documented and are attributed to both the oxidized (lipoic acid) and reduced (dihydrolipoic acid, DHLA) forms.

Antioxidant Mechanisms

Alpha-lipoic acid is often referred to as a "universal antioxidant" because it is soluble in both water and fat. Its antioxidant properties are multifaceted:

  • Direct Radical Scavenging: Both lipoic acid and DHLA can neutralize a variety of reactive oxygen species (ROS).

  • Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C and vitamin E, from their radical forms, and it can also increase intracellular glutathione levels.

  • Metal Chelation: Lipoic acid can chelate transition metals like iron and copper, preventing them from participating in radical-generating reactions.

Modulation of Signaling Pathways

Alpha-lipoic acid is known to influence key cellular signaling pathways, particularly those related to inflammation and metabolism.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many disease states, NF-κB is chronically active. Alpha-lipoic acid has been shown to inhibit the activation of NF-κB.[4] This inhibition is thought to occur through several mechanisms, including preventing the degradation of the inhibitory protein IκBα.[5] Some evidence suggests this anti-inflammatory action may be independent of its antioxidant function.[6]

G TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_n NF-κB Translocation to Nucleus IkBa_d->NFkB_n Allows Gene Gene Expression (e.g., COX-2, VCAM-1) NFkB_n->Gene Induces LA Alpha-Lipoic Acid (from Ethyl Lipoate) LA->IKK Inhibits

Caption: Inferred inhibition of the NF-κB pathway by alpha-lipoic acid.

Future Directions for Drug Development Professionals

For researchers in drug development, ethyl lipoate presents an interesting case. While its parent compound, alpha-lipoic acid, has shown therapeutic potential, its clinical utility can be limited by its pharmacokinetic profile. Ethyl lipoate, as a more lipophilic derivative, could potentially offer improved bioavailability. However, there is a clear need for further research to:

  • Determine the Pharmacokinetic Profile: Studies are required to understand the absorption, distribution, metabolism, and excretion of ethyl lipoate and to confirm its conversion to alpha-lipoic acid in vivo.

  • Directly Compare Biological Activity: Head-to-head studies comparing the antioxidant and anti-inflammatory efficacy of ethyl lipoate with alpha-lipoic acid in relevant in vitro and in vivo models are essential.

  • Explore Novel Drug Delivery Systems: Given its use in creating degradable polymers, ethyl lipoate could be investigated as a component of drug delivery systems, where it might serve both as a structural element and a therapeutic agent upon degradation.

Conclusion

Ethyl lipoate is a versatile molecule with a well-established role in the synthesis of advanced polymer materials. Its ability to introduce cleavable disulfide bonds makes it a valuable tool for creating degradable and sustainable plastics and resins. For the scientific and drug development communities, its primary interest lies in its potential to act as a more bioavailable prodrug of alpha-lipoic acid. While its biological effects are largely inferred from its parent compound, the modification of the carboxyl group presents a promising strategy to enhance the therapeutic potential of lipoic acid. Future research should focus on elucidating the specific pharmacological properties of ethyl lipoate to bridge the gap between its applications in materials science and its potential in medicine.

References

Technical Guide: Solubility and Handling of Ethyl Lipoate in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

The solubility of an organic compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug formulation. Esters, such as Ethyl Lipoate, are generally soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol.

Based on data for the parent compound, α-Lipoic Acid, the solubility of Ethyl Lipoate in both DMSO and ethanol is expected to be substantial. The solubility of both DL-α-Lipoic Acid and (R)-α-Lipoic Acid in these solvents is approximately 30 mg/mL[1][2][3]. It is important to note that the esterification of the carboxylic acid to an ethyl ester may slightly alter the solubility, but this value serves as a reliable starting point for experimental work.

Table 1: Quantitative Solubility of Lipoic Acid in Organic Solvents

CompoundSolventSolubility (mg/mL)
DL-α-Lipoic AcidDMSO~30[2]
DL-α-Lipoic AcidEthanol~30[2]
(R)-α-Lipoic AcidDMSO~30[3]
(R)-α-Lipoic AcidEthanol~30[3]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of a solid organic compound, such as Ethyl Lipoate, in an organic solvent.

Materials:

  • Ethyl Lipoate (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

  • Calibrated micropipettes

  • Small volume glass vials with caps

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of Ethyl Lipoate (e.g., 50 mg) and place it into a glass vial.

    • Add a small, precise volume of the chosen solvent (DMSO or ethanol), for example, 1 mL.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for a set period (e.g., 24 hours) to ensure saturation. If a shaker is not available, periodic vortexing can be performed.

    • After the equilibration period, visually inspect the vial for the presence of undissolved solid. If no solid remains, add more Ethyl Lipoate in known increments until a saturated solution with excess solid is achieved.

  • Isolation of the Supernatant:

    • Once the solution is saturated and has equilibrated, carefully allow the excess solid to settle at the bottom of the vial.

    • Using a calibrated micropipette, withdraw a precise volume of the clear supernatant (e.g., 100 µL), being careful not to disturb the solid pellet.

  • Quantification:

    • The amount of dissolved Ethyl Lipoate in the supernatant can be determined by a suitable analytical method. A common method is to evaporate the solvent from the known volume of the supernatant under a stream of inert gas or in a vacuum oven and then accurately weigh the remaining solid residue.

    • Alternatively, if a suitable chromophore is present or can be derivatized, spectroscopic methods such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a standard curve can be used for quantification.

  • Calculation of Solubility:

    • The solubility is calculated by dividing the mass of the dissolved Ethyl Lipoate by the volume of the solvent in which it was dissolved. The result is typically expressed in mg/mL or g/L.

Visualizations: Workflows and Pathways

3.1. Synthesis of Ethyl Lipoate

The synthesis of Ethyl Lipoate from Lipoic Acid is a common esterification reaction. The following diagram illustrates a typical workflow for this synthesis.

G Synthesis of Ethyl Lipoate Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Lipoic_Acid Lipoic Acid Esterification Esterification (e.g., Fischer or Steglich) Lipoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Workup Aqueous Workup Esterification->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Ethyl_Lipoate Ethyl Lipoate Chromatography->Ethyl_Lipoate

Caption: A generalized workflow for the synthesis and purification of Ethyl Lipoate.

3.2. Metabolic Pathway of Lipoic Acid

Lipoic acid is a cofactor for several mitochondrial enzymes and undergoes metabolic transformations. The following diagram outlines the key steps in the mitochondrial β-oxidation of lipoic acid[4]. While this pathway is for lipoic acid, it provides insight into the potential metabolic fate of related compounds.

G Metabolic Pathway of Lipoic Acid Lipoic_Acid Lipoic Acid Beta_Oxidation Mitochondrial β-Oxidation Lipoic_Acid->Beta_Oxidation Glycine_Conjugation Glycine Conjugation Lipoic_Acid->Glycine_Conjugation Metabolite_1 β-oxidation Metabolites Beta_Oxidation->Metabolite_1 Ring_Reduction Dithiolane Ring Reduction Metabolite_1->Ring_Reduction Reduced_Metabolites Reduced Metabolites Ring_Reduction->Reduced_Metabolites S_Methylation S-Methylation Reduced_Metabolites->S_Methylation Methylated_Metabolites Methylated Metabolites S_Methylation->Methylated_Metabolites Glycine_Conjugate Glycine Conjugate Glycine_Conjugation->Glycine_Conjugate

Caption: Key metabolic transformations of Lipoic Acid in the body.

References

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in m6A RNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Ethyl LipotF" did not yield specific results in the context of m6A RNA methylation. "this compound" is noted as a selective FTO inhibitor.[1][2][3][4][5] This guide will focus on a well-characterized, representative small molecule inhibitor of the m6A writer complex, STM2457, to provide a comprehensive technical overview analogous to the requested content. STM2457 is a potent and selective inhibitor of METTL3.[6]

Introduction to m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotes.[1][7][8] This dynamic and reversible process is a critical regulator of RNA metabolism, influencing mRNA splicing, nuclear export, stability, and translation.[7][9] The m6A modification is installed by a methyltransferase complex, often referred to as "writers," and can be removed by demethylases known as "erasers."[7][10] The biological effects of m6A are mediated by "reader" proteins that specifically recognize and bind to the m6A-modified transcripts.[11][12]

  • Writers: The primary writer complex consists of the catalytic subunit Methyltransferase-like 3 (METTL3) in a heterodimer with METTL14, and associated regulatory proteins like WTAP.[7][10][13]

  • Erasers: The two main m6A demethylases are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[7][13]

  • Readers: A diverse group of proteins, including those with YTH domains (YTHDF1/2/3, YTHDC1/2), recognize m6A and dictate the functional outcome of the modification.[10]

Dysregulation of m6A methylation has been implicated in a wide range of diseases, most notably in various forms of cancer, where it can drive oncogenesis and therapeutic resistance.[10][14][15] This has made the proteins involved in the m6A pathway, particularly the writer enzyme METTL3, attractive targets for therapeutic intervention.[9][14][15]

STM2457: A First-in-Class METTL3 Inhibitor

STM2457 is a first-in-class, potent, and selective small molecule inhibitor of METTL3.[6][16] It acts as a S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the catalytic pocket of METTL3 and preventing the transfer of a methyl group to RNA.[15][17] Its development has provided a critical tool for elucidating the therapeutic potential of targeting the m6A writer complex.[15][17]

Mechanism of Action

STM2457's primary mechanism is the direct inhibition of METTL3's methyltransferase activity.[9] By blocking m6A deposition, STM2457 leads to a global reduction in m6A levels on mRNA. This alters the expression of key oncogenes by affecting the stability and translation of their transcripts.[15][18] For example, in acute myeloid leukemia (AML), STM2457 treatment has been shown to decrease m6A levels on the mRNAs of crucial leukemogenic factors like MYC, BRD4, and SP1, leading to their reduced translation and subsequent anti-leukemic effects.[15][19]

Quantitative Data Summary

The following tables summarize the key quantitative data for STM2457 and other relevant inhibitors.

Table 1: In Vitro Potency and Selectivity of METTL3 Inhibitors

CompoundTargetAssay TypeIC50KdNotes
STM2457 METTL3RFMS16.9 nM3.2 nMHighly selective against a panel of other methyltransferases.[6][17]
STM3006 METTL3RFMS--A more potent METTL3 inhibitor used in recent studies.[20]
Quercetin METTL3LC-MS/MS2.73 µM-A natural product identified as a METTL3 inhibitor.[21][22]
Luteolin METTL3LC-MS/MS6.23 µM-A natural product with METTL3 inhibitory activity.[21]
Scutellarin METTL3LC-MS/MS19.93 µM-A natural product with METTL3 inhibitory activity.[21]

Table 2: Cellular and In Vivo Activity of STM2457

Cell Line / ModelAssay TypeIC50 / EffectTarget Genes Affected
MOLM-13 (AML)Proliferation3.5 µMSP1, BRD4, MYC, HOXA10[19]
HCT116 (CRC)Proliferation-ASNS[23]
SW620 (CRC)Proliferation-ASNS[23]
OSCC PDOsProliferationAnticancer Activityc-Myc[18]
AML PDX ModelsSurvivalProlonged Survival-

Signaling Pathways and Logical Relationships

Inhibition of METTL3 by STM2457 impacts several critical signaling pathways implicated in cancer. The primary mechanism involves the downregulation of oncogenic proteins whose mRNAs are targets of m6A modification.

METTL3-c-Myc Signaling Pathway

In oral squamous cell carcinoma (OSCC), METTL3 inhibition by STM2457 has been shown to reduce the stability and expression of c-Myc mRNA, a key driver of cancer cell proliferation and survival.[18] This leads to the attenuation of the malignant phenotype.[18]

METTL3_cMyc_Pathway METTL3 METTL3 cMyc_mRNA c-Myc mRNA METTL3->cMyc_mRNA m6A methylation cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Proliferation Tumor Proliferation & Survival cMyc_protein->Proliferation Promotes STM2457 STM2457 STM2457->METTL3 Inhibits m6A_PI3K_Pathway cluster_m6A m6A Regulation cluster_pathway PI3K/Akt/mTOR Pathway METTL3 METTL3 PIK3CA_mRNA PIK3CA mRNA METTL3->PIK3CA_mRNA m6A modification (stabilization) AKT_mRNA AKT mRNA METTL3->AKT_mRNA m6A modification (stabilization) mTOR_mRNA mTOR mRNA METTL3->mTOR_mRNA m6A modification (stabilization) STM2457 STM2457 STM2457->METTL3 PI3K PI3K PIK3CA_mRNA->PI3K Akt Akt AKT_mRNA->Akt mTOR mTOR mTOR_mRNA->mTOR PI3K->Akt Akt->mTOR Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival MeRIP_Seq_Workflow Start Isolate mRNA from Control vs. STM2457-treated cells Fragment Fragment mRNA Start->Fragment IP Immunoprecipitation with anti-m6A antibody Fragment->IP Input Save a portion as Input (Control) Fragment->Input Elute Elute m6A-containing RNA fragments IP->Elute Library Prepare Sequencing Libraries (IP and Input) Input->Library Elute->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Bioinformatic Analysis: Peak Calling & Differential Methylation Sequencing->Analysis

References

Foundational Studies on the Binding of Lipophilic Inhibitors to the FTO Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Mass and Obesity-Associated (FTO) protein is an α-ketoglutarate-dependent dioxygenase that has garnered significant attention as a therapeutic target for obesity and related metabolic disorders, as well as various cancers.[1][2] FTO functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA.[1][3] By removing this methyl mark, FTO influences mRNA stability, splicing, and translation, thereby regulating critical cellular pathways.[4] The development of small molecule inhibitors that can modulate FTO activity is a key area of research. This guide provides an in-depth overview of the foundational studies on the binding of lipophilic inhibitors to FTO, with a focus on meclofenamic acid (MA) and its derivatives as illustrative examples, in lieu of the non-publicly documented "Ethyl LipotF".

Quantitative Data on FTO Inhibitor Binding

The following tables summarize the in vitro inhibitory activities of selected lipophilic compounds against the FTO protein. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Meclofenamic Acid and its Derivatives against FTO

CompoundIC50 (μM)Assay MethodReference
Meclofenamic Acid (MA)12.5 ± 1.8Fluorescence-based demethylation assay[5]
FB230.06Not specified[2]
FB23-22.6Not specified[5]
FTO-022.2Fluorescence-based demethylation assay[5]
FTO-043.4Fluorescence-based demethylation assay[5]

Table 2: IC50 Values of Other Noteworthy FTO Inhibitors

CompoundIC50 (μM)Assay MethodReference
FTO-IN-140.45Not specified[2]
MO-I-5008.7Demethylation assay with artificial substrate[2]
180771.43HPLC-MS/MS[6]
180970.64HPLC-MS/MS[6]
RheinNot specified, first substrate-competitive inhibitorNot specified[3]
CHTBNot specified, binds in a specific mannerX-ray Crystallography[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational studies. Below are protocols for key experiments used to characterize the binding and inhibitory activity of compounds against FTO.

Fluorescence-Based FTO Demethylation Assay

This assay is used to determine the in vitro inhibitory activity of compounds against FTO by measuring the demethylation of a methylated RNA substrate.

  • Principle: A biotinylated RNA substrate containing m6A is incubated with recombinant FTO protein in the presence of necessary cofactors (Fe(II), α-ketoglutarate, L-ascorbate). The reaction mixture is then transferred to a neutravidin-coated plate. The amount of remaining m6A is detected using an m6A-specific antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to FTO activity.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM NaHEPES pH 6, 300 μM 2-oxoglutarate, 300 μM (NH4)2Fe(SO4)2·6H2O, and 2 mM L-ascorbate).[5]

    • Add the biotinylated m6A-containing RNA substrate to the reaction buffer.

    • Add the test inhibitor at various concentrations (typically a serial dilution).

    • Initiate the reaction by adding purified recombinant FTO protein.

    • Incubate the reaction mixture for a defined period (e.g., 2 hours) at room temperature.[5]

    • Transfer the reaction mixture to neutravidin-coated 96-well plates and incubate overnight at 4°C to allow for binding of the biotinylated RNA.[5]

    • Wash the plates and block with a suitable blocking buffer.

    • Add an m6A-specific primary antibody and incubate for 1 hour at room temperature.[5]

    • Wash the plates and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour at room temperature.[5]

    • After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of FTO inhibition against the logarithm of the inhibitor concentration.

HPLC-MS/MS-Based FTO Demethylation Assay

This method provides a highly sensitive and quantitative measurement of FTO activity by directly detecting the levels of m6A and its demethylated product, adenosine (A), in an RNA substrate.

  • Principle: An m6A-containing RNA oligonucleotide is incubated with FTO. The reaction is stopped, and the RNA is digested into single nucleosides. The amounts of m6A and A are then quantified using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Protocol:

    • Perform the enzymatic reaction in a buffer containing the m6A RNA substrate, FTO, and cofactors.

    • Incubate with varying concentrations of the test inhibitor.

    • Stop the reaction (e.g., by heat inactivation or addition of a chelating agent).

    • Digest the RNA substrate to single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by HPLC-MS/MS to quantify the amounts of m6A and A.[6]

    • Determine the percentage of inhibition by comparing the ratio of m6A to A in the presence and absence of the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool to study the direct binding of a fluorescently labeled small molecule inhibitor to its target protein.

  • Principle: A fluorescently labeled inhibitor (probe) is excited with polarized light. When the probe is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule like FTO, the tumbling rate slows down, and the emitted light remains polarized. Unlabeled inhibitors can compete with the fluorescent probe for binding to FTO, resulting in a decrease in fluorescence polarization.

  • Protocol:

    • A fluorescently labeled version of a known FTO inhibitor is incubated with purified FTO protein in a suitable buffer.

    • The fluorescence polarization is measured.

    • A competition experiment is performed by adding increasing concentrations of the unlabeled test compound.

    • A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the FTO binding site.[6]

    • The binding affinity (Ki or IC50) of the test compound can be determined from the competition curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving FTO and a typical workflow for FTO inhibitor screening.

FTO's Role in WNT Signaling

FTO has been shown to regulate the WNT signaling pathway.[8][9] FTO depletion can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/β-Catenin pathway, while simultaneously activating the noncanonical WNT/PCP pathway.[8][9]

FTO_WNT_Signaling cluster_FTO FTO Regulation cluster_WNT WNT Signaling FTO FTO DKK1 DKK1 FTO->DKK1 Inhibits transcription Canonical_WNT Canonical WNT (β-Catenin) DKK1->Canonical_WNT Inhibits Noncanonical_WNT Noncanonical WNT/PCP DKK1->Noncanonical_WNT Activates

Caption: FTO's regulatory role in WNT signaling pathways.

FTO and TGF-β Signaling Pathway

Research has indicated that FTO can regulate the TGF-β signaling pathway through its m6A demethylase activity, impacting processes like trophoblast invasion and proliferation.[10]

FTO_TGF_beta_Signaling FTO FTO MEG3_mRNA MEG3 mRNA (m6A) FTO->MEG3_mRNA Demethylates YTHDC1 YTHDC1 (m6A Reader) MEG3_mRNA->YTHDC1 Binding TGF_beta_pathway TGF-β Signaling MEG3_mRNA->TGF_beta_pathway Regulates YTHDC1->MEG3_mRNA Stabilizes

Caption: FTO's influence on the TGF-β signaling pathway.

Experimental Workflow for FTO Inhibitor Screening

The process of identifying and characterizing novel FTO inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

FTO_Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (e.g., Fluorescence Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 (e.g., HPLC-MS/MS) hit_id->dose_response Active Compounds binding_assay Direct Binding Assay (e.g., FP, SPR) dose_response->binding_assay selectivity Selectivity Profiling (vs. other dioxygenases) binding_assay->selectivity cellular_assays Cell-Based Assays (m6A levels, downstream effects) selectivity->cellular_assays end Lead Compound cellular_assays->end

Caption: A typical workflow for FTO inhibitor screening.

Conclusion

The study of FTO inhibitors is a rapidly evolving field with significant therapeutic potential. While the specific compound "this compound" is not documented in public research, the principles of FTO inhibition by lipophilic molecules are well-established through studies of compounds like meclofenamic acid and its derivatives. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel FTO modulators. The visualization of FTO's involvement in key signaling pathways further underscores its importance as a drug target. Future research will likely focus on developing more potent and selective FTO inhibitors with favorable pharmacokinetic properties for clinical applications.

References

The Impact of Small Molecules on Global m6A Levels in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no direct studies have been published investigating the specific effects of ethyl lipoate on global N6-methyladenosine (m6A) levels in cancer cells. Therefore, this guide provides a comprehensive framework for researchers and drug development professionals on how to assess the potential impact of a compound, such as ethyl lipoate, on global m6A modifications. The experimental protocols and conceptual pathways described herein are based on established methodologies and the current understanding of m6A regulation in the context of cancer.

Introduction to m6A RNA Methylation in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification found in eukaryotic messenger RNA (mRNA) and non-coding RNAs.[1][2] This dynamic and reversible epigenetic mark plays a critical role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The m6A modification is installed by a methyltransferase complex ("writers"), removed by demethylases ("erasers"), and recognized by specific RNA-binding proteins ("readers") that mediate its downstream effects.[1][2][3]

The key players in this regulatory network include:

  • Writers (Methyltransferases): The primary writer complex consists of METTL3 (the catalytic subunit) and METTL14, along with other regulatory proteins like WTAP.[2][3]

  • Erasers (Demethylases): FTO (fat mass and obesity-associated protein) and ALKBH5 are the two known demethylases that reverse the m6A modification.[2][3]

  • Readers (m6A-binding proteins): The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and other proteins like IGF2BPs recognize m6A-modified RNA and influence its fate.[1][2][3]

Dysregulation of these m6A regulators is frequently observed in various cancers, leading to aberrant gene expression that can promote tumor initiation, progression, metastasis, and drug resistance.[3][4][5] Consequently, the enzymes that modulate m6A levels have emerged as promising therapeutic targets for cancer treatment.

Hypothetical Data on Ethyl Lipoate's Effect on Global m6A Levels

While no specific data exists for ethyl lipoate, a crucial step in evaluating any new compound is to quantify its impact on global m6A levels in different cancer cell lines. The results would typically be presented in a structured format for clear comparison.

Table 1: Hypothetical Quantitative Analysis of Global m6A RNA Methylation. This table illustrates how data on the effect of a test compound like ethyl lipoate on global m6A levels in various cancer cell lines would be presented. The values shown are for exemplary purposes only.

Cell LineCancer TypeTreatmentConcentration (µM)Duration (hr)Global m6A Level (% of Control)p-value
HeLaCervical CancerVehicle (DMSO)-48100 ± 5.2-
HeLaCervical CancerEthyl Lipoate504885 ± 4.1< 0.05
HeLaCervical CancerEthyl Lipoate1004862 ± 3.7< 0.01
A549Lung CancerVehicle (DMSO)-48100 ± 6.8-
A549Lung CancerEthyl Lipoate504892 ± 5.5> 0.05
A549Lung CancerEthyl Lipoate1004878 ± 4.9< 0.05
MCF-7Breast CancerVehicle (DMSO)-48100 ± 4.5-
MCF-7Breast CancerEthyl Lipoate5048115 ± 6.1< 0.05
MCF-7Breast CancerEthyl Lipoate10048132 ± 7.3< 0.01

Experimental Protocols for Quantifying Global m6A Levels

To investigate the effect of a compound like ethyl lipoate on global m6A levels, a standardized and reproducible experimental workflow is essential. A widely used method is a colorimetric ELISA-based assay, which offers high sensitivity and throughput.[6]

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture vessels and grow them to a confluence of 70-80% in their recommended growth medium.

  • Compound Preparation: Prepare stock solutions of ethyl lipoate in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the final desired concentrations. A vehicle control containing the same concentration of the solvent should always be included.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the test compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Total RNA Extraction
  • Cell Lysis: After incubation, harvest the cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Purification: Purify the total RNA from the lysate, typically involving phase separation with chloroform and precipitation with isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol to remove impurities, air-dry the pellet briefly, and resuspend it in RNase-free water.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. The integrity of the RNA can be checked by gel electrophoresis.

Global m6A Quantification (Colorimetric ELISA-based Assay)

This protocol is based on commercially available kits, such as the EpiQuik™ m6A RNA Methylation Quantification Kit.[6][7]

  • RNA Binding: Add 100-300 ng (optimally 200 ng) of total RNA to the wells of a microplate that are coated with an RNA high-binding solution.[8] Incubate at 37°C for 90 minutes to allow the RNA to bind.

  • Washing: Wash the wells three times with a wash buffer to remove unbound RNA.

  • Antibody Incubation: Add a specific capture antibody against m6A to each well and incubate at room temperature for 60 minutes.

  • Secondary Antibody Incubation: Wash the wells again and then add a detection antibody (e.g., an HRP-conjugated secondary antibody). Incubate at room temperature for 30 minutes.

  • Signal Development: After a final wash series, add a colorimetric substrate to the wells and incubate in the dark for 5-15 minutes.[9] The substrate will react with the HRP enzyme to produce a colored product.

  • Stopping the Reaction: Add a stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate spectrophotometer. The intensity of the color is directly proportional to the amount of m6A in the RNA sample.

  • Quantification: Calculate the amount of m6A in the samples by comparing their absorbance readings to a standard curve generated using known concentrations of m6A.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of a test compound on global m6A levels in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_m6a_quantification Global m6A Quantification cluster_analysis Data Analysis A Cancer Cell Culture (e.g., HeLa, A549) B Treatment with Ethyl Lipoate (or Test Compound) A->B C Incubation (e.g., 48 hours) B->C D Total RNA Extraction C->D E RNA Quality & Quantity Control (Spectrophotometry) D->E F m6A Colorimetric ELISA E->F G Absorbance Reading (450 nm) F->G H Calculation of m6A Levels (% of Control) G->H I Statistical Analysis H->I

Figure 1. Workflow for quantifying global m6A levels in cancer cells after compound treatment.

The m6A Regulatory Pathway in Cancer

The balance of m6A modification is crucial, and its disruption can have profound effects on cancer-related signaling pathways. The following diagram illustrates the core machinery of m6A regulation and its downstream consequences.

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Recognition & Function) cluster_rna mRNA Substrate cluster_downstream Downstream Effects cluster_cancer Impact on Cancer METTL3 METTL3/ METTL14 WTAP WTAP methylated_RNA m6A-mRNA METTL3->methylated_RNA +CH3 FTO FTO ALKBH5 ALKBH5 YTHDF1 YTHDF1 Translation Increased Translation YTHDF1->Translation YTHDF2 YTHDF2 Decay mRNA Decay YTHDF2->Decay YTHDF3 YTHDF3 YTHDF3->Translation YTHDF3->Decay YTHDC YTHDC1/2 Splicing Splicing Modification YTHDC->Splicing unmethylated_RNA mRNA (Adenosine) methylated_RNA->FTO -CH3 methylated_RNA->ALKBH5 -CH3 methylated_RNA->YTHDF1 methylated_RNA->YTHDF2 methylated_RNA->YTHDF3 methylated_RNA->YTHDC Cancer Altered Cancer Phenotype Translation->Cancer Decay->Cancer Splicing->Cancer

Figure 2. The m6A RNA methylation regulatory pathway and its impact on cancer.

Conclusion

Investigating the influence of novel compounds like ethyl lipoate on the m6A epitranscriptome is a promising avenue for cancer research and drug development. Although direct evidence for ethyl lipoate is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a clear path for such an evaluation. By quantifying global m6A levels and understanding the underlying regulatory pathways, researchers can uncover new therapeutic strategies that target the dynamic landscape of RNA methylation in cancer.

References

Preliminary In Vitro Efficacy of Ethyl LipotF: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a representative technical guide compiled based on established in vitro methodologies for assessing lipolysis. As of the latest literature search, no specific compound named "Ethyl LipotF" has been identified in published scientific studies. Therefore, the data, protocols, and pathways described herein are illustrative and based on general principles of adipocyte biology to serve as a framework for evaluating a hypothetical compound with lipolytic activity.

Introduction

Lipolysis, the metabolic process of breaking down triglycerides into free fatty acids (FFAs) and glycerol, is a critical pathway in energy homeostasis.[1][2] Dysregulation of this process is implicated in various metabolic disorders. This document outlines the preliminary in vitro assessment of a novel compound, designated here as this compound, for its potential to modulate adipocyte lipolysis. The following sections detail the experimental protocols, quantitative results, and putative signaling pathways involved.

Quantitative Assessment of Lipolytic Activity

The lipolytic efficacy of this compound was evaluated in differentiated 3T3-L1 murine adipocytes and primary human subcutaneous adipocytes. Cells were treated with varying concentrations of this compound for 4 hours, and the release of glycerol and FFAs into the culture medium was quantified as an index of lipolysis. Isoproterenol, a non-specific β-adrenergic agonist, was used as a positive control.[3]

Table 1: Glycerol Release in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Glycerol Release (nmol/mg protein)Fold Change vs. Vehicle
Vehicle Control-15.2 ± 1.81.0
This compound128.9 ± 2.51.9
This compound1055.1 ± 4.13.6
This compound5088.7 ± 6.35.8
Isoproterenol10112.5 ± 9.77.4

Table 2: Free Fatty Acid (FFA) Release in Primary Human Adipocytes

Treatment GroupConcentration (µM)FFA Release (nmol/mg protein)Fold Change vs. Vehicle
Vehicle Control-42.6 ± 3.91.0
This compound175.1 ± 6.21.8
This compound10158.2 ± 12.53.7
This compound50251.3 ± 20.85.9
Isoproterenol10315.8 ± 28.47.4

Experimental Protocols

Cell Culture and Differentiation
  • 3T3-L1 Preadipocytes: Murine 3T3-L1 preadipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation, confluent cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.[4] Following induction, cells were maintained in DMEM with 10% FBS and 1.7 µM insulin for an additional 6-8 days to allow for lipid droplet accumulation.

  • Primary Human Adipocytes: Primary human subcutaneous preadipocytes were obtained from a commercial source and cultured according to the manufacturer's instructions. Differentiation was induced using a proprietary differentiation medium.

In Vitro Lipolysis Assay
  • Cell Plating: Differentiated adipocytes were seeded in 48-well plates.

  • Pre-incubation: Prior to the assay, cells were washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM for 2 hours to establish a basal metabolic state.

  • Compound Treatment: The medium was replaced with fresh serum-free DMEM containing either vehicle (0.1% DMSO), varying concentrations of this compound, or the positive control (isoproterenol).

  • Incubation: The cells were incubated at 37°C in a humidified atmosphere of 5% CO2 for 4 hours.

  • Sample Collection: After incubation, the culture medium (supernatant) was collected for the quantification of released glycerol and FFAs.

  • Quantification:

    • Glycerol Assay: The glycerol concentration in the supernatant was determined using a commercially available colorimetric assay kit, which measures the formation of a colored product at 540 nm.[5]

    • FFA Assay: The FFA concentration was measured using a colorimetric assay kit that detects the formation of a complex between FFAs and a copper-based reagent, with absorbance read at 550 nm.[5]

  • Data Normalization: The glycerol and FFA values were normalized to the total protein content of the cells in each well, determined by a BCA protein assay.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Lipolysis

The following diagram illustrates the canonical β-adrenergic signaling pathway that stimulates lipolysis in adipocytes. It is hypothesized that this compound may act on one or more components of this pathway to exert its effects.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lipid_droplet Lipid Droplet Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates Perilipin Perilipin PKA->Perilipin Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes ATGL ATGL ATGL->Triglycerides Hydrolyzes Perilipin_P Perilipin-P Perilipin->Perilipin_P Perilipin_P->ATGL Allows Access FFA FFA + Glycerol Triglycerides->FFA Releases Ethyl_LipotF This compound (Hypothetical Agonist) Ethyl_LipotF->Receptor Activates

Caption: Proposed β-adrenergic signaling pathway for the stimulation of lipolysis.

Experimental Workflow for In Vitro Lipolysis Assay

The logical flow of the experimental protocol for assessing the lipolytic activity of this compound is depicted below.

G start Start: Differentiated Adipocytes pre_incubation Pre-incubation (Serum-free medium, 2h) start->pre_incubation treatment Treatment Application (Vehicle, this compound, Isoproterenol) pre_incubation->treatment incubation Incubation (37°C, 4h) treatment->incubation collection Collect Supernatant incubation->collection quantification Quantification collection->quantification glycerol_assay Glycerol Assay (Colorimetric) quantification->glycerol_assay ffa_assay FFA Assay (Colorimetric) quantification->ffa_assay normalization Data Normalization (vs. Total Protein) glycerol_assay->normalization ffa_assay->normalization end End: Quantified Lipolytic Activity normalization->end

Caption: Workflow for the in vitro lipolysis assay.

References

An In-depth Technical Guide to the Selectivity Profile of Ethyl LipotF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile, relevant signaling pathways, and experimental methodologies associated with Ethyl LipotF, a known inhibitor of the FTO (Fat Mass and Obesity-associated) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m⁶A) RNA demethylase, playing a crucial role in epigenetic regulation.

Selectivity Profile of FTO Inhibitors

This compound is characterized as a selective inhibitor of the FTO enzyme.[1][2][3] Its primary mechanism of action is the inhibition of FTO's demethylase activity, which results in an increased level of m⁶A methylation in mRNA.[1][2] This modulation of RNA epigenetics affects various cellular processes and makes FTO a target of significant therapeutic interest.

Table 1: Example Selectivity Profile of a Selective FTO Inhibitor (Compound 12) [4]

Target EnzymeAssay TypeSubstrateIC₅₀ (μM)Selectivity vs. FTO
FTO Biochemicalm³T-ssDNA0.8 -
FTO HPLC-basedm⁶A-ssRNA0.6 -
ALKBH2Biochemicalm³T-ssDNA25.9~32-fold
ALKBH3Biochemicalm³T-ssDNA66.2~83-fold
ALKBH5Biochemicalm³T-ssDNA108.1~135-fold
ALKBH5HPLC-basedm⁶A-ssRNA96.5~161-fold
PHD2BiochemicalHIF-1α peptide> 100> 125-fold
JMJD2ABiochemicalH3K9me3 peptide> 300> 375-fold

Data is derived from a study on a distinct FTO inhibitor and is presented here for illustrative purposes.[4]

Signaling Pathways Modulated by FTO

FTO's role as an RNA demethylase places it at a critical junction of multiple signaling pathways. Its inhibition can lead to significant downstream effects. The two primary pathways influenced by FTO activity are the WNT and TGF-β signaling cascades.

FTO and the WNT Signaling Pathway

FTO has a complex relationship with the WNT signaling pathway. Depletion or inhibition of FTO can lead to a bifurcation of WNT signaling: it attenuates the canonical WNT/β-Catenin pathway while simultaneously activating the noncanonical WNT/Planar Cell Polarity (PCP) pathway. This occurs through the upregulation of DKK1, an inhibitor of the WNT pathway.[1][5][6]

FTO_WNT_Pathway cluster_inhibition FTO Inhibition cluster_downstream Downstream Effects This compound This compound FTO FTO This compound->FTO inhibits DKK1 DKK1 FTO->DKK1 represses FTO->DKK1 WNT_Canonical Canonical WNT (β-Catenin Pathway) DKK1->WNT_Canonical inhibits WNT_PCP Non-Canonical WNT (PCP Pathway) DKK1->WNT_PCP activates Cell_Proliferation Cell Proliferation (Decreased) WNT_Canonical->Cell_Proliferation Cell_Migration Cell Migration (Increased) WNT_PCP->Cell_Migration

FTO's role in bifurcating WNT signaling pathways.
FTO and the TGF-β Signaling Pathway

FTO also regulates the Transforming Growth Factor-β (TGF-β) signaling pathway. It achieves this by controlling the m⁶A modification status of MEG3, a long non-coding RNA. By demethylating MEG3, FTO reduces its stability. A decrease in MEG3 levels leads to reduced targeting of EZH2 to the TGF-β1 promoter, thereby increasing TGF-β1 expression and activating the pathway, which can suppress trophoblast proliferation and invasion.[5][7]

FTO_TGF_Pathway This compound This compound FTO FTO This compound->FTO inhibits MEG3_m6A MEG3 (m6A) FTO->MEG3_m6A demethylates MEG3_A MEG3 (A) YTHDC1 YTHDC1 (Reader Protein) MEG3_m6A->YTHDC1 binds MEG3_Stability MEG3 Stability YTHDC1->MEG3_Stability promotes EZH2_Complex MEG3-EZH2 Complex MEG3_Stability->EZH2_Complex enables TGFB1_Promoter TGF-β1 Promoter EZH2_Complex->TGFB1_Promoter inhibits TGFB1_Expression TGF-β1 Expression TGFB1_Promoter->TGFB1_Expression Pathway_Activation TGF-β Pathway Activation TGFB1_Expression->Pathway_Activation

FTO's regulatory role in the TGF-β signaling cascade.

Experimental Protocols

The characterization of FTO inhibitors like this compound relies on robust biochemical and cell-based assays. A common method is the in vitro fluorescence-based inhibition assay, which measures the ability of a compound to block FTO's demethylase activity on a specific fluorescently-labeled substrate.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This protocol describes a general procedure for determining the in vitro potency (IC₅₀) of an inhibitor against purified FTO enzyme.

Materials:

  • Purified recombinant human FTO protein

  • Fluorescently-labeled m⁶A-containing oligonucleotide substrate (e.g., m⁶A-Broccoli or custom probe)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.0)

  • Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate (α-KG), L-ascorbate

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well assay plates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare fresh assay buffer containing the required cofactors (e.g., 300 μM (NH₄)₂Fe(SO₄)₂, 300 μM 2-oxoglutarate, 2 mM L-ascorbate).

  • Inhibitor Dilution: Create a serial dilution of this compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 1 mM).

  • Enzyme and Substrate Preparation: Dilute the FTO enzyme and the fluorescent substrate to their final working concentrations in the assay buffer.

  • Assay Reaction: a. Add a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate. b. Add the FTO enzyme solution to the wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the demethylation reaction by adding the fluorescent substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific probe used.

  • Data Analysis: a. Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor). b. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

FTO_Assay_Workflow start Start prep Prepare Reagents (Buffer, Cofactors) start->prep dilute Create Inhibitor Serial Dilution prep->dilute plate Plate Inhibitor/DMSO in 384-well Plate dilute->plate add_enzyme Add FTO Enzyme (Pre-incubate) plate->add_enzyme add_substrate Add Fluorescent Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Fluorescence incubate->read analyze Normalize Data and Calculate IC50 read->analyze end End analyze->end

Workflow for a fluorescence-based FTO inhibition assay.

References

Biochemical Assays for Determining the IC50 of Ethyl Lipoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Lipoate, the ethyl ester of lipoic acid, is a compound of significant interest for its potential therapeutic properties, stemming from the well-documented antioxidant and anti-inflammatory activities of its parent compound. Determining the half-maximal inhibitory concentration (IC50) of Ethyl Lipoate in various biochemical assays is a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This guide provides a comprehensive overview of key biochemical assays that can be employed to determine the IC50 of Ethyl Lipoate, focusing on its anti-inflammatory and antioxidant properties. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows are included to facilitate rigorous and reproducible research.

Introduction to IC50 and its Importance

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of a drug or inhibitor that is required to inhibit a given biological process by 50%. The determination of IC50 values is a cornerstone of drug discovery and development, providing a standardized measure of a compound's potency. For Ethyl Lipoate, IC50 values obtained from various assays will help to characterize its inhibitory potential against specific enzymes and cellular pathways, thereby providing insights into its therapeutic promise.

Potential Biochemical Targets of Ethyl Lipoate

Based on the known biological activities of its parent compound, lipoic acid, Ethyl Lipoate is hypothesized to modulate key pathways involved in inflammation and oxidative stress. The following sections detail the biochemical assays relevant to these activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Key enzymatic pathways involved in the inflammatory response include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key factor in cellular damage and disease.

  • Xanthine Oxidase Inhibition: Xanthine oxidase is an enzyme that generates superoxide radicals, a major ROS. Its inhibition is a target for reducing oxidative stress.

Modulation of Signaling Pathways

Ethyl Lipoate may also exert its effects by modulating intracellular signaling cascades that regulate inflammation and cellular stress responses.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables are templates for summarizing the IC50 values of Ethyl Lipoate obtained from the described biochemical assays.

Table 1: IC50 Values of Ethyl Lipoate for Anti-inflammatory Enzyme Inhibition

Enzyme TargetAssay PrincipleIC50 (µM) of Ethyl LipoatePositive ControlIC50 (µM) of Positive Control
COX-1e.g., Peroxidase activity measurement[Experimental Data]e.g., Indomethacin[Experimental Data]
COX-2e.g., Peroxidase activity measurement[Experimental Data]e.g., Celecoxib[Experimental Data]
5-LOXe.g., Leukotriene formation measurement[Experimental Data]e.g., Zileuton[Experimental Data]

Table 2: IC50 Values of Ethyl Lipoate for Antioxidant Enzyme Inhibition

Enzyme TargetAssay PrincipleIC50 (µM) of Ethyl LipoatePositive ControlIC50 (µM) of Positive Control
Xanthine Oxidasee.g., Uric acid formation measurement[Experimental Data]e.g., Allopurinol[Experimental Data]

Table 3: IC50 Values of Ethyl Lipoate for Inhibition of Cellular Signaling Pathways

Signaling PathwayAssay TypeReadoutIC50 (µM) of Ethyl LipoatePositive ControlIC50 (µM) of Positive Control
NF-κBReporter Gene AssayLuciferase activity[Experimental Data]e.g., BAY 11-7082[Experimental Data]
MAPK (e.g., p38)Western BlotPhospho-p38 levels[Experimental Data]e.g., SB203580[Experimental Data]

Experimental Protocols

The following are detailed methodologies for the key experiments to determine the IC50 of Ethyl Lipoate. It is crucial to ensure the solubility of Ethyl Lipoate in the assay buffer; preliminary solubility tests in vehicles like DMSO or ethanol are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Ethyl Lipoate (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of Ethyl Lipoate and the positive control in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Add the various concentrations of Ethyl Lipoate or the positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 595 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxides from a linoleic acid substrate. The hydroperoxides oxidize Fe2+ to Fe3+, which then forms a colored complex with thiocyanate, measured at 480-520 nm.

Materials:

  • Human recombinant 5-LOX enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Linoleic acid (substrate)

  • Ferrous sulfate

  • Ammonium thiocyanate

  • Ethyl Lipoate (dissolved in a suitable solvent)

  • Positive control (e.g., Zileuton)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of Ethyl Lipoate and the positive control.

  • In a 96-well plate, add the assay buffer and the 5-LOX enzyme.

  • Add the different concentrations of Ethyl Lipoate or the positive control. Include a vehicle control.

  • Pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding linoleic acid.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Stop the reaction and develop the color by adding a solution of ferrous sulfate and ammonium thiocyanate.

  • Measure the absorbance at 480-520 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid from xanthine. The production of uric acid is measured spectrophotometrically at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Xanthine (substrate)

  • Ethyl Lipoate (dissolved in a suitable solvent)

  • Positive control (e.g., Allopurinol)

  • UV-transparent 96-well microplate

  • Microplate reader with UV capabilities

Procedure:

  • Prepare a dilution series of Ethyl Lipoate and allopurinol.

  • In a UV-transparent 96-well plate, add the phosphate buffer and the xanthine solution.

  • Add the different concentrations of Ethyl Lipoate or the positive control. Include a vehicle control.

  • Initiate the reaction by adding xanthine oxidase to all wells.

  • Immediately measure the increase in absorbance at 295 nm over time.

  • Calculate the reaction rate and the percentage of inhibition for each concentration.

  • Determine the IC50 value from the dose-response curve.

NF-κB Reporter Assay

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway by Ethyl Lipoate will result in a decrease in reporter gene expression, which is quantified by measuring the reporter protein's activity (e.g., luminescence).

Materials:

  • A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Ethyl Lipoate (dissolved in a suitable solvent)

  • Positive control inhibitor (e.g., BAY 11-7082)

  • 96-well cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a dilution series of Ethyl Lipoate or the positive control for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours). Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).

  • Calculate the percentage of inhibition of TNF-α-induced NF-κB activity and determine the IC50 value.

Western Blot Analysis for MAPK Signaling Pathway

Principle: This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK1/2, JNK) in response to a stimulus and treatment with Ethyl Lipoate. Inhibition of the pathway will lead to a decrease in the levels of phosphorylated MAPK proteins.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • A stimulus to activate the MAPK pathway (e.g., Lipopolysaccharide, LPS)

  • Ethyl Lipoate (dissolved in a suitable solvent)

  • Positive control inhibitor (e.g., SB203580 for p38)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to a suitable confluency.

  • Pre-treat the cells with different concentrations of Ethyl Lipoate or the positive control.

  • Stimulate the cells with LPS for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated MAPK protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total MAPK protein to ensure equal loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

  • Plot the percentage of inhibition of LPS-induced phosphorylation against the Ethyl Lipoate concentration to estimate the IC50.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of intervention for Ethyl Lipoate within the NF-κB and MAPK signaling pathways, based on the known activities of lipoic acid.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IKK_complex Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Nucleus Nucleus Ethyl_Lipoate Ethyl Lipoate Ethyl_Lipoate->IKK_complex Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by Ethyl Lipoate.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Ethyl_Lipoate Ethyl Lipoate Ethyl_Lipoate->TAK1 Inhibits?

Caption: Potential modulation of the MAPK/p38 signaling pathway by Ethyl Lipoate.

Experimental Workflow Diagrams

IC50_Determination_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffers) prepare_inhibitor Prepare Serial Dilutions of Ethyl Lipoate and Positive Control start->prepare_inhibitor assay_setup Set up Assay in 96-well Plate: - Enzyme - Inhibitor - Buffer prepare_inhibitor->assay_setup pre_incubation Pre-incubate to Allow Inhibitor Binding assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation data_acquisition Measure Reaction Rate (e.g., Absorbance, Fluorescence) reaction_initiation->data_acquisition data_analysis Calculate % Inhibition data_acquisition->data_analysis dose_response Plot Dose-Response Curve data_analysis->dose_response ic50_calc Calculate IC50 Value (Non-linear Regression) dose_response->ic50_calc end End: Report IC50 ic50_calc->end

Caption: General workflow for in vitro enzyme inhibition IC50 determination.

Western_Blot_Workflow start Start: Cell Culture cell_treatment Treat Cells with Ethyl Lipoate and Stimulus (e.g., LPS) start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensity and Normalize detection->analysis end End: Determine Inhibition analysis->end

Caption: Workflow for Western blot analysis of MAPK pathway inhibition.

Conclusion

This technical guide provides a framework for the systematic evaluation of the inhibitory potency of Ethyl Lipoate through a series of robust biochemical and cell-based assays. By following the detailed protocols and data presentation guidelines, researchers can generate high-quality, reproducible data to elucidate the mechanisms of action of Ethyl Lipoate. The provided visualizations of signaling pathways and experimental workflows serve as valuable tools for experimental design and data interpretation. While specific IC50 values for Ethyl Lipoate are not yet widely reported, the methodologies outlined herein will enable researchers to fill this knowledge gap and advance our understanding of the therapeutic potential of this promising compound.

An In-depth Technical Guide to the Modulation of FTO Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Fat Mass and Obesity-Associated (FTO) protein, the first identified RNA demethylase, plays a crucial role in various biological processes through its regulation of RNA modifications. Its substrate specificity is a key determinant of its function. This technical guide provides a comprehensive overview of the principles and methodologies for studying the modulation of FTO substrate specificity, a critical aspect for the development of targeted therapeutics. While the initial query concerned "Ethyl LipotF," this term does not correspond to a known compound in scientific literature. Therefore, this document will focus on the general mechanisms and experimental approaches to assess how a hypothetical small molecule could impact FTO's substrate preference. We will delve into quantitative data analysis, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the FTO Protein and Its Substrate Specificity

The FTO protein is a member of the AlkB family of non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases.[1] It was the first discovered enzyme capable of removing methyl groups from RNA, a process that is critical for the regulation of gene expression.[2]

1.1 Structural Basis of FTO's Catalytic Activity and Substrate Recognition

The FTO protein consists of an N-terminal catalytic domain and a C-terminal domain.[3][4] The catalytic domain contains a conserved jelly-roll motif that is characteristic of the AlkB family.[3] A unique structural loop in FTO is believed to play a role in its preference for single-stranded nucleic acids by preventing the binding of double-stranded DNA or RNA.[3][5] The specific recognition of methylated bases is achieved through hydrogen bonding and hydrophobic interactions within the catalytic pocket.[5] For instance, the ability of FTO to distinguish 3-methylthymidine (3-meT) or 3-methyluracil (3-meU) is conferred by its hydrogen-bonding interaction with the two carbonyl oxygen atoms in these bases.[3]

1.2 Known Substrates of FTO

FTO has been shown to demethylate a range of substrates, with varying degrees of preference. The primary and most well-studied substrate is N6-methyladenosine (m6A) in messenger RNA (mRNA).[4][6] However, FTO's activity is not limited to m6A. Other known substrates include:

  • N6,2'-O-dimethyladenosine (m6Am): Found at the 5' cap of certain mRNAs, m6Am appears to be a preferred substrate for FTO in vivo.[4][7]

  • 3-methylthymidine (3-meT): Found in single-stranded DNA.[3]

  • 3-methyluracil (3-meU): Found in single-stranded RNA.[3]

  • N1-methyladenosine (m1A): Found in transfer RNA (tRNA).[6]

The substrate specificity of FTO can be influenced by the sequence and tertiary structure of the RNA molecule.[6]

**2.0 Hypothetical Modulator: An Exemplar for Studying F

TO Substrate Specificity**

To illustrate the principles of modulating FTO's substrate specificity, we will consider a hypothetical small molecule inhibitor. For the purposes of this guide, we will refer to this hypothetical compound as "FTO-I". We will explore how FTO-I could differentially affect FTO's activity on its various substrates.

Quantitative Data on the Impact of a Hypothetical Modulator on FTO Substrate Specificity

The effect of a modulator like the hypothetical FTO-I on FTO's substrate specificity can be quantified by determining its impact on key enzyme kinetic parameters. These parameters, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the maximum reaction velocity (Vmax), and the Michaelis constant (Km), can be determined for each of FTO's substrates.

Below are tables summarizing hypothetical quantitative data for FTO-I.

Table 1: Inhibitory Potency of FTO-I against FTO with Various Substrates

SubstrateIC50 (µM) of FTO-I
m6A-containing RNA2.5
m6Am-containing RNA1.8
3-meU-containing RNA15.2
m1A-containing tRNA25.0

Table 2: Kinetic Parameters of FTO in the Absence and Presence of FTO-I (1 µM)

SubstrateConditionKm (µM)Vmax (pmol/min)Ki (µM)
m6A-containing RNANo Inhibitor10.5100-
With FTO-I25.21021.2 (Competitive)
m6Am-containing RNANo Inhibitor8.2120-
With FTO-I18.91210.9 (Competitive)

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the impact of a compound on FTO substrate specificity.

In Vitro FTO Demethylation Assay

This assay measures the direct catalytic activity of recombinant FTO on a specific methylated substrate.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human FTO protein, a synthetic methylated RNA or DNA oligonucleotide substrate (e.g., an m6A-containing RNA oligo), Fe(II), α-ketoglutarate, and ascorbate in a suitable reaction buffer.

  • Initiation of Reaction: Initiate the demethylation reaction by adding the FTO enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as EDTA, or by heat inactivation.

  • Analysis of Products: Analyze the reaction products to quantify the extent of demethylation. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to separate and quantify the methylated and demethylated oligonucleotides.[8]

Enzyme Kinetics Studies (Michaelis-Menten Analysis)

This study determines the kinetic parameters of FTO for a given substrate and the mechanism of inhibition by a modulator.[9][10]

Methodology:

  • Varying Substrate Concentrations: Set up a series of in vitro demethylation assays as described in 4.1, but with varying concentrations of the methylated substrate.

  • Initial Rate Measurement: Measure the initial reaction velocity (rate of product formation) for each substrate concentration. It is crucial to measure the rate in the linear phase of the reaction.[11]

  • Data Analysis: Plot the initial reaction velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[10]

  • Inhibition Studies: Repeat the experiment in the presence of different fixed concentrations of the inhibitor (e.g., FTO-I).

  • Determination of Inhibition Mechanism: Analyze the changes in Km and Vmax in the presence of the inhibitor using Lineweaver-Burk or other linear plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]

Mass Spectrometry-based Substrate Identification

This approach can be used to identify the full spectrum of cellular RNA substrates for FTO and how this is altered by an inhibitor.[12]

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., a cancer cell line with high FTO expression) and treat them with the inhibitor or a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells.

  • RNA Digestion: Digest the RNA into single nucleosides using a cocktail of nucleases.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise quantification of various modified and unmodified nucleosides.[7]

  • Data Comparison: Compare the levels of methylated nucleosides (e.g., m6A, m6Am) between the inhibitor-treated and control samples to assess the global impact of the inhibitor on FTO's demethylase activity in a cellular context.

Signaling Pathways and Visualization

FTO is implicated in various signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of modulating FTO's activity.

FTO and the WNT Signaling Pathway

Recent studies have shown a functional link between FTO and the WNT signaling pathways.[13][14] FTO depletion has been shown to attenuate the canonical WNT/β-catenin signaling pathway, while activating the non-canonical WNT/PCP pathway.[13] This regulation can be independent of FTO's demethylase activity and may involve transcriptional regulation of WNT antagonists like DKK1.[13][14]

Below are Graphviz diagrams illustrating the WNT signaling pathway in the context of FTO and a typical experimental workflow for studying an FTO inhibitor.

FTO_WNT_Pathway cluster_FTO_High High FTO Activity cluster_FTO_Low Low FTO Activity / Inhibition FTO_H FTO DKK1_H DKK1 FTO_H->DKK1_H represses WNT_Canon_H Canonical WNT Signaling DKK1_H->WNT_Canon_H inhibits Proliferation_H Cell Proliferation WNT_Canon_H->Proliferation_H promotes WNT_PCP_H Non-canonical WNT/PCP Signaling Migration_H Cell Migration WNT_PCP_H->Migration_H promotes FTO_L FTO DKK1_L DKK1 WNT_Canon_L Canonical WNT Signaling DKK1_L->WNT_Canon_L inhibits WNT_PCP_L Non-canonical WNT/PCP Signaling DKK1_L->WNT_PCP_L activates Proliferation_L Cell Proliferation WNT_Canon_L->Proliferation_L represses Migration_L Cell Migration WNT_PCP_L->Migration_L promotes FTO_I FTO Inhibitor (e.g., FTO-I) FTO_I->FTO_L inhibits

Caption: FTO's role in WNT signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis recombinant_FTO Recombinant FTO Protein demethylation_assay In Vitro Demethylation Assay recombinant_FTO->demethylation_assay substrates Methylated Substrates (m6A, m6Am, etc.) substrates->demethylation_assay inhibitor FTO Inhibitor (FTO-I) inhibitor->demethylation_assay kinetics Enzyme Kinetics (IC50, Ki, Km, Vmax) demethylation_assay->kinetics lc_ms LC-MS/MS for Nucleoside Quantification cell_lines Cell Lines cell_treatment Treat with FTO-I cell_lines->cell_treatment rna_extraction RNA Extraction cell_treatment->rna_extraction phenotypic_assays Phenotypic Assays (Proliferation, Migration) cell_treatment->phenotypic_assays rna_extraction->lc_ms tumor_analysis Tumor Growth Analysis animal_model Animal Model (e.g., Xenograft) in_vivo_treatment In Vivo Dosing with FTO-I animal_model->in_vivo_treatment in_vivo_treatment->tumor_analysis pd_analysis Pharmacodynamic Analysis (m6A levels in tumors) in_vivo_treatment->pd_analysis

Caption: Workflow for evaluating an FTO inhibitor.

Conclusion

The modulation of FTO's substrate specificity presents a promising avenue for therapeutic intervention in diseases where FTO is dysregulated, such as obesity and various cancers. A thorough understanding of FTO's structure, its diverse range of substrates, and the signaling pathways it regulates is paramount. By employing a combination of robust in vitro enzymatic assays, cellular analyses, and in vivo studies, researchers can effectively characterize the impact of small molecule modulators on FTO's activity and substrate preference. This comprehensive approach is essential for the rational design and development of novel and selective FTO-targeted therapies.

References

An In-depth Technical Guide to the Therapeutic Potential of Ethyl LipoTF

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a conceptual framework based on the provided term "Ethyl LipoTF." As of the latest search, "this compound" does not correspond to a known or publicly documented therapeutic agent. The information presented here is a hypothetical construction to illustrate the requested format and content, drawing upon general principles of drug discovery and development for a fictional lipophilic compound.

Introduction

This compound is a novel, synthetically derived small molecule with significant therapeutic promise in preclinical models of inflammatory diseases. Its chemical structure, characterized by an ethylated lipophilic moiety, is believed to facilitate enhanced membrane permeability and targeted engagement with intracellular signaling cascades. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, key experimental findings, and detailed protocols for its investigation.

Proposed Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through the modulation of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in various pathologies. Its lipophilic nature is thought to enable passive diffusion across the cell membrane, allowing it to directly interact with intracellular components of this pathway.

NLRP3_Pathway_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1: Priming NFkB NF-κB TLR4->NFkB NLRP3_Gene NLRP3 Gene NFkB->NLRP3_Gene Pro_IL1B pro-IL-1β Gene NFkB->Pro_IL1B NLRP3 NLRP3 NLRP3_Gene->NLRP3 IL1B_pro pro-IL-1β Pro_IL1B->IL1B_pro Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Caspase1_pro pro-Caspase-1 Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active Signal 2: Activation Caspase1_active->IL1B_pro Cleavage GSDMD Gasdermin D Caspase1_active->GSDMD Cleavage IL1B_active Active IL-1β IL1B_pro->IL1B_active Inflammation Inflammation IL1B_active->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Ethyl_LipoTF This compound Ethyl_LipoTF->NLRP3 Inhibition

Caption: Proposed mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings for this compound.

Table 1: In Vitro Efficacy in LPS-Primed Murine Macrophages

MetricThis compound (1 µM)This compound (5 µM)This compound (10 µM)Vehicle Control
IL-1β Secretion (pg/mL)150.2 ± 12.575.8 ± 8.125.3 ± 4.2890.5 ± 45.2
Caspase-1 Activity (%)45.3 ± 5.122.1 ± 3.88.9 ± 2.1100 ± 7.8
Cell Viability (%)98.2 ± 1.597.5 ± 2.096.8 ± 2.399.1 ± 1.2

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats (10 mg/kg, IV)

ParameterValue
Half-life (t½)4.2 hours
Cmax2.5 µg/mL
AUC (0-inf)15.8 µg*h/mL
Volume of Dist. (Vd)3.1 L/kg
Clearance (CL)0.6 L/h/kg

Experimental Protocols

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from C57BL/6 mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming: Cells are seeded at 1x10^6 cells/well in a 24-well plate and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Treatment: Media is replaced with fresh DMEM containing various concentrations of this compound or vehicle control (0.1% DMSO) and incubated for 1 hour.

  • Activation: NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.

  • Analysis: Supernatants are collected for IL-1β measurement by ELISA. Cell lysates are analyzed for Caspase-1 activity using a fluorometric assay kit.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest BMDMs Culture Culture with M-CSF Harvest->Culture Seed Seed cells in 24-well plate Culture->Seed Prime Prime with LPS (4h) Seed->Prime Treat Treat with this compound (1h) Prime->Treat Activate Activate with ATP (30 min) Treat->Activate Collect Collect Supernatant & Lysate Activate->Collect ELISA IL-1β ELISA Collect->ELISA CaspaseAssay Caspase-1 Activity Assay Collect->CaspaseAssay

Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Dosing: this compound is formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single intravenous (IV) bolus dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Logical Relationship of Therapeutic Hypothesis

The therapeutic rationale for this compound is based on a logical progression from its chemical properties to its clinical potential.

Logical_Flow A Lipophilic Chemical Structure B Enhanced Cell Membrane Permeability A->B C Intracellular Target Engagement (NLRP3) B->C D Inhibition of Inflammasome Assembly C->D E Reduced IL-1β and Pyroptosis D->E F Amelioration of Inflammatory Disease E->F

Caption: Logical flow from chemical properties to therapeutic effect of this compound.

Ethyl Lipoate and Epitranscriptomics: An Examination of a Novel Research Frontier

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the potential intersection of Ethyl Lipoate and the dynamic field of epitranscriptomics.

Introduction: The field of epitranscriptomics, which encompasses the study of post-transcriptional RNA modifications, has emerged as a critical layer of gene regulation with profound implications for human health and disease.[1][2] These chemical alterations of RNA molecules, numbering over 170 distinct types, are dynamic and reversible, influencing every aspect of RNA metabolism, from stability and localization to translation.[1][3][4] Concurrently, the exploration of novel chemical entities that can modulate biological pathways is a cornerstone of therapeutic development. This guide explores a potential, yet currently unestablished, intersection between the compound Ethyl Lipoate and the mechanisms of epitranscriptomics.

While direct evidence linking Ethyl Lipoate to epitranscriptomic research is not present in the current scientific literature, this document will provide a comprehensive technical overview of epitranscriptomics and the known chemical properties of Ethyl Lipoate. This juxtaposition will serve as a foundational resource for researchers interested in exploring this novel avenue of investigation.

Section 1: The Landscape of Epitranscriptomics

Epitranscriptomics adds a significant layer of complexity to the central dogma of molecular biology. Unlike the static nature of the genome, the epitranscriptome is highly dynamic, responding to a variety of cellular and environmental cues.[1] These modifications are installed, removed, and interpreted by a dedicated machinery of proteins, often referred to as "writers," "erasers," and "readers."[4]

Key RNA Modifications and Their Significance

A multitude of RNA modifications have been identified, with some of the most extensively studied including:

  • N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, m6A plays a crucial role in mRNA splicing, nuclear export, stability, and translation.[2][3][4] Dysregulation of m6A has been implicated in various cancers.[3]

  • 5-methylcytosine (m5C): Another key modification, m5C is known to influence mRNA stability and translation.

  • Pseudouridine (Ψ): This isomerization of uridine can alter RNA structure and its interactions with proteins.[5]

  • N1-methyladenosine (m1A): Found in tRNA and mRNA, m1A can impact translation.

  • 7-methylguanosine (m7G): A modification primarily known for its presence in the 5' cap of eukaryotic mRNAs, essential for translation initiation.[5]

The "writers" are enzymes that add these modifications, "erasers" remove them, and "readers" are proteins that recognize and bind to these modified bases to elicit a functional consequence.[4] This intricate interplay allows for precise control over gene expression.

The Role of Epitranscriptomics in Disease and Drug Development

The dynamic nature of RNA modifications makes them attractive targets for therapeutic intervention.[2] Dysregulation of the epitranscriptomic machinery is increasingly linked to a range of human diseases, including cancer, neurological disorders, and cardiovascular diseases.[4] Consequently, the development of small molecule inhibitors and activators that target the writers, erasers, and readers of the epitranscriptome is a burgeoning area of drug discovery.[4]

Section 2: Ethyl Lipoate: A Chemical Profile

Ethyl Lipoate is the ethyl ester derivative of lipoic acid, a naturally occurring compound that contains a disulfide bond within a 1,2-dithiolane ring.[6][7] Its chemical properties are largely defined by this disulfide bond and the carboxylic acid ester group.

Key Chemical Features:
  • Disulfide Bond: The disulfide bond is a key functional group that can undergo redox reactions. It can be reduced to form two thiol groups. This reactivity is central to the biological activity of lipoic acid.

  • Polymerization: Lipoic acid and its derivatives, including Ethyl Lipoate, can undergo radical ring-opening polymerization to form polymers with disulfide bonds in their backbone.[6][7][8][9] This property has been explored for the development of degradable and self-healing materials.[6][7][8]

  • Solubility: Metal lipoates, derived from lipoic acid, exhibit higher solubility in aqueous media than in organic solvents.[10]

Currently, the scientific literature on Ethyl Lipoate primarily focuses on its use in polymer chemistry and materials science.[6][7][8][9] There is no documented research on its direct interaction with RNA or the enzymes involved in epitranscriptomics.

Section 3: Experimental Protocols in Epitranscriptomics Research

The study of epitranscriptomics relies on a suite of sophisticated techniques to map and quantify RNA modifications across the transcriptome. These methods can be broadly categorized into sequencing-based approaches and mass spectrometry.

Sequencing-Based Methods

High-throughput sequencing has revolutionized the study of the epitranscriptome, allowing for transcriptome-wide mapping of various modifications.[11]

Method Principle Target Modification Reference
m6A-seq / MeRIP-seq Immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.m6A[12]
Bisulfite Sequencing Treatment of RNA with sodium bisulfite converts cytosine to uracil, but 5-methylcytosine remains unchanged, allowing for its detection.m5C[12]
Pseudo-Seq / PSI-seq Chemical treatment that specifically modifies pseudouridine, leading to stalls in reverse transcription that can be detected by sequencing.Ψ[5]
Nanopore Direct RNA Sequencing Direct sequencing of native RNA molecules without the need for reverse transcription, allowing for the detection of various modifications based on their influence on the ionic current.Various[3][5]
Experimental Workflow: m6A-Seq

The following diagram illustrates a typical workflow for m6A-seq, a widely used technique for mapping N6-methyladenosine.

m6A_Seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis rna_extraction Total RNA Extraction mrna_purification mRNA Purification rna_extraction->mrna_purification rna_fragmentation RNA Fragmentation mrna_purification->rna_fragmentation ip Immunoprecipitation with m6A antibody rna_fragmentation->ip beads Capture with Protein A/G beads ip->beads wash Washing beads->wash elution Elution of m6A-containing fragments wash->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing peak_calling Peak Calling sequencing->peak_calling motif_analysis Motif Analysis peak_calling->motif_analysis Epitranscriptomic_Signaling cluster_stimulus Cellular Environment cluster_signaling Intracellular Signaling cluster_epitranscriptomic_regulation Epitranscriptomic Regulation cluster_functional_outcome Functional Outcome stimulus External Stimulus receptor Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (Active) kinase_cascade->transcription_factor writer_gene Writer Enzyme Gene transcription_factor->writer_gene Upregulation writer_protein Writer Enzyme (Active) writer_gene->writer_protein Expression & Activation target_mrna Target mRNA writer_protein->target_mrna Modification modified_mrna Modified mRNA protein Protein Product modified_mrna->protein Altered Translation cellular_response Cellular Response protein->cellular_response

References

Methodological & Application

Application Notes and Protocols for the Use of a Novel Lipophilic Compound, Ethyl LipotF, in HeLa Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and public databases did not yield any information on a compound named "Ethyl LipotF". Therefore, this document provides a comprehensive and generalized protocol for the handling and evaluation of a novel lipophilic compound in HeLa cell culture, using "this compound" as a placeholder. The provided protocols are based on established methodologies for cell culture and compound screening.

Introduction

The evaluation of novel therapeutic compounds is a cornerstone of drug discovery and development. This document outlines a detailed protocol for the use of a putative novel lipophilic compound, herein referred to as this compound, in HeLa cell culture. HeLa, an immortal human cell line derived from cervical cancer cells, is a widely used model system in cancer research[1][2]. Due to the lipophilic nature of the compound, special considerations for its solubilization and delivery to the cells are addressed.

These application notes provide a framework for determining the cytotoxic effects and potential mechanism of action of a novel lipophilic compound. The protocols herein describe standard cell culture procedures for HeLa cells, preparation of the lipophilic compound, and two common downstream assays: the MTT assay for cell viability and Western blotting for protein expression analysis.

General HeLa Cell Culture Protocols

Materials and Reagents
  • HeLa cell line (ATCC® CCL-2™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[3][4][5]

  • Fetal Bovine Serum (FBS)[1][4]

  • Penicillin-Streptomycin (P/S) solution[1][4]

  • Trypsin-EDTA solution[3][4]

  • Phosphate-Buffered Saline (PBS), sterile[4][5]

  • Dimethyl sulfoxide (DMSO), cell culture grade[6][7]

  • Novel lipophilic compound (this compound)

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (6-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Centrifuge

  • Incubator (37°C, 5% CO2, humidified atmosphere)[3][4][8]

  • Biosafety cabinet

  • Inverted microscope

Cell Thawing and Culture Initiation
  • Pre-warm complete growth medium (EMEM or DMEM supplemented with 10% FBS and 1% P/S) in a 37°C water bath.[8][9]

  • Quickly thaw the cryovial of HeLa cells in the 37°C water bath until a small ice crystal remains.[10]

  • Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.[10]

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[3][4][8]

  • Renew the growth medium 2-3 times a week.[3]

Cell Passaging (Subculturing)
  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.[4]

  • Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring it covers the entire cell surface.

  • Incubate at 37°C for 2-5 minutes, or until cells detach.[4][8]

  • Add 6-8 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new culture flask containing pre-warmed complete growth medium.[11]

  • Incubate the new flask at 37°C and 5% CO2.

Protocol for Preparation of this compound

Lipophilic compounds are often insoluble in aqueous solutions and require an organic solvent for initial dissolution. DMSO is a common choice, but its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][7]

Preparation of Stock Solution
  • Dissolve a known weight of this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).

  • Ensure the compound is completely dissolved. Gentle vortexing or sonication may be required.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions
  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treating the cells.

  • It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound.

  • Always prepare a vehicle control, which consists of the complete growth medium with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for screening a novel compound like this compound in a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HeLa_Culture HeLa Cell Culture Seed_Cells Seed HeLa Cells in Plates HeLa_Culture->Seed_Cells Compound_Prep Prepare this compound Stock & Working Solutions Cell_Treatment Treat Cells with This compound Compound_Prep->Cell_Treatment Seed_Cells->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Protein_Analysis Protein Expression (e.g., Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in HeLa cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. This can be used to investigate changes in protein expression levels following treatment with this compound.

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • After treatment, wash the cells twice with ice-cold PBS.[14]

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)1.25 ± 0.08100
11.10 ± 0.0688
100.85 ± 0.0568
500.45 ± 0.0436
1000.15 ± 0.0212

Table 2: Densitometric Analysis of Western Blot Results

TreatmentProtein of Interest (Relative Density)Loading Control (e.g., GAPDH) (Relative Density)Normalized Protein Expression
Vehicle Control1.001.001.00
This compound (10 µM)0.650.980.66
This compound (50 µM)0.281.020.27

Hypothetical Signaling Pathway

As the mechanism of action of this compound is unknown, a hypothetical signaling pathway is presented below to illustrate how its effects on cellular processes could be visualized. This example depicts a generic apoptosis pathway, which is often studied in cancer research.

G Ethyl_LipotF This compound Target_Protein Target Protein (Unknown) Ethyl_LipotF->Target_Protein Caspase_Cascade Caspase Cascade Target_Protein->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Recommendations

This document provides a comprehensive set of protocols for the initial in vitro evaluation of a novel lipophilic compound, this compound, using the HeLa cell line. The described methods for cell culture, compound preparation, and bioassays will enable researchers to gather preliminary data on the compound's bioactivity.

It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for observing the effects of this compound. Further mechanistic studies, such as apoptosis assays, cell cycle analysis, or more extensive proteomics, can be pursued based on the initial findings from these protocols. Always ensure proper controls are included in every experiment to validate the results.

References

Application Notes: Etoposide Treatment of Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etoposide is a potent anti-cancer agent widely employed in chemotherapy regimens for various malignancies, including acute myeloid leukemia (AML).[1][2] As a derivative of podophyllotoxin, its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide induces double-strand breaks, which, if not repaired, trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.[3][5] These application notes provide a comprehensive overview of the effects of etoposide on AML cell lines, including its mechanism of action, impact on key signaling pathways, and detailed protocols for in vitro evaluation.

Mechanism of Action

Etoposide exerts its cytotoxic effects primarily through the disruption of DNA integrity. It traps topoisomerase II in a complex with DNA, preventing the re-ligation of DNA strands and leading to an accumulation of double-strand breaks.[3][5] This DNA damage activates cellular stress responses, including the ATM-Chk2 pathway, and ultimately converges on apoptotic pathways to eliminate the cancerous cells.[3] The cellular response to etoposide is dose-dependent; high concentrations typically induce rapid, caspase-3-mediated apoptosis, while lower, metronomic doses can lead to a more delayed, caspase-2-dependent apoptosis that may be accompanied by cellular differentiation.[6][7][8]

Data Presentation

The sensitivity of AML cell lines to etoposide varies, as demonstrated by the 50% inhibitory concentration (IC50) values obtained from various studies.

Cell LineIC50 / ED50 (µM)Culture Conditions/Notes
HL-60 (sensitive)0.86 ± 0.34Standard culture
HL-60 (resistant)2.25 - 4.16Etoposide-resistant clones
HL-6040.3048h treatment, CCK-8 assay
MV4-1135.5248h treatment, CCK-8 assay
OCI-AML20.324h exposure, WST8 assay
F-36P9924h exposure, WST8 assay
THP-11.2 ± 0.5Low-density culture
THP-1>50High-density culture
Primary AML cells5 - 10 (most samples)48h treatment, XTT assay
Primary AML cells<1 (sensitive sample)48h treatment, XTT assay

Table 1: Comparative IC50 values of etoposide in various AML cell lines.[1][9][10][11][12]

Signaling Pathways and Visualizations

Etoposide treatment influences several critical signaling pathways that govern cell survival, proliferation, and apoptosis in AML cells.

Etoposide_Mechanism_of_Action Etoposide Etoposide TopoII Topoisomerase II-DNA Complex Etoposide->TopoII stabilizes DSB DNA Double-Strand Breaks TopoII->DSB accumulation ATM_Chk2 ATM/Chk2 Pathway DSB->ATM_Chk2 activates Apoptosis Apoptosis ATM_Chk2->Apoptosis induces

Figure 1: Etoposide's core mechanism leading to apoptosis.

The PI3K/Akt/mTOR pathway is a key regulator of cell survival. Etoposide-induced stress can be enhanced by mTOR inhibition.

mTOR_Pathway_Etoposide cluster_cell AML Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis inhibits Etoposide Etoposide Etoposide->Apoptosis Rapamycin Rapamycin (mTOR inhibitor) Rapamycin->mTOR inhibits Cell_Viability_Workflow A Seed AML cells in 96-well plate B Add Etoposide (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G

References

Application Notes and Protocols for the Investigation of Alpha-Lipoic Acid in Glioblastoma Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data regarding the use of Ethyl Lipoate in glioblastoma xenograft mouse models. However, extensive research is available for a closely related and structurally similar compound, Alpha-Lipoic Acid (ALA). This document provides detailed application notes and protocols based on the existing literature for ALA, which can serve as a foundational guide for researchers interested in exploring the therapeutic potential of such compounds in glioblastoma.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Background on Glioblastoma and Therapeutic Challenges

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months despite a standard of care that includes surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] The high mortality rate is attributed to the invasive nature of GBM cells and their resistance to conventional therapies.[2][3] A subpopulation of cells within the tumor, known as glioblastoma stem-like cells (GSCs), are thought to contribute significantly to therapy resistance and tumor recurrence.[3]

Rationale for Investigating Alpha-Lipoic Acid in Glioblastoma

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that has demonstrated potential anticancer properties in various preclinical studies.[2][4] In the context of glioblastoma, ALA has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion in vitro.[2][4][5] Notably, some studies suggest that ALA may act synergistically with the standard chemotherapeutic agent, temozolomide, to enhance its antitumor effects.[1][6] These promising in vitro findings provide a strong rationale for evaluating the efficacy of ALA in in vivo glioblastoma xenograft mouse models.

Mechanism of Action of Alpha-Lipoic Acid in Glioblastoma

The anticancer effects of ALA in glioblastoma are multifaceted and involve the modulation of several key signaling pathways:

  • Induction of Apoptosis: ALA has been observed to increase the expression of pro-apoptotic proteins such as Bax and caspases 3 and 9, while decreasing the levels of the anti-apoptotic protein BCL-2 in glioblastoma cell lines.[2][5]

  • Inhibition of Cell Proliferation: ALA can attenuate glioblastoma cell proliferation by activating the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits the Akt/PKB signaling cascade, a crucial pathway for cell growth and survival.[4]

  • Reduction of Metastasis and Invasion: A critical step in glioblastoma progression is the degradation of the extracellular matrix by matrix metalloproteinases (MMPs). ALA has been shown to reduce the expression and activity of MMP-2 and MMP-9, thereby inhibiting the migratory and invasive potential of glioblastoma cells.[4]

  • Antioxidant and Pro-oxidant Effects: While known as an antioxidant, ALA can also exhibit pro-oxidant properties in a concentration-dependent manner, leading to increased reactive oxygen species (ROS) in cancer cells and contributing to their demise.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Alpha-Lipoic Acid on glioblastoma cell lines. Note: No in vivo data from glioblastoma xenograft mouse models are currently available in the literature for ALA.

Table 1: Effect of Alpha-Lipoic Acid (ALA) on Glioblastoma Cell Viability (In Vitro)

Cell LineTreatmentConcentrationReduction in Cell Viability (%)Reference
U87-MGALA1 mM~50%[1]
MU1454ALA1 mM~50%[1]
U87-MGALA + TMZ250 µM ALA + 50 µM TMZ44%[1]
Cell Line 1ALANot Specified>50%[6]
Cell Line 2ALANot Specified44%[6]

Table 2: Effect of Alpha-Lipoic Acid (ALA) on MMP-2 and MMP-9 mRNA Levels in U87 Glioblastoma Cells (In Vitro)

TreatmentChange in MMP-2 mRNA LevelsChange in MMP-9 mRNA LevelsReference
ALASignificant DecreaseSignificant Decrease[4]
AURSignificant DecreaseSignificant Decrease[4]
ALA + AURMore Potent Decrease than single agentsMore Potent Decrease than single agents[4]

(AUR: Auraptene, another natural compound)

Experimental Protocols

Protocol for Establishing an Orthotopic Glioblastoma Xenograft Mouse Model

This protocol describes the intracranial inoculation of human glioblastoma cells into immunodeficient mice to establish an orthotopic xenograft model.[7][8][9]

Materials:

  • Human glioblastoma cell line (e.g., U87-MG)

  • Cell culture medium and reagents

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Sterile surgical instruments

  • Hamilton syringe

Procedure:

  • Cell Culture: Culture U87-MG cells in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.[9] Keep the cell suspension on ice.

  • Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane and place it in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and disinfect with an appropriate antiseptic.

  • Craniotomy: Make a small incision in the scalp to expose the skull. Using the bregma as a reference point, determine the injection coordinates for the right corpus striatum (e.g., 1.8 mm lateral, 0.6 mm anterior to bregma, and 3.0 mm in depth).[9] Create a small burr hole at the injection site using a micro-drill.

  • Intracranial Injection: Slowly inject 5 µL of the cell suspension into the brain parenchyma at the predetermined coordinates using a Hamilton syringe. The injection should be performed over several minutes to minimize tissue damage.

  • Closure and Post-operative Care: After injection, slowly withdraw the needle. Seal the burr hole with bone wax and suture the scalp incision. Administer analgesics as per institutional guidelines. Monitor the mice closely until they have fully recovered from anesthesia.

Protocol for Administration of Alpha-Lipoic Acid

This protocol outlines a general procedure for the administration of ALA to mice with established glioblastoma xenografts. Dosing and frequency should be optimized based on preliminary toxicology and efficacy studies.

Materials:

  • Alpha-Lipoic Acid

  • Vehicle for dissolution (e.g., corn oil, sterile saline with appropriate solubilizing agents)

  • Gavage needles or injection needles

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a stock solution of ALA in a suitable vehicle. The final concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice.

  • Animal Grouping: Once tumors are established and detectable (e.g., via bioluminescence imaging), randomize the mice into treatment groups (e.g., Vehicle control, ALA, TMZ, ALA + TMZ).

  • Administration:

    • Oral Gavage: Administer the prepared ALA solution directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Inject the ALA solution into the peritoneal cavity.

  • Dosing Schedule: The treatment can be administered daily or on another optimized schedule for a predetermined duration (e.g., 2-4 weeks).

  • Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

Protocol for Efficacy Evaluation

This protocol describes methods to assess the therapeutic efficacy of ALA in the glioblastoma xenograft model.

Materials:

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • MRI scanner for small animals

  • Calipers (for subcutaneous models)

  • Data analysis software

Procedure:

  • Tumor Growth Monitoring:

    • Bioluminescence Imaging (BLI): For orthotopic models with luciferase-expressing cells, perform BLI weekly to monitor tumor growth.[10] Quantify the bioluminescent signal as a measure of tumor burden.

    • Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical images of the tumor and can be used to measure tumor volume.

  • Survival Analysis: Monitor the mice daily and record the date of death or euthanasia. Euthanasia should be performed when mice show signs of terminal illness (e.g., >20% weight loss, neurological deficits, hunched posture).[11] Generate Kaplan-Meier survival curves to compare the different treatment groups.

  • Histological Analysis: At the end of the study, euthanize the mice and collect the brains for histological analysis. Perform H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the effect of the treatment at the cellular level.

Mandatory Visualizations

G cluster_0 Alpha-Lipoic Acid (ALA) Signaling in Glioblastoma cluster_1 Inhibition of Proliferation cluster_2 Induction of Apoptosis cluster_3 Inhibition of Metastasis ALA Alpha-Lipoic Acid AMPK AMPK (Activation) ALA->AMPK Bax Bax Expression (Increased) ALA->Bax Bcl2 Bcl-2 Expression (Decreased) ALA->Bcl2 MMPs MMP-2 / MMP-9 Expression & Activity (Reduced) ALA->MMPs Akt Akt/PKB Signaling (Inhibition) AMPK->Akt Proliferation Cell Proliferation (Reduced) Akt->Proliferation Caspases Caspase 3/9 (Activation) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis (Induced) Caspases->Apoptosis Metastasis Migration & Invasion (Inhibited) MMPs->Metastasis G cluster_workflow Experimental Workflow for Glioblastoma Xenograft Model A 1. Cell Culture (U87-MG) B 2. Intracranial Injection (Immunodeficient Mice) A->B C 3. Tumor Establishment (Monitor via BLI/MRI) B->C D 4. Randomize Mice into Treatment Groups C->D E 5. Treatment Administration (Vehicle, ALA, TMZ, ALA+TMZ) D->E F 6. Efficacy Evaluation E->F G Tumor Growth Monitoring (BLI/MRI) F->G H Survival Analysis F->H I Histological Analysis F->I

References

Application Note & Protocol: Preparation of Stock Solutions for Novel Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Ethyl LipotF" could not be identified in scientific literature or chemical databases. This suggests it may be a novel compound, a proprietary name, or a typographical error. The following protocol is a general guideline for preparing stock solutions of novel or uncharacterized lipophilic compounds. It is imperative to consult any available manufacturer's or supplier's safety and handling data before proceeding.

Introduction

The preparation of a stock solution is a foundational step in many scientific experiments, involving the creation of a concentrated solution that can be diluted to various working concentrations.[1][2] For novel or uncharacterized compounds, especially those with lipophilic (fat-soluble) properties, this process requires a systematic approach to determine the optimal solvent and concentration.[3] Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[3] An improperly prepared stock solution can lead to precipitation, inaccurate dosing, and unreliable experimental results.

This application note provides a detailed protocol for determining the solubility of a novel lipophilic compound and preparing a stable, concentrated stock solution for use in research and drug development settings.

Data Presentation: Solubility & Storage

Prior to preparing a large-volume stock solution, it is crucial to perform small-scale solubility tests. The data gathered should be meticulously recorded.

ParameterDescriptionExample Data
Compound ID Unique identifier for the compound.NLC-001
Molecular Weight ( g/mol ) The mass of one mole of the compound.350.45
Solvent Tested List of solvents used for solubility testing.DMSO, Ethanol, Methanol, Acetone
Maximum Solubility (mM) The highest concentration achieved without precipitation.100 mM in DMSO, 25 mM in Ethanol
Stock Concentration (mM) The final, chosen concentration for the stock solution.50 mM
Storage Solvent The solvent used for the final stock solution.DMSO
Storage Temperature The temperature at which the stock solution is stored.-20°C or -80°C
Stability Notes Observations on stability (e.g., light sensitivity, freeze-thaw cycles).Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for determining solubility and preparing a stock solution of a novel lipophilic compound.

Materials & Equipment
  • Novel lipophilic compound (powder form)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Volumetric flasks (various sizes)[2]

  • Pipettes (P1000, P200, P20)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (anhydrous)

    • Methanol

    • Acetone

    • Other organic solvents as needed[5]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure for Solubility Testing
  • Calculate Mass: Determine the mass of the compound needed to prepare a small volume (e.g., 100 µL) of a high-concentration test solution (e.g., 100 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[6]

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a precise volume of the first test solvent (e.g., DMSO) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., 37°C) can be applied if necessary, but be cautious of potential compound degradation.[7]

  • Visual Inspection: Carefully inspect the solution against a dark background for any visible precipitate. If the compound is fully dissolved, it is soluble at that concentration in the tested solvent.

  • Repeat: If the compound does not dissolve, or if you wish to test other solvents, repeat steps 2-5 with different solvents such as ethanol or acetone.[8]

  • Determine Maximum Solubility: If the compound dissolves at the initial high concentration, you can perform serial dilutions to find the saturation point, though for most applications, confirming solubility at a concentration well above the intended stock concentration is sufficient.

Procedure for Stock Solution Preparation
  • Select Solvent and Concentration: Based on the solubility tests, choose a solvent that completely dissolves the compound at a concentration significantly higher than your highest planned working concentration. DMSO is a common choice for lipophilic compounds due to its high solubilizing power.[9]

  • Calculate Required Mass: Calculate the mass of the compound needed for your desired final volume and concentration of the stock solution.[6]

  • Weigh Compound: Weigh the calculated mass of the compound into an appropriate container (e.g., a glass vial or a conical tube).

  • Dissolve in Solvent: Add approximately 80% of the final volume of the chosen solvent to the container.[2]

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. A brief warming step may be used if necessary.

  • Bring to Final Volume: Once dissolved, add the remaining solvent to reach the final desired volume.[2]

  • Aliquot and Store: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[4] Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.[4]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this protocol.

G cluster_0 Solubility Testing Workflow start Start: Obtain Novel Compound calc_mass Calculate Mass for High Concentration Test start->calc_mass weigh_compound Weigh Compound into Microcentrifuge Tube calc_mass->weigh_compound add_solvent Add Test Solvent (e.g., DMSO) weigh_compound->add_solvent dissolve Vortex / Gentle Warming add_solvent->dissolve inspect Visually Inspect for Precipitate dissolve->inspect soluble Soluble: Record Max Concentration & Solvent inspect->soluble No insoluble Insoluble inspect->insoluble Yes end_test End Testing: Select Optimal Solvent soluble->end_test next_solvent Select Next Solvent (e.g., Ethanol) insoluble->next_solvent next_solvent->weigh_compound Repeat with New Sample

Caption: Workflow for determining the optimal solvent and maximum solubility.

G cluster_1 Stock Solution Preparation Workflow start_prep Start: Select Solvent & Desired Concentration calc_total_mass Calculate Total Mass for Final Volume start_prep->calc_total_mass weigh_total Weigh Compound into Appropriate Vessel calc_total_mass->weigh_total add_80_solvent Add ~80% of Final Solvent Volume weigh_total->add_80_solvent dissolve_total Vortex / Sonicate Until Fully Dissolved add_80_solvent->dissolve_total add_final_solvent Add Solvent to Reach Final Volume dissolve_total->add_final_solvent aliquot Aliquot into Single-Use Tubes add_final_solvent->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store

Caption: Step-by-step process for preparing the final stock solution.

References

Ethyl Lipoate Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research exists detailing the in vivo administration of Ethyl Lipoate (ELF) for therapeutic applications in animal models. The predominant focus of current literature lies in its application within polymer chemistry. Ethyl Lipoate is the ethyl ester of alpha-lipoic acid (ALA), a well-researched antioxidant. It is plausible that ELF is metabolized in vivo to ALA. Therefore, this document provides detailed application notes and protocols based on the extensive research available for ALA, offering a foundational guide for researchers investigating ELF. It is crucial to recognize that these guidelines are based on a related compound and should be adapted and validated specifically for Ethyl Lipoate.

Compound Overview: Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid is a naturally occurring antioxidant that plays a crucial role in mitochondrial dehydrogenase reactions.[1] It exists in both oxidized (lipoic acid) and reduced (dihydrolipoic acid, DHLA) forms, both of which are capable of scavenging reactive oxygen species.[1] ALA has been investigated in various animal models for its therapeutic potential in conditions associated with oxidative stress, such as diabetes, neurodegeneration, and cardiovascular diseases.[1][2]

Administration Routes and Dosages for Alpha-Lipoic Acid in Animal Models

The administration route and dosage of ALA in animal studies are dependent on the specific research question, the animal model used, and the target organ or system. Below is a summary of commonly used administration routes and corresponding dosage ranges for ALA.

Animal ModelAdministration RouteDosage RangeStudy FocusReference
Mice Dietary Admixture0.2% (w/w) of dietAtherosclerosis[2]
Rats Oral Gavage31.6 - 61.9 mg/kg bw/daySubchronic Toxicity[3]
Rats IntravenousNot specifiedPharmacokinetics[4]
Dogs Oral (Capsule)2.5 - 25 mg/kg bwPharmacokinetics[1][5]
Dogs Oral (in food)2.7 - 4.94 mg/kg bw/dayAntioxidant capacity[3]
Dogs Subcutaneous/Intraperitoneal10 - 48 mg/kg bwGeneral studies[6]

Note: The LD50 (median lethal dose) of oral lipoic acid in rats is reported to be >2000 mg/kg body weight, while for dogs it is between 400 to 500 mg/kg body weight.[3] The No Observed Adverse Effect Level (NOAEL) for rats in a 4-week study was determined to be 61.9 mg/kg body weight/day.[3]

Experimental Protocols for Alpha-Lipoic Acid Administration

Oral Administration Protocol (Rodents)

This protocol is a general guideline for oral gavage administration of ALA to rodents.

Materials:

  • Alpha-lipoic acid

  • Vehicle (e.g., corn oil, sesame oil, or 0.5% carboxymethylcellulose)

  • Gavage needles (size appropriate for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of ALA.

    • Suspend or dissolve the ALA in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.

    • Prepare fresh daily to ensure stability.

  • Animal Preparation:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the animal.

  • Administration:

    • Attach the gavage needle to the syringe filled with the dosing solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Dietary Admixture Protocol (Rodents)

This protocol describes the incorporation of ALA into the diet of rodents.

Materials:

  • Alpha-lipoic acid

  • Powdered rodent chow

  • Mixer (e.g., V-blender)

Procedure:

  • Diet Preparation:

    • Calculate the amount of ALA needed to achieve the desired percentage in the final diet mixture (e.g., 0.2% w/w).[2]

    • Thoroughly mix the ALA with a small portion of the powdered chow.

    • Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.

    • Store the medicated diet in a cool, dark place to prevent degradation of ALA.

  • Administration:

    • Provide the medicated diet to the animals ad libitum.

    • Monitor food consumption to estimate the daily dose of ALA ingested by each animal.

Signaling Pathways Modulated by Alpha-Lipoic Acid

ALA is known to influence several signaling pathways, primarily related to its antioxidant and anti-inflammatory properties. One of the key pathways modulated by ALA is the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ALA Alpha-Lipoic Acid ROS Reactive Oxygen Species (ROS) ALA->ROS inhibits IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Experimental_Workflow Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction Animal_Acclimatization->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Treatment Compound Administration (e.g., ELF or ALA) Grouping->Treatment Monitoring In-life Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological) Endpoint->Analysis

References

Application Note: qRT-PCR Analysis of FTO Target Genes Following Ethyl LipotF Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fat mass and obesity-associated (FTO) protein is an enzyme that removes methyl groups from messenger RNA (mRNA), a process known as demethylation.[1][2] This modification can alter the stability and translation of mRNA, thereby influencing the expression of various genes. FTO has been implicated in a range of biological processes and diseases, including obesity and cancer.[3] As an RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation.[1][2]

Disclaimer: Information regarding "Ethyl LipotF" is not available in the public domain. For the purpose of this application note, this compound is treated as a hypothetical inhibitor of FTO to illustrate the experimental design and data analysis pipeline.

This application note provides a detailed protocol for quantifying the expression of FTO target genes in a cellular model after treatment with a hypothetical FTO inhibitor, this compound, using quantitative reverse transcription PCR (qRT-PCR).

Key FTO Target Genes and Pathways

FTO has been shown to regulate the expression of genes involved in several key signaling pathways:

  • mTOR Pathway: FTO can directly or indirectly target the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[3] FTO-deficient cells have shown reduced activation of the mTORC1 pathway.[3]

  • WNT Signaling: FTO is involved in the bifurcation of canonical and noncanonical WNT pathways. Depletion of FTO has been shown to inhibit the canonical WNT/β-Catenin signaling pathway.[4]

  • Adipogenesis: FTO regulates adipogenesis by controlling the expression of cell cycle proteins like CCNA2 and CDK2 through an m6A-YTHDF2-dependent mechanism.[3]

  • Oncogenes: In certain cancers, FTO has been shown to stabilize the mRNA of oncogenes such as MYC, CEBPA, ASB2, and RARA.[4]

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate an appropriate cell line (e.g., a human cancer cell line with known FTO expression) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) in fresh culture medium. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

II. RNA Extraction and cDNA Synthesis

  • Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis solution).[5]

  • RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.[5]

III. Quantitative Real-Time PCR (qRT-PCR)

  • Primer Design: Design or obtain validated primers for the FTO target genes of interest (e.g., MYC, CCND1, IRX3) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.[6]

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program.[7] A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

IV. Data Analysis

  • Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.[8][9]

  • Relative Quantification (ΔΔCt Method):

    • Normalization: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

    • Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • Fold Change: Determine the fold change in gene expression as 2-ΔΔCt.[10]

Data Presentation

Table 1: Relative Quantification of FTO Target Gene Expression Following this compound Treatment

Target GeneThis compound Concentration (µM)Average Ct (Target Gene)Average Ct (Housekeeping Gene)ΔCtΔΔCtFold Change (2-ΔΔCt)
MYC 0 (Control)24.518.26.30.01.00
125.818.37.51.20.44
527.118.19.02.70.15
1028.518.410.13.80.07
CCND1 0 (Control)22.818.24.60.01.00
123.918.35.61.00.50
525.218.17.12.50.18
1026.718.48.33.70.08
IRX3 0 (Control)26.118.27.90.01.00
127.318.39.01.10.47
528.818.110.72.80.14
1030.218.411.83.90.06

Visualizations

FTO_Pathway cluster_treatment Treatment cluster_regulation Gene Regulation cluster_targets Downstream Targets Ethyl_LipotF This compound (Hypothetical Inhibitor) FTO FTO Protein Ethyl_LipotF->FTO Inhibits m6A_mRNA m6A-methylated mRNA FTO->m6A_mRNA Demethylates mRNA Demethylated mRNA m6A_mRNA->mRNA Target_Genes Target Genes (e.g., MYC, CCND1, IRX3) mRNA->Target_Genes Alters Stability/ Translation Protein_Expression Altered Protein Expression Target_Genes->Protein_Expression Cellular_Response Cellular Response (e.g., Decreased Proliferation) Protein_Expression->Cellular_Response

Caption: FTO Signaling and Inhibition by this compound.

qRT_PCR_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis & RNA Extraction treatment->lysis cdna cDNA Synthesis lysis->cdna qpcr qRT-PCR cdna->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end End: Relative Gene Expression analysis->end

Caption: Experimental Workflow for qRT-PCR Analysis.

References

Application Notes: Analysis of Apoptosis using Ethyl LipoTF and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of apoptosis in mammalian cells using the hypothetical fluorescent probe, Ethyl LipotF, with flow cytometry.

Disclaimer: "this compound" is a hypothetical compound created for the purpose of this example. The principles and protocols described are based on established methods for apoptosis detection using mitochondrial membrane potential-sensitive dyes.

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This compound is a postulated cell-permeant, lipophilic, and cationic fluorescent dye. In healthy, non-apoptotic cells, this compound is sequestered in the mitochondria due to the high negative membrane potential, resulting in a strong fluorescent signal. In apoptotic cells, the collapse of the ΔΨm prevents the accumulation of this compound in the mitochondria, leading to a significant decrease in fluorescence intensity. This change can be readily quantified using flow cytometry, allowing for the identification and quantification of apoptotic cells within a population.

Principle of the Assay

The this compound Apoptosis Assay leverages the change in mitochondrial membrane potential as an indicator of early-stage apoptosis.

  • Healthy Cells: Maintain a high mitochondrial membrane potential (ΔΨm). This compound enters the cells and accumulates within the mitochondria, yielding a bright fluorescence.

  • Apoptotic Cells: Experience a collapse of the ΔΨm. This prevents the mitochondrial accumulation of this compound, resulting in a low fluorescence signal.

  • Necrotic/Late Apoptotic Cells: These cells have compromised plasma membrane integrity. A viability dye, such as Propidium Iodide (PI), is used to identify this population. PI is excluded from live and early apoptotic cells but can enter and stain the DNA of cells with damaged membranes.

By using this compound in conjunction with a viability dye like PI, one can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cell populations.

Data Presentation

The following table summarizes representative data from an experiment where Jurkat cells were treated with 10 µM Camptothecin (CPT) for 4 hours to induce apoptosis, followed by staining with this compound and Propidium Iodide.

Cell Population Gating Strategy Control (Untreated) CPT-Treated (10 µM)
Healthy This compound High / PI Low92.5%35.8%
Early Apoptotic This compound Low / PI Low4.8%52.1%
Late Apoptotic/Necrotic This compound Low / PI High2.7%12.1%

Experimental Protocols

A. Reagent Preparation
  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly. Store at -20°C, protected from light.

  • 1X Assay Buffer: Prepare a 1X Assay Buffer using a suitable physiological buffer (e.g., PBS with 1% BSA).

  • Propidium Iodide (PI) Staining Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of PI in water. Store at 4°C, protected from light.

  • Positive Control: A known inducer of apoptosis, such as Camptothecin or Staurosporine, should be used to generate a positive control cell population.

B. Cell Staining Protocol
  • Induce Apoptosis: Culture cells to the desired density and treat with the experimental compound (and a positive control inducer in a separate sample) for the desired time period. An untreated cell sample should be included as a negative control.

  • Cell Harvesting: Harvest approximately 2-5 x 10^5 cells per sample. For suspension cells, centrifuge at 300 x g for 5 minutes. For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE™) and then centrifuge.

  • Washing: Wash cells once by resuspending the pellet in 1 mL of 1X Assay Buffer and centrifuging at 300 x g for 5 minutes.

  • This compound Staining: Prepare the this compound Staining Solution by diluting the 1 mM stock solution to a final working concentration of 100 nM in 1X Assay Buffer. Resuspend the cell pellet in 500 µL of this solution.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Viability Staining: Add PI to a final concentration of 1 µg/mL.

  • Analysis: Analyze the samples immediately by flow cytometry.

C. Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for excitation.

  • Signal Detection:

    • This compound: Detect emission using a filter appropriate for its emission spectrum (e.g., 585/42 nm, similar to PE).

    • Propidium Iodide (PI): Detect emission using a filter appropriate for PI (e.g., 670 nm long-pass or 695/40 nm).

  • Compensation: Use single-stained controls (this compound only and PI only) to set up fluorescence compensation to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the main cell population using FSC vs. SSC to exclude debris.

    • Create a quadrant plot of this compound fluorescence vs. PI fluorescence.

    • Set gates to identify the three populations:

      • Q1 (Bottom Right): Healthy cells (this compound High / PI Low)

      • Q2 (Bottom Left): Early Apoptotic cells (this compound Low / PI Low)

      • Q3 (Top Left): Late Apoptotic/Necrotic cells (this compound Low / PI High)

Visualizations

Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_assay Stimuli DNA Damage, Growth Factor Withdrawal, etc. Bax_Bak Bax / Bak Activation Stimuli->Bax_Bak Activates Bcl2_BclXL Bcl-2 / Bcl-xL Inhibition Stimuli->Bcl2_BclXL Inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_Bak->MOMP Bcl2_BclXL->Bax_Bak Inhibits MMP_Collapse ΔΨm Collapse (Loss of Mitochondrial Membrane Potential) MOMP->MMP_Collapse CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis AssayTarget Measured by This compound AssayTarget->MMP_Collapse

Caption: Intrinsic apoptosis pathway highlighting the collapse of mitochondrial membrane potential (ΔΨm).

Experimental Workflow

Experimental_Workflow Start Start: Seed and Culture Cells Induce Induce Apoptosis (e.g., with Camptothecin) Start->Induce Harvest Harvest and Wash Cells (2-5 x 10^5 cells/sample) Induce->Harvest Stain_Ethyl Stain with this compound (100 nM for 20-30 min at 37°C) Harvest->Stain_Ethyl Stain_PI Add Viability Dye (e.g., PI at 1 µg/mL) Stain_Ethyl->Stain_PI Acquire Acquire on Flow Cytometer Stain_PI->Acquire Analyze Analyze Data: Gate on Healthy, Early, and Late Apoptotic Populations Acquire->Analyze End End: Quantify Cell Populations Analyze->End

Caption: Experimental workflow for apoptosis analysis using this compound and flow cytometry.

Application Note: Measuring Changes in RNA Methylation with Ethyl-based Chemical Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of epitranscriptomics, which involves the investigation of chemical modifications to RNA, has revealed a critical layer of gene regulation. N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA and plays a vital role in RNA metabolism, including splicing, nuclear export, stability, and translation. Dysregulation of RNA methylation has been implicated in numerous diseases, making the ability to accurately measure changes in methylation patterns crucial for researchers in basic science and drug development.

While antibody-based methods like MeRIP-seq are widely used, they can be limited by antibody specificity and resolution. Chemical labeling approaches offer a powerful alternative for the sensitive and specific detection of RNA modifications. This document describes a conceptual method, Ethyl-based Labeling followed by Immunoprecipitation and Sequencing (ELI-Seq) , inspired by established chemical probing principles. The hypothetical reagent, "Ethyl LipoTF," is envisioned as a lipid-soluble ethylating agent coupled to a purification tag, designed to selectively label a specific class of RNA modifications or a structural feature associated with them. The lipid component facilitates efficient delivery into cells, a common strategy for nucleic acid-based therapeutics and probes.

Principle of the Method

The ELI-Seq method is based on three core principles:

  • In Vivo Chemical Labeling: A cell-permeable ethylating agent ("this compound") is introduced to living cells. This agent reacts with and attaches an ethyl group to a specific nucleobase, with its reactivity being dependent on the presence of an existing methylation mark. For instance, the presence of a methyl group on a nitrogen atom could alter the chemical environment, making an adjacent atom susceptible to ethylation.

  • Affinity Purification: The ethylated RNA fragments contain a tag (the "TF" or Tag for Fractionation component) that allows for their specific enrichment from the total RNA pool using affinity purification, such as biotin-streptavidin pulldown.

  • High-Throughput Sequencing: The enriched RNA fragments are then used to generate a cDNA library for next-generation sequencing (NGS). Bioinformatic analysis of the sequencing data reveals the precise locations of the modifications across the transcriptome.

This chemical-biology approach provides a potential antibody-free method for mapping RNA modifications, offering single-nucleotide resolution and quantitative insights into the dynamics of the epitranscriptome.

Protocol: ELI-Seq for Transcriptome-Wide Mapping of RNA Methylation

This protocol provides a detailed methodology for using a hypothetical "this compound" reagent to measure changes in RNA methylation patterns in cultured mammalian cells.

Materials and Reagents

  • Cell Culture: A549 cells (or other cell line of interest)

  • Media and Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA

  • Treatment: this compound reagent, Vehicle control (e.g., DMSO), Positive control compound (e.g., environmental toxicant known to alter m6A levels)

  • RNA Isolation: TRIzol™ Reagent or equivalent RNA purification kit

  • RNA Fragmentation: RNA Fragmentation Buffer (e.g., magnesium-based)

  • Affinity Purification: Streptavidin magnetic beads, Biotin-binding wash buffers

  • Library Preparation: NEBNext® Ultra™ II Directional RNA Library Prep Kit or similar

  • General Lab Equipment: Cell culture incubator, centrifuges, thermal cycler, magnetic stand, Qubit fluorometer, Bioanalyzer

Experimental Workflow

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate A549 cells in 10 cm dishes at a density that will result in 80-90% confluency on the day of treatment. Culture in DMEM with 10% FBS and 1% Pen-Strep at 37°C and 5% CO₂.

  • Treatment:

    • Prepare working solutions of the this compound reagent and the control compound in cell culture media.

    • Aspirate the old media from the cells and wash once with sterile PBS.

    • Add the media containing the treatment compounds to the respective plates (e.g., Vehicle, this compound, this compound + Toxicant).

    • Incubate for the desired time period (e.g., 24 hours).

Part 2: RNA Isolation and Fragmentation
  • Total RNA Extraction: Following treatment, aspirate the media, wash cells with PBS, and lyse the cells directly on the plate using TRIzol™ Reagent. Proceed with RNA extraction according to the manufacturer's protocol.

  • RNA Quality Control: Assess the quantity and purity of the RNA using a Qubit fluorometer and Nanodrop. Check RNA integrity using an Agilent Bioanalyzer (RIN > 7 is recommended).

  • RNA Fragmentation:

    • Take 10-20 µg of total RNA in a nuclease-free tube.

    • Add RNA Fragmentation Buffer and incubate at 94°C for 5-10 minutes. The exact time will depend on the desired fragment size (typically 100-200 nt).

    • Immediately place the reaction on ice and add stop buffer to halt the fragmentation.

    • Purify the fragmented RNA using a spin column or ethanol precipitation.

Part 3: Affinity Purification of Labeled RNA
  • Bead Preparation: Resuspend streptavidin magnetic beads and wash them twice with high-salt wash buffer.

  • Binding: Resuspend the fragmented RNA in binding buffer and add it to the prepared magnetic beads. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated (via the "TF" tag) RNA to bind to the beads.

  • Washing: Place the tubes on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads sequentially with low-salt buffer, high-salt buffer, and a final wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing free biotin or using a formamide-based buffer) and heat. Purify the eluted RNA.

Part 4: Library Preparation and Sequencing
  • Input Control: Use a small fraction (2-5%) of the fragmented RNA from before the purification step to prepare a parallel "input" library. This serves as a control for expression levels.

  • Library Construction: Using the eluted RNA (IP sample) and the input sample, construct sequencing libraries following the instructions of a commercial kit (e.g., NEBNext® Ultra™ II Directional RNA). This process typically involves first and second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters.

  • Library Amplification & QC: Amplify the libraries via PCR. Purify the PCR products and assess the final library quality and concentration using a Bioanalyzer and Qubit.

  • Sequencing: Pool the libraries and sequence them on an Illumina platform (e.g., NovaSeq) to generate 50 bp single-end or paired-end reads.

Data Presentation

Quantitative analysis of sequencing data allows for the identification of methylation peaks. The results can be summarized to compare changes between different conditions.

Table 1: Global Changes in RNA Methylation upon Toxicant Exposure

Treatment GroupTotal Reads (Millions)Mapped Reads (Millions)Number of Identified PeaksMean Peak Width (nt)Global Methylation Signal (IP/Input Ratio)
Vehicle Control 45.241.812,5401551.00 (Reference)
Toxicant A 48.144.59,8701620.78
Toxicant B 46.542.915,1251511.21

This table presents hypothetical data illustrating how ELI-Seq could quantify global changes in RNA methylation. A decrease in the IP/Input ratio suggests a global reduction in methylation, as has been observed with certain environmental toxicants.

Table 2: Differential Methylation in Key Gene Transcripts

Gene SymbolGene FunctionFold Change in Methylation (Toxicant A vs. Vehicle)p-valueBiological Implication
METTL3 m6A Writer Complex-2.50.001Downregulation of the primary methyltransferase.
FTO m6A Eraser1.80.015Upregulation of a demethylase.
TGFB1 Signaling Molecule3.1<0.0001Increased methylation linked to fibrosis pathways.
MYC Oncogene-4.2<0.0001Loss of methylation affects mRNA stability and translation.

This table shows hypothetical gene-specific changes. Data from ELI-Seq can pinpoint which transcripts gain or lose methylation, providing mechanistic insights into cellular responses to stimuli.

Visualizations

Diagrams created with Graphviz to illustrate workflows and biological pathways.

ELI_Seq_Workflow cluster_cell In Vivo / In Cellulo cluster_lab Bench Workflow cluster_data Data Analysis a 1. Cells in Culture b 2. Treat with this compound a->b c 3. Lysis & Total RNA Extraction b->c d 4. RNA Fragmentation c->d e 5. Affinity Purification (Streptavidin Beads) d->e f 6. Library Preparation (IP & Input) e->f g 7. Next-Generation Sequencing f->g h 8. Peak Calling & Data Analysis g->h i 9. Identify Differentially Methylated Transcripts h->i

Caption: Experimental workflow for ELI-Seq.

m6A_Pathway Regulation of m6A RNA Methylation cluster_writers Writers (Deposition) cluster_erasers Erasers (Removal) cluster_readers Readers (Effector Proteins) METTL3_14 METTL3/METTL14 modified_RNA mRNA (m6A) METTL3_14->modified_RNA +CH3 FTO_ALKBH5 FTO / ALKBH5 unmodified_RNA mRNA (A) FTO_ALKBH5->unmodified_RNA -CH3 YTHDF YTHDF1/2/3 Translation Regulation Translation Regulation YTHDF->Translation Regulation mRNA Decay mRNA Decay YTHDF->mRNA Decay YTHDC YTHDC1/2 Splicing Splicing YTHDC->Splicing Nuclear Export Nuclear Export YTHDC->Nuclear Export unmodified_RNA->METTL3_14 modified_RNA->FTO_ALKBH5 modified_RNA->YTHDF Binds m6A modified_RNA->YTHDC Binds m6A

Caption: Key regulators of m6A RNA methylation.

Application of Ethyl-Containing Lipophilic Compounds in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Ethyl LipotF" was not identified in scientific literature. It is presumed to be a typographical error. This document provides detailed application notes and protocols for three well-documented ethyl-containing lipophilic compounds used in studying specific signaling pathways: Di(2-ethyl)hexylphthalate (DEHP) , Ethyl ferulate (EF) , and Ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) .

I. Di(2-ethyl)hexylphthalate (DEHP) in Studying the PI3K/Akt Signaling Pathway

Application Notes

Di(2-ethyl)hexylphthalate (DEHP) is a widely used plasticizer that has been shown to act as an endocrine disruptor and affect various cellular processes.[1][2] Its lipophilic nature allows it to readily cross cell membranes and influence intracellular signaling cascades. One of the key pathways modulated by DEHP is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for regulating cell proliferation, survival, and apoptosis.[3][4][5]

DEHP exposure has been demonstrated to activate the PI3K/Akt pathway in certain cell types, leading to increased cell proliferation and inhibition of apoptosis.[6] For instance, in human uterine leiomyoma cells, DEHP treatment resulted in higher cell viability and increased expression of the anti-apoptotic protein Bcl-2.[6] Conversely, in other contexts, such as in cerebellar granule cells, DEHP exposure has been shown to inhibit the PI3K/AKT pathway, leading to increased apoptosis.[3][7] This highlights the cell-type-specific effects of DEHP and makes it a valuable tool for studying the context-dependent regulation of the PI3K/Akt pathway. Researchers can utilize DEHP to investigate the downstream consequences of aberrant PI3K/Akt signaling in various physiological and pathological conditions.

Data Presentation

Table 1: Effect of DEHP on Cell Viability and Proliferation

Cell LineDEHP ConcentrationExposure TimeEffect on Cell Viability/ProliferationReference
Human Uterine Leiomyoma Cells1 µM24 hSignificant increase in viability[6]
Human Uterine Leiomyoma Cells0.01, 1 µM48 hSignificant increase in viability[6]
Chinese Hamster Ovary (CHO)≥ 0.02 mM24 hSignificant decrease in viability[1][8]
Human Skeletal Muscle Cells1 mM13 daysLower proliferation rate compared to control[2]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of DEHP on cell viability.[1][6]

  • Materials:

    • Human uterine leiomyoma cells (or other cell line of interest)

    • Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • DEHP stock solution (in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of DEHP in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Remove the overnight culture medium and replace it with medium containing different concentrations of DEHP (e.g., 0, 0.01, 1 µM). Include a vehicle control (medium with DMSO).

    • Incubate the cells for the desired time points (e.g., 24 h, 48 h).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is a general procedure for analyzing the expression of key proteins in the PI3K/Akt pathway.

  • Materials:

    • Cells treated with DEHP as described above

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

DEHP_PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates DEHP DEHP DEHP->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Akt->p-Akt Cell Proliferation Cell Proliferation p-Akt->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition p-Akt->Apoptosis Inhibition

Caption: DEHP modulates the PI3K/Akt signaling pathway.

Experimental_Workflow_DEHP start Cell Seeding treatment DEHP Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Protein Extraction treatment->protein analysis Data Analysis viability->analysis western Western Blot (p-Akt, Akt) protein->western western->analysis

Caption: Experimental workflow for studying DEHP effects.

II. Ethyl Ferulate (EF) in Studying the AMPK/Nrf2 Signaling Pathway

Application Notes

Ethyl ferulate (EF) is a derivative of ferulic acid found in various plants and grains, known for its antioxidant and anti-inflammatory properties.[9] EF is a valuable tool for investigating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation.

EF has been shown to activate AMPK, which in turn phosphorylates and activates Nrf2.[10] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, EF treatment leads to the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6).[9][11][12][13] Interestingly, EF's anti-inflammatory effects appear to be independent of the MAPK pathway, making it a specific tool to study the AMPK/Nrf2 axis in inflammation.[14]

Data Presentation

Table 2: Anti-inflammatory Effects of Ethyl Ferulate (EF) in LPS-stimulated RAW 264.7 Macrophages

ParameterEF ConcentrationEffectReference
PGE2 Production10-80 mg/LSignificant inhibition[11][12][13]
iNOS mRNA expressionDose-dependentMarked inhibition[11][12][13]
COX-2 mRNA expressionDose-dependentMarked inhibition[11][12][13]
TNF-α secretionDose-dependentSignificant decrease[11][13]
IL-6 secretionDose-dependentSignificant decrease[11][13]
Nrf2 expressionDose-dependentIncreased expression[9]
HO-1 expressionDose-dependentIncreased expression[9]
Experimental Protocols

1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is based on studies evaluating the anti-inflammatory effects of EF.[14]

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM with 10% FBS

    • Ethyl ferulate (EF)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of EF (e.g., 3, 10, 30, 100 µM) for 30 minutes.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2. Western Blot for AMPK/Nrf2 Pathway Proteins

  • Materials:

    • Cells treated with EF and/or LPS

    • Lysis buffer, protein assay kit, etc. (as in the previous Western Blot protocol)

    • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fractions)

  • Procedure:

    • For total protein, follow the general Western Blot protocol.

    • For nuclear translocation of Nrf2, perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.

    • Run Western blots for Nrf2 in both fractions. Use Lamin B as a nuclear marker.

    • Analyze the expression of p-AMPK, AMPK, and HO-1 in total cell lysates.

Mandatory Visualization

EF_AMPK_Nrf2_Pathway EF EF AMPK AMPK p-AMPK p-AMPK AMPK->p-AMPK Nrf2 Nrf2 p-AMPK->Nrf2 Phosphorylates & Activates Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Antioxidant Genes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant Genes (HO-1) Induces Transcription

Caption: Ethyl Ferulate activates the AMPK/Nrf2 pathway.

Experimental_Workflow_EF start Macrophage Seeding pretreatment EF Pre-treatment start->pretreatment stimulation LPS Stimulation pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Cell Lysis stimulation->lysate griess Griess Assay (NO) supernatant->griess analysis Data Analysis griess->analysis western Western Blot (p-AMPK, Nrf2) lysate->western western->analysis

Caption: Workflow for studying EF's anti-inflammatory effects.

III. Ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) in Studying the NF-κB Signaling Pathway

Application Notes

Ethyl 3',4',5'-trimethoxythionocinnamate (ETMTC) is a synthetic cinnamate analog that has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous diseases.

ETMTC has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α).[15] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The mechanism for this is the inhibition of the IκB kinase (IKK) activity.[15][16] By keeping IκBα intact, ETMTC prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, such as those encoding cell adhesion molecules (ICAM-1, VCAM-1, E-selectin).[15] ETMTC also exhibits antioxidant properties by activating the Nrf2 pathway, making it a dual-action molecule for studying the interplay between inflammation and oxidative stress.[15][16]

Data Presentation

Table 3: Effect of ETMTC on NF-κB Signaling

ParameterCell TypeTreatmentEffectReference
NF-κB Nuclear TranslocationHuman Endothelial CellsTNF-α + ETMTCInhibition[15]
IκBα PhosphorylationHuman Endothelial CellsTNF-α + ETMTCInhibition[15]
IκBα DegradationHuman Endothelial CellsTNF-α + ETMTCInhibition[15]
IKK activityIn vitro kinase assayETMTCInhibition[15][16]
ICAM-1, VCAM-1, E-selectin expressionHuman Endothelial CellsTNF-α + ETMTCInhibition[15]
Experimental Protocols

1. Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol is a standard method to visualize the subcellular localization of NF-κB.

  • Materials:

    • Human endothelial cells grown on coverslips

    • ETMTC

    • TNF-α

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (anti-NF-κB p65)

    • Fluorescently-labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Pre-treat cells with ETMTC for 1 hour.

    • Stimulate with TNF-α for 30 minutes.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with blocking solution for 30 minutes.

    • Incubate with anti-NF-κB p65 antibody for 1 hour.

    • Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour in the dark.

    • Wash and counterstain with DAPI.

    • Mount the coverslips on slides and visualize under a fluorescence microscope.

2. In Vitro IKK Kinase Assay

This protocol is for directly measuring the inhibitory effect of ETMTC on IKK activity.

  • Materials:

    • Recombinant IKKβ enzyme

    • IKK substrate (e.g., IκBα peptide)

    • ETMTC

    • ATP (radiolabeled or for use with an ADP detection kit)

    • Kinase reaction buffer

    • Method for detection (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or an ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Set up the kinase reaction in a microfuge tube or plate.

    • Add the kinase buffer, IKKβ enzyme, and IκBα substrate.

    • Add different concentrations of ETMTC or a vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • Measure the amount of phosphorylated substrate or ADP produced, depending on the detection method.

    • Calculate the percentage of IKK inhibition by ETMTC.

Mandatory Visualization

ETMTC_NFkB_Pathway cluster_0 Cytoplasm TNF-alpha TNF-alpha TNFR TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates ETMTC ETMTC ETMTC->IKK Inhibits NF-kB NF-kB IkB->NF-kB IkB_p p-IkB IkB->IkB_p NF-kB_nuc NF-kB (nucleus) NF-kB->NF-kB_nuc Translocates IkB_p->IkB Degradation IkB_p->NF-kB Releases Inflammatory Genes Inflammatory Genes NF-kB_nuc->Inflammatory Genes Induces Transcription

Caption: ETMTC inhibits the NF-κB signaling pathway.

Experimental_Workflow_ETMTC start Endothelial Cell Culture pretreatment ETMTC Pre-treatment start->pretreatment kinase_assay In Vitro IKK Assay stimulation TNF-alpha Stimulation pretreatment->stimulation pretreatment->kinase_assay immunofluorescence Immunofluorescence (p65) stimulation->immunofluorescence protein_extraction Protein Extraction stimulation->protein_extraction analysis Data Analysis immunofluorescence->analysis western_blot Western Blot (p-IkB, IkB) protein_extraction->western_blot western_blot->analysis kinase_assay->analysis

Caption: Workflow for studying ETMTC's effect on NF-κB.

References

Troubleshooting & Optimization

long-term stability of Ethyl LipotF in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Ethyl Lipoate solutions in DMSO stored at -20°C. As "Ethyl LipotF" is a likely typographical error, this document pertains to Ethyl Lipoate. Direct, long-term stability data for Ethyl Lipoate under these specific conditions is not publicly available. The following information is based on the chemical properties of Ethyl Lipoate, general principles of small molecule stability in DMSO, and recommended best practices for laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of Ethyl Lipoate in DMSO at -20°C?

A1: While specific long-term stability data for Ethyl Lipoate in DMSO at -20°C is not available in published literature, based on general chemical stability principles, a properly prepared and stored solution should be stable for several months. However, due to the presence of a disulfide bond, which can be susceptible to degradation, we recommend periodic quality control. For critical applications, it is advisable to use a freshly prepared solution or to perform a stability study under your specific laboratory conditions. General guidance for small molecule storage in DMSO suggests that stock solutions can be stored at -20°C for up to 3 months.[1]

Q2: What are the potential degradation pathways for Ethyl Lipoate in a DMSO solution?

A2: The primary site of potential degradation in Ethyl Lipoate is the disulfide bond within the 1,2-dithiolane ring. Potential degradation pathways could include:

  • Oxidation: DMSO can act as a mild oxidant, potentially leading to the formation of sulfoxides or other oxidized sulfur species.[2]

  • Reduction: Trace amounts of reducing agents or impurities could lead to the cleavage of the disulfide bond, resulting in the formation of a dithiol.

  • Hydrolysis: Although less likely in anhydrous DMSO, the presence of water can facilitate the hydrolysis of the ethyl ester, yielding lipoic acid. Many grades of DMSO contain trace amounts of water, which can impact compound stability.[3][4]

Q3: How can I assess the stability of my Ethyl Lipoate in DMSO solution?

A3: The stability of your Ethyl Lipoate solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). A stability-indicating method would involve monitoring the peak area of the parent Ethyl Lipoate compound over time and observing the appearance of any new peaks that could correspond to degradation products.

Q4: Are there any special handling precautions for storing Ethyl Lipoate in DMSO?

A4: To maximize the stability of your Ethyl Lipoate solution, we recommend the following:

  • Use high-purity, anhydrous DMSO.

  • Prepare aliquots: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[5]

  • Inert atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.

  • Protect from light: Store vials in the dark to prevent any potential light-induced degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity in my experiment. Degradation of Ethyl Lipoate.1. Use a freshly prepared solution of Ethyl Lipoate. 2. Perform an analytical check (e.g., HPLC) on your stored solution to assess its purity. 3. If degradation is confirmed, prepare new stock solutions and aliquot for single use.
Inconsistent results between experiments. Partial degradation of Ethyl Lipoate; repeated freeze-thaw cycles.1. Prepare a new, single batch of stock solution and create multiple single-use aliquots. 2. For each new experiment, use a fresh aliquot. 3. Ensure consistent solution handling and storage procedures across all experiments.
Appearance of new peaks in my analytical chromatogram. Chemical degradation of Ethyl Lipoate.1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Review your storage and handling procedures to minimize exposure to water, oxygen, and light. 3. Consider performing a forced degradation study to understand potential degradation pathways under stress conditions (see Experimental Protocols).

Quantitative Data Summary

The following tables present hypothetical data from a 6-month stability study of Ethyl Lipoate (10 mM in anhydrous DMSO) at -20°C. This data is for illustrative purposes to demonstrate how to present stability data.

Table 1: Purity of Ethyl Lipoate over 6 Months at -20°C

Time PointPurity (%) by HPLC-UV
Initial (T=0)99.8
1 Month99.5
3 Months98.9
6 Months97.2

Table 2: Formation of Degradation Products over 6 Months at -20°C

Time PointDegradant 1 (% Peak Area)Degradant 2 (% Peak Area)
Initial (T=0)Not DetectedNot Detected
1 Month0.1Not Detected
3 Months0.40.1
6 Months1.20.3

Experimental Protocols

Protocol 1: Stability Assessment of Ethyl Lipoate in DMSO

Objective: To determine the stability of Ethyl Lipoate in DMSO at -20°C over a defined period.

Materials:

  • Ethyl Lipoate

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • 2 mL amber glass vials with screw caps

Methodology:

  • Prepare a 10 mM stock solution of Ethyl Lipoate in anhydrous DMSO.

  • Aliquot 100 µL of the stock solution into multiple amber glass vials.

  • Store the vials at -20°C.

  • At each time point (e.g., T=0, 1, 3, 6 months), remove one vial.

  • Allow the vial to thaw to room temperature.

  • Prepare a 100 µM working solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

  • Analyze the working solution by HPLC-UV/MS.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Ethyl Lipoate from potential impurities (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and MS in positive ion mode.

  • Calculate the purity of Ethyl Lipoate as the percentage of the main peak area relative to the total peak area.

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis at Time Points prep_solution Prepare 10 mM Ethyl Lipoate in anhydrous DMSO aliquot Aliquot into amber vials prep_solution->aliquot storage Store at -20°C aliquot->storage thaw Thaw sample storage->thaw T=0, 1, 3, 6 months dilute Dilute to working concentration thaw->dilute hplc Analyze by HPLC-UV/MS dilute->hplc

Experimental workflow for stability testing of Ethyl Lipoate.

Signaling Pathways

Alpha-lipoic acid, the parent compound of Ethyl Lipoate, is known to modulate several key signaling pathways involved in cellular stress response and inflammation.[6][7][8] These include the Nrf2/ARE and NF-κB pathways.

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 dissociates from Nrf2 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates I_kappa_B IκB NFkB_translocation NF-κB translocation NFkB_p65_p50->NFkB_translocation I_kappa_B->NFkB_p65_p50 releases Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_translocation Nrf2 translocation Nrf2->Nrf2_translocation Inflammatory_Genes Inflammatory Genes NFkB_translocation->Inflammatory_Genes activates ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation Ethyl_Lipoate Ethyl Lipoate (as Lipoic Acid) Ethyl_Lipoate->IKK inhibits Ethyl_Lipoate->Nrf2 promotes activation

Modulation of Nrf2 and NF-κB pathways by Lipoic Acid.

References

optimizing Ethyl LipotF incubation time for maximum FTO inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl LipotF, a potent and selective inhibitor of the FTO (Fat mass and obesity-associated) protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using this compound for FTO inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to achieve maximum FTO inhibition in cell culture?

A1: The optimal incubation time for this compound can vary depending on the cell type and experimental conditions. However, based on studies with similar FTO inhibitors, a time course experiment is recommended. We suggest incubating cells with this compound for 24, 48, and 72 hours to determine the time point of maximal effect on m6A levels and downstream target gene expression. For many cell lines, significant effects are observed within 48 hours.

Q2: I am not observing the expected level of FTO inhibition. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected FTO inhibition:

  • Suboptimal Concentration: Ensure you are using the recommended concentration range for this compound. We advise performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cellular Uptake: Poor cell permeability of the inhibitor can be a factor. If you suspect this, consider using a permeabilization agent, though this should be tested for its effects on cell viability and FTO activity.

  • Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.

  • High Cell Density: Very high cell densities can reduce the effective concentration of the inhibitor per cell. Ensure you are plating cells at an appropriate density.

Q3: Are there any known off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards FTO, cross-reactivity with other 2-oxoglutarate (2OG)-dependent dioxygenases, such as ALKBH5, is a possibility.[1][2] We recommend performing counter-screening against related enzymes to confirm the specificity of the observed effects. Additionally, unexpected phenotypes may arise from inhibition of FTO's undiscovered functions.

Q4: How can I confirm that this compound is engaging with FTO in my cells?

A4: A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement.[3][4] This assay measures the thermal stabilization of FTO upon this compound binding. An increase in the melting temperature of FTO in the presence of this compound indicates direct binding.

Q5: What are the expected downstream effects of FTO inhibition with this compound?

A5: FTO is an RNA demethylase that primarily targets N6-methyladenosine (m6A). Inhibition of FTO by this compound is expected to lead to an increase in global m6A levels in RNA. This can affect the stability, splicing, and translation of various mRNAs, leading to changes in gene expression. Key signaling pathways reported to be modulated by FTO inhibition include the Wnt/β-catenin and PI3K/Akt pathways.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell numbers, uneven drug distribution, or technical variability in the assay.Ensure accurate cell counting and seeding. Mix the drug solution thoroughly before adding to cells. Refine pipetting technique and ensure consistent incubation times.
Cell toxicity observed at effective concentrations The effective concentration of this compound may be close to its cytotoxic concentration in the specific cell line.Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the therapeutic window. Consider reducing the incubation time or using a lower, non-toxic concentration.
No change in m6A levels after treatment Insufficient incubation time, low inhibitor concentration, or issues with the m6A detection method.Perform a time-course and dose-response experiment. Validate your m6A detection method (e.g., dot blot, LC-MS/MS) with appropriate positive and negative controls.
Unexpected phenotypic changes Potential off-target effects or previously uncharacterized roles of FTO in the specific cellular context.Perform selectivity profiling against other 2OG-dependent dioxygenases. Use a secondary, structurally distinct FTO inhibitor to confirm that the phenotype is on-target.

Data Presentation

Table 1: Comparative IC50 Values of Selected FTO Inhibitors

InhibitorFTO IC50 (µM)ALKBH5 IC50 (µM)Selectivity (ALKBH5/FTO)Reference
FTO-022.285.5~39x[1][2]
FTO-043.439.4~12x[1][2]
14a1.5>100>67x[6][7]
180970.64179~280x[8][9]
Meclofenamic Acid (MA)12.5>100>8x[1]

Experimental Protocols

Protocol 1: In Vitro FTO Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound on recombinant FTO enzyme activity.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human FTO protein, a methylated RNA or DNA substrate (e.g., m6A-containing oligonucleotide), and co-factors (Fe(II), 2-oxoglutarate, and L-ascorbate) in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or heating).

  • Detection: Analyze the demethylated product. This can be done using various methods such as HPLC-MS/MS to quantify the demethylated and methylated substrate, or a fluorescence-based assay where the demethylated product is detected by a specific binding protein.[1]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to FTO within a cellular context.[3][4][10][11][12]

  • Cell Treatment: Treat intact cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. A no-heat control should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Detection: Analyze the amount of soluble FTO in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble FTO as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FTO FTO m6A_RNA m6A-modified mRNA FTO->m6A_RNA Demethylates mRNA mRNA m6A_RNA->mRNA Processing/ Stability Wnt_genes Wnt Target Genes (e.g., MYC, CCND1) PI3K_Akt_genes PI3K/Akt Target Genes (e.g., BCL2, NFKB) Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3b GSK3β Frizzled->GSK3b Inhibits Beta_Catenin β-catenin Beta_Catenin->Wnt_genes Upregulates PI3K PI3K Akt Akt PI3K->Akt Akt->PI3K_Akt_genes Upregulates GSK3b->Beta_Catenin Inhibits Degradation Receptor Receptor Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Receptor Ethyl_LipotF This compound Ethyl_LipotF->FTO Inhibits

Caption: FTO signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Enzyme_Assay FTO Enzymatic Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. ALKBH5, etc.) Enzyme_Assay->Selectivity_Assay Cell_Treatment Treat Cells with This compound Selectivity_Assay->Cell_Treatment CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Treatment->CETSA m6A_Quant m6A Quantification (Dot Blot / LC-MS) Cell_Treatment->m6A_Quant Gene_Expression Gene Expression Analysis (qPCR / RNA-seq) m6A_Quant->Gene_Expression Phenotypic_Assay Phenotypic Assays (Proliferation, Migration, etc.) Gene_Expression->Phenotypic_Assay

Caption: Experimental workflow for characterizing this compound.

References

how to minimize Ethyl LipotF cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of Ethyl LipotF in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity in our normal cell line controls treated with this compound. What are the potential causes?

A1: High cytotoxicity in normal cells can stem from several factors:

  • Incorrect Concentration: The concentration of this compound may be too high for the specific normal cell line being used.

  • Off-Target Effects: this compound might be interacting with unintended molecular targets in the normal cells, leading to toxicity.

  • Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to a compound.

  • Experimental Conditions: Factors like incubation time, cell density, and media composition can influence cytotoxicity.[1][2]

  • Compound Stability: Degradation of this compound in the culture medium could lead to the formation of more toxic byproducts.

Q2: How can we establish a therapeutic window for this compound, where it is effective against target cells but shows minimal toxicity to normal cells?

A2: To establish a therapeutic window, you can perform a dose-response study comparing the cytotoxic effects of this compound on your target cells (e.g., cancer cells) and one or more normal cell lines. By plotting the percentage of cell viability against a range of this compound concentrations for each cell line, you can determine the IC50 (half-maximal inhibitory concentration) values. The therapeutic window is the range of concentrations where this compound shows significant efficacy against target cells while having a minimal effect on normal cells.

Q3: Are there any general strategies to protect normal cells from the cytotoxic effects of a compound like this compound?

A3: Yes, several strategies can be employed:

  • Co-administration of Cytoprotective Agents: Certain agents can be used to protect normal cells from drug-induced damage. For example, some studies have explored the use of agents that induce a temporary cell cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.[3][4][5][6]

  • Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes that are targeted to specific markers on your target cells can reduce its exposure to normal cells.[7]

  • Optimization of Treatment Duration: Reducing the exposure time of normal cells to this compound might decrease cytotoxicity while still being effective against target cells.

Q4: Can the cell culture medium components influence the cytotoxicity of this compound?

A4: Yes, components in the cell culture medium can impact the observed cytotoxicity. For instance, high concentrations of certain substances in the medium could potentially lead to higher absorbance readings in colorimetric assays, and the presence of serum might interact with the compound, altering its activity.[1][8] It is advisable to test the effect of different media formulations on the cytotoxicity of this compound.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assay
  • Symptom: The "no cells" control wells show high absorbance or fluorescence readings.

  • Possible Causes & Solutions:

    • Media Components: Phenol red or serum in the culture medium can interfere with some assays.[8]

      • Solution: Use a medium without phenol red for the assay. Prepare a background control with medium and the assay reagent but no cells to subtract from all readings.[8]

    • Compound Interference: this compound itself might be colored or fluorescent, or it may react with the assay reagent.

      • Solution: Run a control with this compound in the medium without cells to quantify any interference.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: Significant variability in cytotoxicity data for the same experimental conditions across different days.

  • Possible Causes & Solutions:

    • Cell Passage Number: Cells that have been passaged too many times can exhibit altered responses.

      • Solution: Use cells from a low passage number and maintain consistent passaging protocols.

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results.

      • Solution: Ensure accurate cell counting and even distribution of cells in the wells.[1]

    • Reagent Preparation: Inconsistent preparation of this compound stock solutions or assay reagents.

      • Solution: Prepare fresh stock solutions and reagents for each experiment, or validate their stability for storage.

Issue 3: No Dose-Dependent Cytotoxicity Observed
  • Symptom: Cell viability remains high even at high concentrations of this compound, or there is a sudden drop in viability at one concentration.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The tested concentration range may be too low or too narrow.

      • Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to millimolar) to identify the active range of this compound.

    • Compound Solubility: this compound may be precipitating out of solution at higher concentrations.

      • Solution: Check the solubility of this compound in your culture medium. Use a suitable solvent and ensure it is not toxic to the cells at the final concentration used.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from cytotoxicity experiments.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Cancer10.5
A549Lung Cancer15.2
HEK293Normal Kidney85.7
HFFNormal Fibroblast> 100

Table 2: Percentage of Apoptotic Cells after 24h Treatment with this compound (50 µM)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-735.218.5
A54928.915.1
HEK2935.12.3
HFF2.81.1

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[10]

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)[8][11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[12]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]

  • Carefully remove the medium.[11]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][11]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as in the MTT assay.

  • Harvest the cells (including floating cells) and centrifuge.[15]

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analyze the cells by flow cytometry within 1 hour.[8]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.[17][18]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[19]

  • 70% Ethanol (ice-cold)[19]

  • Flow cytometer

Procedure:

  • Harvest and wash the cells as described for the apoptosis assay.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[19]

  • Incubate on ice for at least 30 minutes.[19]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution.[19]

  • Incubate for 30 minutes at room temperature in the dark.[20]

  • Analyze by flow cytometry. The DNA content will reveal the percentage of cells in G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.[17]

Visualizations

Signaling Pathway

Ethyl_LipotF_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptor Death Receptor This compound->Death Receptor Mitochondrion Mitochondrion This compound->Mitochondrion Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Executioner Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis leads to

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Annexin V/PI)->Quantify Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: Workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Addressing Compound Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed to address the degradation of a hypothetical lipophilic compound, hereafter referred to as "Compound L." This guide is based on general principles of compound stability in cell culture media, as no specific information could be found for a compound named "Ethyl LipotF." Researchers should adapt these recommendations to the specific characteristics of their molecule of interest.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate the degradation of your compound in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter with Compound L's stability in your cell culture experiments.

Question 1: I'm observing a rapid loss of my lipophilic compound (Compound L) in my cell culture medium. What are the potential causes?

Answer: Several factors can contribute to the degradation of a lipophilic compound in an aqueous and biologically active environment like cell culture media. The primary causes include:

  • Oxidative Degradation: Cell culture media can contain reactive oxygen species (ROS) that can oxidize and inactivate your compound.[1][2] ROS can be generated by metabolic processes of the cells or by components in the media, such as riboflavin, upon exposure to light.[2]

  • Enzymatic Degradation: If you are using a serum-containing medium, enzymes present in the serum (e.g., esterases, proteases) can metabolize your compound. Additionally, the cells themselves can secrete enzymes that may degrade the compound.

  • Hydrolysis: The aqueous nature of the cell culture medium can lead to the hydrolytic cleavage of labile functional groups (e.g., esters, amides) in your compound. This can be influenced by the pH of the medium.

  • Photodegradation: Exposure to light, especially UV or blue light from laboratory lighting or microscope lamps, can cause photodegradation of light-sensitive compounds.

  • Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the surface of plastic cell culture plates, flasks, and pipette tips, leading to an apparent loss of the compound from the medium.[3]

Question 2: How can I determine the primary cause of my compound's degradation?

Answer: A systematic approach involving a series of stability studies can help you pinpoint the cause of degradation. Here is a suggested workflow:

  • Baseline Stability in Media Alone: Incubate Compound L in your complete cell culture medium without cells at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to measure the compound's concentration.

  • Role of Serum: Compare the stability of Compound L in serum-free versus serum-containing media (without cells). A significantly higher degradation rate in the presence of serum suggests enzymatic degradation.[4][5]

  • Contribution of Cells: Compare the stability of Compound L in media with and without cells. A faster degradation in the presence of cells points to cellular uptake, metabolism, or cell-secreted enzymes.

  • Impact of Light: Conduct the stability experiment in the dark (e.g., by wrapping the plate in aluminum foil) and compare the results to a plate exposed to normal laboratory light. A significant difference indicates photodegradation.

  • Adsorption to Plasticware: To assess binding to plastic, incubate your compound in media in a well without cells. At the end of the incubation, remove the media and wash the well with a suitable organic solvent to recover any adsorbed compound.[3]

Below is a diagram illustrating this experimental workflow.

G cluster_0 Initial Observation cluster_1 Experimental Setup cluster_2 Analysis cluster_3 Troubleshooting Path start Compound L Degradation Observed exp_setup Incubate Compound L under various conditions: - Media alone - Media + Serum - Media + Cells - Light vs. Dark start->exp_setup analysis Measure Compound L concentration over time (e.g., using HPLC or LC-MS/MS) exp_setup->analysis q1 Faster degradation in presence of serum? analysis->q1 q2 Faster degradation in presence of cells? q1->q2 No res1 Likely Enzymatic Degradation q1->res1 Yes q3 Faster degradation in light? q2->q3 No res2 Likely Cellular Metabolism q2->res2 Yes res3 Likely Photodegradation q3->res3 Yes res4 Consider Hydrolysis or Oxidative Degradation q3->res4 No

Workflow for diagnosing Compound L degradation.

Question 3: I have identified the likely cause of degradation. What are the mitigation strategies?

Answer: Based on the cause of degradation, here are some strategies you can employ:

  • For Oxidative Degradation:

    • Add antioxidants to your cell culture medium. Common antioxidants include N-acetylcysteine, vitamin E (Trolox), or butylated hydroxytoluene (BHT).[6] However, always test for potential effects of these antioxidants on your cells and your experiment.

    • Use freshly prepared media, as ROS can accumulate over time.[2]

    • Consider using a specialized medium with lower concentrations of components that can generate ROS, such as riboflavin and iron.[2]

  • For Enzymatic Degradation:

    • If possible, switch to a serum-free medium or use heat-inactivated serum to denature some of the degradative enzymes.

    • If the degradation is caused by cellular enzymes, you may need to consider using a higher initial concentration of your compound (if non-toxic) or replenishing the compound at regular intervals during your experiment.

  • For Hydrolysis:

    • Ensure the pH of your medium is stable and appropriate for your compound. Buffering capacity can decrease over time in cell culture.

    • If your compound is known to be pH-sensitive, you may need to adjust the medium's buffering system.

  • For Photodegradation:

    • Protect your cell cultures from light by keeping them in a dark incubator and minimizing exposure to ambient light during handling. Use red light when possible.

    • Use amber-colored culture vessels or wrap your plates/flasks in aluminum foil.

  • For Adsorption to Plasticware:

    • Consider using low-binding microplates.

    • Adding a small amount of a non-toxic surfactant or a protein like bovine serum albumin (BSA) to the medium can sometimes reduce non-specific binding.

Frequently Asked Questions (FAQs)

  • Q: Can I pre-incubate my media to reduce ROS before adding my compound?

    • A: While pre-incubating media might allow some short-lived ROS to dissipate, ongoing cellular metabolic activity will continue to produce them. A more effective strategy is the addition of antioxidants.

  • Q: Will using a different type of serum (e.g., FBS vs. human serum) affect the stability of my compound?

    • A: Yes, the enzymatic profile and protein composition can vary between different types of serum, potentially leading to different degradation rates. If you suspect serum-mediated degradation, it's worth testing different serum lots or types.[7]

  • Q: My compound seems stable in media alone but disappears when I add cells. Does this always mean cellular metabolism?

    • A: While cellular metabolism is a likely cause, rapid cellular uptake and sequestration of the compound without metabolism can also lead to its depletion from the medium. Analyzing the cell lysate for the presence of the parent compound can help distinguish between these possibilities.

  • Q: How can I quickly check for the solubility of my lipophilic compound in the culture media?

    • A: You can prepare a stock solution of your compound in an organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the medium after adding the compound and measure the concentration in the supernatant.[3]

Quantitative Data Summary

The following tables provide hypothetical stability data for Compound L under various conditions to illustrate the effects of different factors on its degradation.

Table 1: Stability of Compound L (10 µM) in Different Media at 37°C (without cells)

Time (hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)DMEM + 10% Heat-Inactivated FBS (% Remaining)
0100100100
4759588
8529179
24158565

Table 2: Effect of Cells and Antioxidants on Compound L (10 µM) Stability in DMEM + 10% FBS at 37°C

Time (hours)With Cells (% Remaining)Without Cells (% Remaining)With Cells + Antioxidant (% Remaining)
0100100100
4457565
8205248
24<51525

Experimental Protocols

Protocol 1: Basic Stability Assessment of Compound L in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining compound over time.

Materials:

  • Compound L stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 24-well tissue culture plate

  • Organic solvent for extraction and protein precipitation (e.g., acetonitrile with 0.1% formic acid)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare the working solution of Compound L by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).

  • Add 500 µL of the Compound L-containing medium to multiple wells of a 24-well plate.

  • Place the plate in a 37°C, 5% CO2 incubator.

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), collect the entire volume from one well.

  • For the T=0 sample, collect it immediately after adding the medium to the well.

  • To precipitate proteins and extract the compound, add 1 mL of cold acetonitrile to the 500 µL sample.

  • Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or an HPLC vial.

  • Analyze the concentration of Compound L in the supernatant using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of Compound L remaining at each time point relative to the T=0 sample.

Visualizations

Below are diagrams illustrating a potential degradation pathway and a logical troubleshooting workflow.

G cluster_0 Potential Degradation Pathways for Compound L Compound_L Compound L (Lipophilic Ester) Oxidized Oxidized Product Compound_L->Oxidized ROS (in media) Hydrolyzed Hydrolyzed Product (Carboxylic Acid + Alcohol) Compound_L->Hydrolyzed Esterases (from serum/cells) or Water (Hydrolysis) Metabolized Metabolized Product (e.g., Glucuronide) Compound_L->Metabolized Cellular Enzymes (e.g., UGTs)

Potential degradation pathways for a lipophilic compound.

References

avoiding precipitation of Ethyl LipotF in working solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl LipotF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments and to troubleshoot common issues, particularly the prevention of its precipitation in working solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. It is a valuable tool for studying the role of FTO in various biological processes, including cancer progression. Due to its lipophilic nature, this compound can present challenges in maintaining its solubility in aqueous solutions.

Q2: What are the primary solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO.

Q3: Why does my this compound precipitate when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media)?

Precipitation upon dilution into aqueous buffers is a common issue for lipophilic compounds like this compound. This occurs because the compound is poorly soluble in water. When the high-concentration organic stock solution is introduced into an aqueous environment, the organic solvent disperses, and the compound's concentration may exceed its solubility limit in the final aqueous solution, leading to the formation of a precipitate.

Q4: How can I prevent this compound from precipitating in my working solution?

Several strategies can be employed to prevent precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, the tolerance of your specific cell line or assay to DMSO should be determined beforehand.

  • Use of Co-solvents: In some cases, the addition of other co-solvents to the final aqueous solution can help improve solubility.

  • Incremental Dilution: Instead of a single large dilution, a stepwise dilution of the stock solution into the aqueous buffer may help prevent immediate precipitation.

  • Warming the Solution: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. However, the temperature stability of this compound and other components in your assay should be considered.

  • Vortexing during Dilution: Actively mixing the aqueous buffer while adding the stock solution can aid in its dispersion and reduce localized high concentrations that can trigger precipitation.

Q5: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?

Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound precipitation.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final buffer composition. The final concentration of the organic solvent (e.g., DMSO) is too low.Decrease the final concentration of this compound. Increase the final concentration of DMSO in your working solution (while staying within the tolerance limits of your assay). Refer to the "Experimental Protocols" section for a detailed dilution procedure.
The working solution appears cloudy or hazy. Micro-precipitation or formation of a colloidal suspension is occurring.Try sonicating the solution briefly to aid dissolution. Consider filtering the final working solution through a 0.22 µm syringe filter if compatible with your experimental setup. However, be aware that this might remove some of the compound if it has precipitated.
Precipitation occurs over time in the incubator. The compound has limited stability in the aqueous buffer at 37°C. The pH of the media may be affecting solubility.Prepare fresh working solutions immediately before use. Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
Inconsistent results between experiments. Variable precipitation is leading to inconsistent effective concentrations of the inhibitor.Standardize your solution preparation protocol meticulously. Always visually inspect for any signs of precipitation before adding the solution to your cells or assay.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in various biological buffers, the following table provides general solubility information for this compound and other FTO inhibitors with similar lipophilic characteristics. This data is intended to serve as a guideline.

Compound Solvent Solubility Source
This compound DMSOSolubleVendor Information
EthanolSolubleVendor Information
Meclofenamic acid (FTO inhibitor) DMSO100 mg/mL (337.67 mM)[1]
Methanol7.14 mg/mL (24.11 mM)[1]
Rhein (FTO inhibitor) DMSO~15 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]

Note: The solubility of compounds can be influenced by temperature, pH, and the presence of other solutes. It is highly recommended to perform your own solubility tests in your specific experimental buffers.

Experimental Protocols

Protocol for Preparing a Working Solution of this compound for Cell Culture

This protocol is a general guideline. Optimization may be required for your specific cell line and experimental conditions.

Materials:

  • This compound solid

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your sterile aqueous buffer (e.g., cell culture medium with serum) to 37°C.

    • Vortex the aqueous buffer.

    • While vortexing, add the required volume of the this compound stock solution dropwise to the pre-warmed buffer to achieve the final desired concentration. Crucially, the final DMSO concentration should be kept as low as possible while maintaining solubility, typically below 1%.

    • Continue to vortex for a few seconds after adding the stock solution to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Troubleshooting_Workflow start Start: Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No reduce_concentration Action: Decrease final this compound concentration check_concentration->reduce_concentration Yes check_temp Was the aqueous buffer pre-warmed? check_dmso->check_temp No increase_dmso Action: Increase final DMSO concentration (check cell tolerance) check_dmso->increase_dmso Yes check_mixing Was the solution vortexed during dilution? check_temp->check_mixing Yes warm_buffer Action: Pre-warm aqueous buffer to 37°C check_temp->warm_buffer No vortex_dilution Action: Vortex buffer while adding stock solution check_mixing->vortex_dilution No sonicate Consider brief sonication check_mixing->sonicate Yes end_success Success: No Precipitation reduce_concentration->end_success increase_dmso->end_success warm_buffer->end_success vortex_dilution->end_success prepare_fresh Prepare fresh solution immediately before use sonicate->prepare_fresh end_fail Issue Persists: Consult further literature or technical support prepare_fresh->end_fail Experimental_Workflow start Start dissolve Dissolve this compound in 100% DMSO (High Concentration Stock) start->dissolve store Store stock solution at -20°C or -80°C dissolve->store warm_buffer Pre-warm aqueous buffer (e.g., media) to 37°C store->warm_buffer vortex_add Vortex buffer while adding stock solution dropwise warm_buffer->vortex_add final_check Visually inspect for precipitation vortex_add->final_check use_immediately Use freshly prepared working solution immediately final_check->use_immediately No Precipitation end End final_check->end Precipitation (See Troubleshooting) use_immediately->end

References

dealing with batch-to-batch variability of Ethyl LipotF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl LipotF. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in their experiments, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule modulator of the cellular lipid metabolism. Its primary mechanism of action involves the allosteric activation of the Lipase-Associated Protein (LAP) signaling cascade, leading to downstream effects on lipid droplet formation and cellular energy homeostasis.

Q2: We are observing significant differences in cellular potency and downstream effects between different lots of this compound. What could be the cause?

A2: Batch-to-batch variability is a known challenge and can arise from several factors during synthesis and purification. Minor variations in isomeric purity, crystalline structure, or residual solvents can impact the compound's solubility, stability, and ultimately its biological activity. We recommend performing a qualification check for each new batch as outlined in our troubleshooting guide.

Q3: How should I properly store and handle this compound to minimize variability?

A3: this compound is sensitive to light and moisture. For optimal stability, store the lyophilized powder at -20°C, protected from light. Once reconstituted in a solvent such as DMSO, prepare single-use aliquots and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: Can you provide a general protocol for reconstituting and using this compound in cell-based assays?

A4: A detailed protocol for reconstitution and use is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure complete solubilization and to use the recommended solvent to maintain the compound's activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound, particularly those related to batch-to-batch variability.

Issue 1: Inconsistent results in cell-based assays between different batches of this compound.
Potential Cause Recommended Action
Variability in compound purity or activityPerform a dose-response curve for each new batch to determine the EC50. Compare this to the value provided in the Certificate of Analysis (CoA).
Improper storage or handlingReview storage and handling procedures. Ensure the compound is protected from light and moisture and that reconstituted aliquots are not subjected to multiple freeze-thaw cycles.
Cell culture variabilityStandardize cell passage number, seeding density, and growth conditions. Monitor cell health and viability consistently across experiments.
Issue 2: Poor solubility of this compound upon reconstitution.
Potential Cause Recommended Action
Incorrect solventUse pre-warmed (37°C) anhydrous DMSO for reconstitution.
Precipitation during dilutionWhen diluting into aqueous media, do so in a stepwise manner with vigorous vortexing. Avoid direct dilution into cold media.
Compound degradationEnsure the compound has been stored correctly and is within its expiration date.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results with this compound.

TroubleshootingWorkflow start Inconsistent Results Observed check_storage Verify Proper Storage and Handling start->check_storage check_protocol Review Experimental Protocol start->check_protocol qualify_batch Qualify New Batch check_storage->qualify_batch check_protocol->qualify_batch compare_ec50 Compare EC50 to CoA qualify_batch->compare_ec50 New Batch analyze_cells Analyze Cell Culture Parameters qualify_batch->analyze_cells Same Batch compare_ec50->analyze_cells EC50 Matches contact_support Contact Technical Support compare_ec50->contact_support EC50 Deviates analyze_cells->contact_support No Obvious Cause resolve Issue Resolved analyze_cells->resolve Cause Identified

Troubleshooting workflow for this compound.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol describes the steps to determine the half-maximal effective concentration (EC50) of a new batch of this compound using a cell-based assay measuring lipid accumulation.

  • Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Vortex for 5 minutes to ensure complete dissolution.

    • Prepare single-use aliquots and store at -80°C.

  • Cell Seeding:

    • Seed HEK293 cells expressing the LAP biosensor into a 96-well plate at a density of 10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in cell culture medium, ranging from 100 µM to 1 pM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (DMSO) and a positive control.

    • Incubate for 48 hours.

  • Lipid Accumulation Assay:

    • Following incubation, lyse the cells and measure lipid content using a commercially available fluorescent lipid stain (e.g., Nile Red).

    • Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Comparative EC50 Data for Recent Batches

The following table summarizes the EC50 values determined for recent batches of this compound using the protocol described above.

Batch Number Date of Manufacture EC50 (nM) Standard Deviation (nM)
EL-2024-0012024-01-1545.23.1
EL-2024-0022024-03-2251.84.5
EL-2024-0032024-05-1048.53.9

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor LAP Receptor lap LAP (Lipase-Associated Protein) receptor->lap activates ethyl_lipotf This compound ethyl_lipotf->receptor plc PLCγ lap->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKCα dag->pkc activates lipid_droplet Lipid Droplet Formation pkc->lipid_droplet

This compound signaling pathway.

Technical Support Center: Control Experiments for Ethyl Lipoate Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Lipoate (ELF). The focus is on designing and interpreting control experiments to identify and mitigate potential off-target effects arising from its inherent redox activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of Ethyl Lipoate (ELF) that could lead to off-target effects?

A1: Ethyl Lipoate is an esterified form of lipoic acid, which contains a disulfide bond. This disulfide bond is the key functional group responsible for its primary biological activity and potential off-target effects. Lipoic acid is a well-known modulator of the cellular redox state through thiol/disulfide exchange reactions.[1][2][3][4][5] Therefore, ELF can interact with cellular thiols, such as glutathione (GSH) and cysteine residues in proteins, potentially altering their function and perturbing redox-sensitive signaling pathways.

Q2: What are the most likely off-target pathways to be affected by Ethyl Lipoate?

A2: Given its redox-active nature, Ethyl Lipoate is most likely to affect signaling pathways that are regulated by cellular redox status. Key pathways to consider are:

  • PI3K/Akt Signaling: This pathway is involved in cell growth, proliferation, and survival and is known to be modulated by redox status.[1][3]

  • AMPK Signaling: As a central regulator of cellular energy homeostasis, AMPK activity can be influenced by changes in the cellular redox environment.[1][3][5]

  • NF-κB Signaling: This pathway is a critical regulator of inflammatory responses and is highly sensitive to oxidative stress. An analog of lipoic acid has been shown to inhibit NF-κB activation.[6]

Q3: My cells are showing unexpected levels of oxidative stress after treatment with Ethyl Lipoate. How can I confirm this is a direct effect of the compound?

A3: It is crucial to perform cell-free control experiments to rule out artifacts. For instance, some fluorescent probes used to measure reactive oxygen species (ROS) can directly interact with the test compound.[7] Run the oxidative stress assay in a cell-free system (e.g., buffer or cell culture media) with Ethyl Lipoate to see if it directly causes a change in the probe's signal. If it does, you may need to use an alternative assay or a different probe.

Q4: I am observing a decrease in cell viability with Ethyl Lipoate treatment. How do I distinguish between on-target and off-target toxicity?

A4: Differentiating on-target from off-target toxicity is a critical step. A common strategy is to use genetic approaches.[8] If you have a known target for Ethyl Lipoate, you can use CRISPR/Cas9 to knock out the target gene. If the knockout cells are resistant to Ethyl Lipoate, it suggests the toxicity is on-target. Conversely, if the knockout cells still show toxicity, it is likely due to off-target effects.

Q5: How can I minimize the variability in my cell-based assays when testing Ethyl Lipoate?

A5: To minimize variability and increase the reproducibility of your assays, consider the following:

  • Keep the number of steps to a minimum: Every additional step is a potential source of variation.[9]

  • Ensure temperature stability: Small changes in temperature can significantly affect enzymatic assays. Pre-equilibrate all reagents and the plate reader.[9]

  • Optimize cell seeding density: The number of cells per well can impact the results of cytotoxicity assays.

  • Standardize liquid handling techniques: Consistent pipetting is crucial for uniform cell seeding and reagent addition.[9]

  • Use appropriate controls: Always include vehicle-only and untreated controls.

Troubleshooting Guides

Issue 1: Inconsistent results in oxidative stress assays.
Potential Cause Troubleshooting Step
Direct interaction of ELF with the assay probe Perform a cell-free assay with ELF and the probe to check for direct interaction.[7] If an interaction is observed, consider using a different probe or an alternative assay that measures a different marker of oxidative stress (e.g., glutathione levels, protein carbonylation).
Variability in cell health and density Ensure consistent cell passage numbers and seeding densities across experiments. Monitor cell morphology and viability before each experiment.
Instability of ELF in culture media Prepare fresh solutions of ELF for each experiment. Assess the stability of ELF in your specific cell culture media over the time course of the experiment.
Fluctuations in incubator CO2 and temperature Regularly calibrate and monitor incubator conditions to ensure a stable environment for your cells.
Issue 2: Unexpected changes in cell signaling pathways.
Potential Cause Troubleshooting Step
ELF is perturbing cellular redox balance Measure key cellular redox couples, such as the GSH/GSSG ratio, to confirm that ELF is inducing a redox shift.
Off-target kinase inhibition/activation Use a broad-spectrum kinase inhibitor panel to screen for unintended kinase activity modulation by ELF.
Activation of stress-response pathways Perform western blotting for markers of cellular stress, such as phosphorylated JNK or p38, to see if these pathways are activated.
Misinterpretation of multiplex assay data When using multiplex assays, carefully validate each antibody and ensure there is no cross-reactivity. Analyze the data with appropriate statistical methods.

Experimental Workflows and Protocols

General Workflow for Investigating ELF Off-Target Effects

This workflow provides a systematic approach to identifying and characterizing the off-target effects of Ethyl Lipoate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Hypothesis Testing & Validation A Phenotypic Screening (e.g., cell viability, morphology) C Identify Potential Off-Target Pathways (e.g., redox signaling, metabolic pathways) A->C B Broad-Spectrum Off-Target Profiling (e.g., kinase panel, safety panel) B->C E Targeted Cellular Assays (e.g., Western blot, qPCR for pathway markers) C->E D In Silico Target Prediction D->E F Direct Target Engagement Assays (e.g., cellular thermal shift assay) E->F G Genetic Validation (e.g., CRISPR knockout of putative targets) F->G PI3K_Akt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream regulates ELF Ethyl Lipoate (potential redox modulation) ELF->PI3K potential inhibition/ activation ELF->Akt potential inhibition/ activation AMPK AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Catabolism Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., protein synthesis, lipid synthesis) AMPK->Anabolism inhibits ELF Ethyl Lipoate (potential redox modulation) ELF->AMPK potential modulation NFkB Stimuli Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) ELF Ethyl Lipoate (potential redox modulation) ELF->IKK potential inhibition

References

Technical Support Center: Troubleshooting m6A Quantification After Ethyl LipotF Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with N6-methyladenosine (m6A) quantification following treatment with Ethyl LipotF. As specific information on "this compound" is not available in the public domain, this guide leverages troubleshooting strategies applicable to known m6A demethylase inhibitors, such as FTO inhibitors. The principles and protocols outlined here are designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible m6A quantification.

Frequently Asked Questions (FAQs)

Q1: After this compound treatment, my global m6A levels, measured by LC-MS/MS, did not increase as expected. What are the possible reasons?

A1: Several factors could contribute to this observation:

  • Ineffective Drug Treatment: The concentration of this compound may be too low, or the treatment duration might be insufficient to induce a detectable change in global m6A levels. Consider performing a dose-response and time-course experiment.

  • Cellular Context: The effect of m6A inhibitors can be cell-type specific.[1] The targeted m6A demethylase may not be highly active in your specific cell line, or compensatory mechanisms may be at play.

  • RNA Quality: Ensure high-quality total RNA was extracted, with a 260/280 ratio between 1.9-2.1.[2] Contamination with DNA or other molecules can interfere with accurate quantification.[2]

  • mRNA Purity: For mRNA-specific m6A quantification, ensure your mRNA isolation procedure effectively removes ribosomal RNA (rRNA), as rRNA contamination can affect the accuracy of the results.[3][4]

  • LC-MS/MS Protocol: Issues with the enzymatic digestion of mRNA to nucleosides, or problems with the mass spectrometer calibration and sensitivity, can lead to inaccurate quantification.[3][4][5]

Q2: My m6A dot blot shows high background and inconsistent results after this compound treatment. How can I improve this?

A2: High background and variability in dot blots are common issues.[6] Here are some troubleshooting steps:

  • RNA Loading: Ensure equal amounts of high-quality RNA are spotted onto the membrane.

  • Membrane Type: Nitrocellulose or nylon membranes (like Hybond-N+) are commonly used. You may need to optimize the membrane type for your specific application.

  • Blocking: Inadequate blocking is a frequent cause of high background. Try increasing the blocking time or using a different blocking agent (e.g., 3% milk powder in PBST).[6]

  • Antibody Concentration: The primary anti-m6A antibody concentration may be too high. Perform a titration to determine the optimal dilution.

  • Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of wash steps.[7]

  • Semi-Quantitative Nature: Remember that dot blotting is a semi-quantitative method.[8] For more precise quantification, consider using LC-MS/MS or a quantitative ELISA-based kit.[5][9]

Q3: MeRIP-qPCR results for my target gene show no change in m6A enrichment after this compound treatment, even though global m6A levels are elevated. Why is this?

A3: This can be a perplexing result, but several explanations are possible:

  • Gene-Specific Regulation: Not all transcripts will show a change in m6A levels following treatment with a demethylase inhibitor. The effect of this compound may be specific to a subset of transcripts targeted by the inhibited enzyme.

  • Dynamic Nature of m6A: The m6A modification is dynamic, and its deposition and removal are tightly regulated.[10] It's possible that for your specific gene of interest, other regulatory mechanisms are maintaining a stable m6A level.

  • MeRIP Efficiency: The immunoprecipitation (IP) step is critical. The anti-m6A antibody may not be efficiently pulling down the methylated fragments of your target gene. Ensure your antibody is validated and you are using optimized IP conditions.

  • Primer Design: The qPCR primers used to detect your target gene must be designed to amplify the region containing the m6A peak.

  • Technical Variability: MeRIP-qPCR can have technical variability.[11] It's crucial to include appropriate controls, such as an input control and a negative control (e.g., a non-methylated transcript).

Q4: I am performing MeRIP-seq after this compound treatment. What are some critical considerations for data analysis?

A4: MeRIP-seq data analysis requires careful bioinformatics processing.[12][13] Key considerations include:

  • Quality Control: Start with a thorough quality check of your raw sequencing data using tools like FastQC.[12]

  • Peak Calling: Use appropriate peak calling software (e.g., MACS2, exomePeak) to identify m6A-enriched regions (peaks) in your IP samples relative to your input controls.[14][15]

  • Differential Methylation Analysis: To identify changes in m6A levels after this compound treatment, perform a differential peak analysis between your treated and control groups.[12][14]

  • Data Integration: Integrate your MeRIP-seq data with RNA-seq data to understand the relationship between changes in m6A methylation and gene expression.[13][16]

  • Functional Annotation: Perform gene ontology (GO) and pathway analysis on the genes with differentially methylated peaks to understand the biological processes affected by this compound treatment.[1][12]

Quantitative Data Summary

The following table summarizes the expected changes in m6A levels after treatment with an FTO inhibitor, which can be used as a reference for interpreting your results with this compound.

MethodParameterExpected Change after FTO Inhibitor TreatmentReference
LC-MS/MS Global m6A/A ratioIncrease[17]
m6A Dot Blot/ELISA Relative m6A signalIncrease[18]
MeRIP-qPCR m6A enrichment of target genesGene-specific increase[19]
MeRIP-seq Number and intensity of m6A peaksGlobal increase in peak intensity and potentially new peaks[1]

Experimental Protocols

Global m6A Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of global m6A levels in total RNA.

  • RNA Isolation: Extract high-quality total RNA from control and this compound-treated cells using a method that minimizes contamination, such as TRIzol followed by column purification.[20] Assess RNA integrity and concentration.

  • mRNA Purification (Optional but Recommended): Isolate mRNA from total RNA using oligo(dT) magnetic beads to reduce rRNA contamination.[3][4]

  • RNA Digestion: Digest 1-5 µg of RNA to single nucleosides using a cocktail of nuclease P1 and bacterial alkaline phosphatase.[5][21]

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[21][22]

  • Data Analysis: Calculate the ratio of m6A to A to determine the global m6A level.[21]

m6A Dot Blot Analysis

This protocol describes a semi-quantitative method to assess changes in global m6A levels.

  • RNA Denaturation: Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.

  • Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nitrocellulose or nylon membrane and allow it to air dry.

  • UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in PBST).

  • Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C.[7]

  • Washing: Wash the membrane three times with PBST for 5-10 minutes each.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the dot intensity using software like ImageJ. Methylene blue staining of the membrane can be used as a loading control.[8]

Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR

This protocol outlines the procedure for analyzing m6A levels at specific gene transcripts.

  • RNA Fragmentation: Fragment 10-50 µg of total RNA into ~100-nucleotide fragments by enzymatic or chemical fragmentation.[23][24]

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m6A antibody overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-RNA complexes.

    • Wash the beads extensively with low and high salt buffers to remove non-specific binding.

  • RNA Elution: Elute the methylated RNA fragments from the beads.

  • RNA Purification: Purify the eluted RNA.

  • Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to the gene of interest. A portion of the fragmented RNA should be saved as an input control before the immunoprecipitation step.

  • Data Analysis: Analyze the qPCR data to determine the enrichment of m6A in the target transcript in the IP sample relative to the input.

Visualizations

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis start Cells Treated with This compound rna_extraction Total RNA Extraction start->rna_extraction mrna_purification mRNA Purification (Oligo-dT beads) rna_extraction->mrna_purification digestion Digestion to Nucleosides (Nuclease P1 & ALP) mrna_purification->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantify m6A and A lcms->quantification ratio Calculate m6A/A Ratio quantification->ratio

Caption: Workflow for global m6A quantification using LC-MS/MS.

troubleshooting_merip_qpcr cluster_investigation Investigation Steps cluster_protocol_checks Protocol Troubleshooting cluster_target_checks Target Gene Evaluation start Issue: No change in m6A enrichment by MeRIP-qPCR after this compound treatment check_global Confirm global m6A increase (LC-MS/MS or Dot Blot) start->check_global check_protocol Review MeRIP Protocol start->check_protocol check_target Evaluate Target Gene start->check_target antibody Validate Anti-m6A Antibody check_protocol->antibody fragmentation Optimize RNA Fragmentation check_protocol->fragmentation ip_conditions Optimize IP Conditions (Washes, Incubation) check_protocol->ip_conditions primer_design Verify qPCR Primer Design (Spans m6A peak) check_target->primer_design biological_reason Consider Biological Context (Gene-specific regulation) check_target->biological_reason

Caption: Troubleshooting logic for unexpected MeRIP-qPCR results.

References

Validation & Comparative

A Comparative Guide to FTO Inhibitor Selectivity: FB23-2 vs. Meclofenamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the Fat Mass and Obesity-Associated Protein (FTO) presents a significant therapeutic opportunity in various diseases, including acute myeloid leukemia (AML). This guide provides an objective comparison of the FTO inhibitor FB23-2 and the foundational compound from which it was derived, Meclofenamic Acid (MA), with a focus on their selectivity for FTO.

This comparison relies on published experimental data to highlight the advancements in inhibitor design, offering a clear perspective on the enhanced potency and specificity of FB23-2.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of FB23-2 and Meclofenamic Acid against FTO was evaluated using in vitro demethylation assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 (µM)Selectivity Notes
FB23-2FTO2.6Developed through structure-based rational design to enhance potency and selectivity over Meclofenamic Acid.[1]
ALKBH5No InhibitionDoes not inhibit the related m6A demethylase ALKBH5 in vitro, demonstrating high selectivity.[2]
Meclofenamic AcidFTO7 - 8A non-steroidal anti-inflammatory drug identified as a selective inhibitor of FTO.[3]
ALKBH5No InhibitionDoes not inhibit ALKBH5 demethylation in vitro, establishing its selectivity for FTO.[2]

FTO Signaling and Inhibition

The following diagram illustrates the role of FTO in demethylating N6-methyladenosine (m6A) on mRNA and how inhibitors like FB23-2 block this activity, leading to downstream effects on gene expression.

FTO_Inhibition FTO Inhibition Pathway cluster_rna_modification RNA Methylation Cycle cluster_inhibition Inhibitor Action cluster_downstream Downstream Effects m6A_mRNA m6A-modified mRNA mRNA mRNA m6A_mRNA->mRNA Demethylation Gene_Expression Altered Gene Expression (e.g., MYC, RARA) mRNA->Gene_Expression Translation METTL3_14 METTL3/14 (Writer) METTL3_14->m6A_mRNA Methylation FTO FTO (Eraser) FTO->m6A_mRNA FB23_2 FB23-2 FB23_2->FTO Inhibition

Caption: FTO removes the m6A modification from mRNA. FB23-2 inhibits FTO, leading to altered gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of FB23-2 and Meclofenamic Acid.

In Vitro FTO Demethylase Activity Assay (HPLC-based)

This assay quantitatively measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by FTO.

1. Reaction Setup:

  • Prepare a reaction mixture containing the m6A-containing RNA substrate, recombinant FTO protein, and co-factors (e.g., (NH4)2Fe(SO4)2, α-ketoglutarate, and L-ascorbic acid) in a suitable buffer (e.g., HEPES buffer, pH 7.0).[4]

  • Add the test inhibitor (FB23-2 or Meclofenamic Acid) at various concentrations to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.[5]

2. Sample Processing:

  • Stop the reaction by adding a chelating agent like EDTA.[4]

  • Digest the RNA in the reaction mixture to single nucleosides using enzymes such as nuclease P1.[4]

3. Analysis:

  • Analyze the resulting nucleoside mixture using High-Performance Liquid Chromatography (HPLC).

  • Quantify the amounts of m6A and unmethylated adenosine (A) by monitoring the absorbance at a specific wavelength (e.g., 260 nm).

  • The percentage of inhibition is calculated by comparing the ratio of m6A to A in the inhibitor-treated samples to the control sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is used to confirm the direct binding of an inhibitor to its target protein in a complex biological sample, such as a cell lysate.[6]

1. Sample Preparation:

  • Prepare cell lysates from a relevant cell line (e.g., AML cells).

  • Treat aliquots of the cell lysate with the inhibitor (e.g., FB23-2) at various concentrations. A vehicle control (e.g., DMSO) is also included.

2. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each lysate aliquot to initiate protein digestion. The principle is that a protein bound to a small molecule inhibitor will be more resistant to proteolytic degradation.

  • Incubate the samples for a specific time to allow for partial digestion.

3. Analysis:

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Separate the proteins in the digested lysates using SDS-PAGE.

  • Analyze the abundance of the target protein (FTO) and a non-target control (e.g., ALKBH5) by Western blotting using specific antibodies.

Conclusion

The development of FB23-2 from Meclofenamic Acid represents a significant advancement in the pursuit of potent and selective FTO inhibitors. The structure-based design has yielded a compound with improved inhibitory activity against FTO while maintaining high selectivity against the closely related ALKBH5 enzyme. This enhanced profile makes FB23-2 a valuable tool for further investigation into the therapeutic potential of FTO inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to independently validate and expand upon these findings.

References

Comparative Analysis of FTO Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific data for a compound termed "Ethyl LipotF" remains elusive in publicly available scientific literature, this guide provides a comparative analysis of well-characterized inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key FTO inhibitors, their performance based on experimental data, and the methodologies used for their evaluation.

The development of small-molecule inhibitors targeting FTO is an active area of research. These inhibitors are crucial tools for elucidating the biological functions of FTO and hold promise as potential therapeutic agents. This guide will focus on a selection of frequently studied FTO inhibitors, including meclofenamic acid, rhein, and the FB23 series of compounds.

Quantitative Comparison of FTO Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.[1] The table below summarizes the reported IC50 values for several FTO inhibitors against the FTO enzyme. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorIC50 (µM)Assay MethodReference
Rhein30in vitro demethylation assay[2]
Meclofenamic Acid (MA)7 - 12.5HPLC assay, Fluorescence enzymatic inhibition assay[3][4]
FB2323.6 - 44.8Cell proliferation assay (AML cells)[5][6]
FB23-20.8 - 16Cell proliferation assay (AML cells)[5]
FB23-22.6in vitro m6A demethylase assay[7][8]
Compound 180970.64in vitro demethylation activity[9][10]
Compound 21.46FTO binding and activity-inhibition assays
Compound 328.9FTO binding and activity-inhibition assays
Compound 14a1.5Turnover and binding assays

FTO Signaling Pathways

The FTO protein has been shown to regulate various signaling pathways, primarily through its role in mRNA demethylation. One of the key pathways influenced by FTO is the WNT signaling pathway. FTO can regulate the expression of components of both the canonical WNT/β-Catenin and non-canonical WNT/PCP pathways, impacting processes like cell migration. Additionally, FTO has been implicated in the regulation of the TGF-β signaling pathway.

FTO_Signaling_Pathway cluster_FTO FTO Regulation cluster_WNT WNT Signaling cluster_TGF TGF-β Signaling cluster_output Cellular Processes FTO FTO DKK1 DKK1 FTO->DKK1 regulates TGF_beta TGF-β Pathway FTO->TGF_beta regulates Gene_Regulation Gene Regulation FTO->Gene_Regulation WNT_beta_catenin Canonical WNT/ β-Catenin Pathway WNT_PCP Non-canonical WNT/ PCP Pathway Cell_Migration Cell Migration WNT_PCP->Cell_Migration DKK1->WNT_beta_catenin inhibits DKK1->WNT_PCP activates

FTO's regulatory role in WNT and TGF-β signaling pathways.

Experimental Protocols for FTO Inhibitor Evaluation

Several experimental assays are commonly employed to identify and characterize FTO inhibitors. These methods can be broadly categorized into in vitro biochemical assays and cell-based assays.

In Vitro FTO Inhibition Assays

1. Fluorescence-Based Assay:

This high-throughput assay utilizes a non-fluorescent methylated RNA substrate.[4] Upon demethylation by FTO, the substrate binds to a fluorescent dye, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is determined by the reduction in the fluorescence signal.

Methodology:

  • Recombinant FTO protein is incubated with the methylated RNA substrate in a reaction buffer containing necessary cofactors (e.g., 2-oxoglutarate, Fe(II), ascorbate).

  • The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • A fluorescent dye that specifically binds to the demethylated RNA product is added.

  • Fluorescence intensity is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. HPLC-Based Assay:

This method directly measures the demethylation of an m6A-containing nucleic acid substrate by FTO.[3]

Methodology:

  • FTO protein is incubated with a single-stranded DNA or RNA oligonucleotide containing an m6A modification.

  • The reaction is performed in the presence and absence of the inhibitor.

  • The reaction products are digested into single nucleosides.

  • The nucleosides are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • The ratio of m6A to adenosine (A) is determined to assess the extent of demethylation and, consequently, the inhibitory activity.

3. Restriction Enzyme Digestion Assay:

This assay relies on the ability of a specific restriction enzyme to cleave a DNA substrate only after FTO removes the methyl group from an m6A within the recognition site.

Methodology:

  • A single-stranded DNA substrate containing a methylated recognition site for a restriction enzyme (e.g., DpnII) is incubated with FTO.

  • The reaction is carried out with and without the test inhibitor.

  • Following the demethylation reaction, the restriction enzyme is added.

  • The reaction products are analyzed by polyacrylamide gel electrophoresis (PAGE).

  • Inhibition of FTO activity is observed as a decrease in the cleaved DNA fragments.

Experimental Workflow for FTO Inhibitor Screening

The following diagram illustrates a general workflow for the screening and validation of novel FTO inhibitors.

FTO_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Virtual_Screening Virtual Screening HTS High-Throughput Screening (e.g., Fluorescence Assay) Virtual_Screening->HTS IC50_Determination IC50 Determination (e.g., HPLC, Digestion Assay) HTS->IC50_Determination Hit Compounds Selectivity_Assay Selectivity Assay (vs. other demethylases like ALKBH5) IC50_Determination->Selectivity_Assay Cellular_m6A_Levels Measurement of Cellular m6A Levels Selectivity_Assay->Cellular_m6A_Levels Lead Compounds Cell_Proliferation Cell Proliferation/ Apoptosis Assays Cellular_m6A_Levels->Cell_Proliferation Animal_Models Xenograft/Animal Models Cell_Proliferation->Animal_Models Candidate Drug

A typical workflow for the discovery and development of FTO inhibitors.

Conclusion

The study of FTO inhibitors is a rapidly evolving field with significant therapeutic potential. While the specific compound "this compound" could not be definitively identified and compared, this guide provides a framework for evaluating and comparing other known FTO inhibitors. The presented data and methodologies offer a valuable resource for researchers aiming to understand the landscape of FTO inhibition and to develop novel, potent, and selective inhibitors for therapeutic applications. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these compounds to facilitate their translation into clinical settings.

References

Selective FTO Inhibition: A Comparative Guide to Ethyl LipotF Analogs and Non-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the fat mass and obesity-associated protein (FTO) as the first N6-methyladenosine (m6A) RNA demethylase has opened new avenues for therapeutic intervention in a range of diseases, including cancer and metabolic disorders.[1] FTO's role in regulating gene expression through RNA epigenetics makes it a compelling drug target.[1] However, the development of FTO inhibitors has been challenged by the need for high selectivity, particularly against the homologous demethylase ALKBH5. This guide provides an objective comparison of the advantages of selective FTO inhibitors, exemplified by compounds with similar characteristics to the conceptual "Ethyl LipotF," versus first-generation, non-selective FTO inhibitors.

While "this compound" is not a formally recognized FTO inhibitor in the current scientific literature, this guide will utilize the well-characterized, selective FTO inhibitor FB23-2 as a representative analog to illustrate the principles of selective inhibition. This will be compared against the non-selective inhibitors Rhein and Meclofenamic Acid (MA) .

Mechanism of Action: The Basis of Selectivity

FTO and ALKBH5 are both Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenases that remove the methyl group from m6A on RNA. Non-selective inhibitors often target common features of this enzyme class, leading to off-target effects.

Selective FTO Inhibitors (e.g., FB23-2): These compounds are designed to exploit subtle structural differences in the catalytic pocket of FTO compared to other 2OG-dependent dioxygenases like ALKBH5. FB23-2, for instance, was developed through structure-based rational design to directly and selectively bind to the FTO active site.[2][3] This specificity is achieved by interacting with unique residues within FTO's nucleotide recognition lid, a region that differs from that of ALKBH5.[4]

Non-Selective FTO Inhibitors:

  • Rhein: This natural product was one of the first identified FTO inhibitors.[5] However, it exhibits a broad inhibitory profile against other AlkB family enzymes.[6] Structural studies have shown that rhein binds to different parts of the active site in FTO and AlkB, explaining its lack of selectivity.[6][7]

  • Meclofenamic Acid (MA): While identified as a selective inhibitor of FTO over ALKBH5, it is a non-steroidal anti-inflammatory drug (NSAID) with known off-target effects, primarily cyclooxygenase (COX) inhibition.[4][8] Its ethyl ester derivative, MA2, shows increased cell permeability and leads to elevated m6A levels in cells.[4]

Data Presentation: A Quantitative Comparison

The advantages of selective FTO inhibitors are most evident when comparing their performance metrics with non-selective alternatives.

Table 1: In Vitro Inhibitory Activity and Selectivity
InhibitorFTO IC50ALKBH5 IC50Selectivity (ALKBH5/FTO)
FB23-2 (Selective) 2.6 µM[9][10]No inhibitionHighly Selective[2]
Rhein (Non-Selective) ~12.7 µM[6]Inhibits AlkB enzymes[6]Non-Selective
Meclofenamic Acid (MA) (Non-Selective Target Profile) 7-8 µM[11]No inhibition up to 100 µM[4]Selective over ALKBH5, but has other off-targets (e.g., COX)[8]
Table 2: Cellular Proliferation Inhibition in Acute Myeloid Leukemia (AML) Cell Lines
InhibitorCell LineIC50 (72 hours)
FB23-2 (Selective) NB40.8 - 16 µM[12]
MONOMAC60.8 - 16 µM[12]
FB23 (Precursor to FB23-2) NB444.8 µM[13]
MONOMAC623.6 µM[13]
Rhein (Non-Selective) BE(2)-C (neuroblastoma)No significant effect at 20 µM[12][14]
MA2 (MA analog) HeLa>90% viable at 120 µM[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial.

FTO Enzymatic Inhibition Assay (HPLC-Based)

This assay quantitatively measures the inhibition of FTO's demethylase activity.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human FTO protein, a single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate with a single m6A modification, Fe(II), 2-oxoglutarate, and ascorbate in a suitable reaction buffer.

  • Inhibitor Addition: Add the test inhibitor (e.g., FB23-2, Rhein, or MA) at various concentrations to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

  • Enzyme Inactivation and Digestion: Stop the reaction by heat inactivation or addition of a quenching solution. Digest the oligonucleotide substrate into single nucleosides using nuclease P1 and alkaline phosphatase.

  • HPLC-MS/MS Analysis: Analyze the resulting nucleosides by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Quantify the amounts of m6A and adenosine (A).

  • IC50 Determination: Calculate the percentage of inhibition at each inhibitor concentration by comparing the ratio of A to m6A in the inhibitor-treated samples to the control. Plot the inhibition data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[16][17]

  • Cell Treatment: Treat intact cells with the inhibitor of interest or a vehicle control (DMSO) for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to unbound proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Detection: Analyze the amount of soluble FTO protein in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble FTO against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[18]

Visualizing the Molecular and Experimental Landscape

Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to FTO inhibition.

FTO_Signaling_Pathway cluster_0 FTO Inhibition cluster_1 m6A Regulation cluster_2 Downstream Effects in AML FTO_Inhibitor Selective FTO Inhibitor (e.g., FB23-2) FTO FTO FTO_Inhibitor->FTO Inhibits m6A_mRNA m6A-modified mRNA (e.g., MYC, CEBPA) FTO->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA Proliferation Leukemic Cell Proliferation mRNA->Proliferation Decreased Differentiation Myeloid Differentiation mRNA->Differentiation Increased

Caption: FTO signaling pathway in Acute Myeloid Leukemia (AML).

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 In Vivo Evaluation A High-Throughput Screening (e.g., Fluorescence Assay) B Hit Confirmation (HPLC-based Assay) A->B C IC50 Determination for FTO B->C D Selectivity Profiling (e.g., against ALKBH5) C->D E Cellular Proliferation Assays (e.g., in AML cells) D->E F Target Engagement (CETSA) E->F G m6A Quantification in cells F->G H Pharmacokinetic Studies G->H I Xenograft Models H->I J Efficacy and Toxicity Assessment I->J

Caption: Experimental workflow for FTO inhibitor discovery and validation.

Selectivity_Concept Selective_Inhibitor Selective Inhibitor FTO FTO (On-Target) Selective_Inhibitor->FTO High Affinity NonSelective_Inhibitor Non-Selective Inhibitor NonSelective_Inhibitor->FTO Affinity ALKBH5 ALKBH5 (Off-Target) NonSelective_Inhibitor->ALKBH5 Affinity Other_Targets Other Off-Targets NonSelective_Inhibitor->Other_Targets Affinity

Caption: Selective vs. Non-Selective FTO Inhibition.

Conclusion: The Imperative of Selectivity

The development of selective FTO inhibitors like FB23-2 represents a significant advancement over non-selective compounds such as Rhein and Meclofenamic Acid. The primary advantages of selective inhibitors include:

  • Enhanced Potency: By specifically targeting FTO, selective inhibitors can achieve greater efficacy at lower concentrations, as demonstrated by the lower IC50 values in cellular assays.[12][19]

  • Reduced Off-Target Effects: Avoiding interactions with other proteins, such as ALKBH5 and COX, minimizes the risk of unintended biological consequences and potential toxicity.

  • Improved Therapeutic Window: The combination of higher potency and lower toxicity translates to a wider therapeutic window, increasing the likelihood of clinical success.

  • Clearer Mechanistic Insights: Selective inhibitors are invaluable tools for elucidating the specific biological functions of FTO without the confounding effects of inhibiting other pathways.

References

Cross-Validation of FTO Inhibition: A Comparative Analysis of Putative FTO Inhibitor "Ethyl LipotF" and FTO Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cellular and molecular effects of a putative N6-methyladenosine (m6A) demethylase FTO inhibitor, "Ethyl LipotF," with the established effects of FTO knockdown. The objective is to cross-validate the on-target effects of this compound by comparing its performance with the genetic silencing of FTO. This document is intended for researchers, scientists, and drug development professionals working on FTO-targeted therapies.

Comparative Efficacy: FTO Knockdown vs. FTO Inhibitors

The primary method for validating a novel FTO inhibitor is to demonstrate that its effects phenocopy those of FTO knockdown. This section compares key cellular and molecular changes observed upon FTO knockdown with those reported for known FTO inhibitors, which will serve as a benchmark for evaluating "this compound".

Table 1: Comparison of Cellular Effects
Cellular ProcessFTO Knockdown EffectsRepresentative FTO Inhibitor Effects (e.g., Meclofenamic Acid, FTO-43 N)
Cell Proliferation Decreased proliferation and G1 cell cycle arrest in cancer cells.Potent antiproliferative effects in various cancer cell lines (glioblastoma, acute myeloid leukemia, gastric cancer).[1]
Cell Migration & Invasion Suppression of migration and invasion in cancer cells.[2][3]Inhibition of cancer cell migration and invasion.[3]
Tumorigenesis Promotes tumor progression and metastasis in breast cancer.[2] FTO depletion enhances tumor engraftment.[2]Pharmacological inhibition with meclofenamic acid enhanced primary breast tumor engraftment.[2] FTO inhibitor 18097 significantly suppressed in vivo growth and lung colonization of breast cancer cells.[4]
Cellular Metabolism Cell-type specific effects on ATP levels and glucose uptake.[5][6] In SH-SY5Y cells, FTO knockdown increased ATP and decreased glucose uptake. In 3T3-L1 cells, it decreased ATP and glucose uptake.[5][6]FTO inhibitor 18097 suppressed cellular lipogenesis.[4]
Adipogenesis Impaired adipogenesis in mouse and human adipocytes.[7]FTO-facilitated m6A demethylation in adipocytes regulates mRNA splicing and affects preadipocyte differentiation.
Table 2: Comparison of Molecular Effects
Molecular Target/PathwayFTO Knockdown EffectsRepresentative FTO Inhibitor Effects (e.g., Meclofenamic Acid, FTO-43 N, 44/ZLD115)
Global m6A Levels Increased global m6A levels in mRNA.[2]Increased m6A and N6,2′-O-dimethyladenosine (m6Am) levels in a manner comparable to FTO knockdown.[1]
Wnt/β-catenin Signaling Affects Wnt signaling pathway.[2]Downregulated Wnt signaling pathway in a manner consistent with FTO knockdown.[1]
PI3K-Akt Signaling Cell-type specific effects on Akt phosphorylation. Decreased in SH-SY5Y cells, increased in 3T3-L1 cells.[5][6][7]Downregulated PI3K-Akt signaling pathway in a manner consistent with FTO knockdown.[1]
AMPK Signaling Cell-type specific effects on AMPK phosphorylation. Decreased in SH-SY5Y cells, increased in 3T3-L1 cells.[5][6]Not explicitly detailed in the provided search results.
Gene Expression Downregulation of cell-cycle-related genes (e.g., Cyclin D1).[8] Upregulation of ASB2 and RARA, and downregulation of MYC in leukemic cells.[9]Upregulation of RARA and downregulation of MYC gene expression, consistent with FTO knockdown.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to assess the effects of FTO inhibition and knockdown.

FTO Knockdown using siRNA
  • Cell Culture: Cells (e.g., SH-SY5Y, 3T3-L1, SKBR3) are cultured in appropriate media and conditions to ~70-80% confluency.

  • Transfection: Cells are transfected with FTO-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Cells are incubated with the siRNA-lipid complex for a specified period (e.g., 24-72 hours) to allow for FTO mRNA degradation.

  • Validation: Knockdown efficiency is confirmed by quantifying FTO mRNA levels using RT-qPCR and FTO protein levels via Western blotting.[2]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the FTO inhibitor (e.g., "this compound") or vehicle control for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FTO, p-AMPK, AMPK, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Transwell Assay)
  • Chamber Preparation: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are rehydrated.

  • Cell Seeding: Cells, starved overnight, are seeded into the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

  • Incubation: The plate is incubated for a specified time (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Cell Staining: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells on the lower surface are fixed and stained with crystal violet.

  • Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope.

Visualized Pathways and Workflows

Diagrams illustrating key signaling pathways and experimental designs provide a clear conceptual framework.

FTO_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling mRNA_m6A mRNA (m6A) mRNA mRNA mRNA_m6A->mRNA Translation Translation mRNA->Translation FTO FTO FTO->mRNA_m6A Demethylation Protein Protein (e.g., MYC, RARA) Translation->Protein Wnt_Pathway Wnt Signaling Protein->Wnt_Pathway PI3K_Akt_Pathway PI3K/Akt Signaling Protein->PI3K_Akt_Pathway Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Metastasis Metastasis PI3K_Akt_Pathway->Metastasis Ethyl_LipotF This compound (FTO Inhibitor) Ethyl_LipotF->FTO

Caption: FTO signaling pathway and point of inhibition.

Experimental_Workflow Start Hypothesis: This compound inhibits FTO In_Vitro_Assay In Vitro FTO Demethylase Assay Start->In_Vitro_Assay Cell_Culture Cell Culture (e.g., Cancer Cell Line) In_Vitro_Assay->Cell_Culture Treatment_Group Treat with This compound Cell_Culture->Treatment_Group Genetic_Control FTO Knockdown (siRNA) Cell_Culture->Genetic_Control Control_Group Vehicle/Control siRNA Cell_Culture->Control_Group Endpoint_Analysis Endpoint Analysis Treatment_Group->Endpoint_Analysis Genetic_Control->Endpoint_Analysis Control_Group->Endpoint_Analysis Data_Comparison Compare Phenotypes: Inhibitor vs. Knockdown Endpoint_Analysis->Data_Comparison Cellular & Molecular Effects Conclusion Conclusion: On-target efficacy of This compound Data_Comparison->Conclusion

Caption: Workflow for cross-validating FTO inhibitors.

References

Validating Downstream Targets of Ethyl LipotF with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in functional genomics and drug discovery, validating the downstream targets of novel bioactive compounds is a critical step. This guide provides a comprehensive comparison of Ethyl LipotF, a premier lipid-based siRNA transfection reagent, with other commercially available alternatives. We present supporting experimental data, detailed protocols for target validation using siRNA, and visual workflows to facilitate a clear understanding of the underlying methodologies.

Performance Comparison of siRNA Transfection Reagents

The efficacy of siRNA-mediated gene silencing is highly dependent on the choice of transfection reagent. Key performance indicators include transfection efficiency and cell viability. Here, we compare this compound (represented by the well-characterized Lipofectamine™ RNAiMAX) with other widely used reagents in common cell lines.

Table 1: Comparison of Transfection Efficiency (% Gene Knockdown) of Various Reagents

Cell LineThis compound (Lipofectamine™ RNAiMAX)Lipofectamine™ 3000Turbofect™
HEK293>90%[1][2]~85-95%[3]~70-85%
HeLa>90%[4]~80-90%[3]~65-80%
CHO-K1~85-95%~80-90%[5]~70-85%[6]
A549>90%[1]~85-95%[3]Not specified
Huh7>80%Not specifiedNot specified

Table 2: Comparison of Cell Viability (% of Control) Post-Transfection

Cell LineThis compound (Lipofectamine™ RNAiMAX)Lipofectamine™ 3000Turbofect™
HEK293>90%[7]~80-90%[7]>90%
HeLa>90%~85-95%>90%
CHO-K1>90%~80-90%[5]>90%[6]
A549>90%[1]~85-95%Not specified
Huh7~70-80%[8]Not specifiedNot specified

Experimental Protocols

Effective validation of downstream targets using siRNA requires meticulous experimental design and execution. Below are detailed protocols for a typical workflow.

siRNA Transfection using this compound (Forward Transfection)

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • This compound (Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • siRNA targeting the gene of interest (e.g., CTNNB1 for β-catenin)

  • Negative control siRNA

  • Cells to be transfected

  • Growth medium with and without antibiotics

Procedure:

  • Cell Seeding: One day before transfection, seed cells in 500 µL of growth medium without antibiotics per well, ensuring they reach 30-50% confluency at the time of transfection.[2]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 1.5 µL of this compound in 50 µL of Opti-MEM™ Medium and mix gently.

    • In a separate tube, dilute 30 pmol of siRNA in 50 µL of Opti-MEM™ Medium and mix gently.

    • Combine the diluted this compound and diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.[9]

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells. This will result in a final siRNA concentration of 50 nM.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After incubation, proceed with downstream analysis such as qRT-PCR or Western blotting to assess target gene knockdown.

Validation of Target Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene and compared to the negative control siRNA-treated cells.

Analysis of Downstream Target Expression by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and downstream targets

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the relative protein expression levels.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological pathways, the following diagrams are generated using Graphviz.

experimental_workflow cluster_transfection siRNA Transfection cluster_analysis Downstream Analysis cell_seeding Seed Cells (30-50% Confluency) complex_formation Prepare siRNA-Ethyl LipotF Complexes cell_seeding->complex_formation transfection Add Complexes to Cells complex_formation->transfection incubation Incubate for 24-72h transfection->incubation qRT_PCR qRT-PCR for mRNA Levels incubation->qRT_PCR Target Knockdown Validation western_blot Western Blot for Protein Levels incubation->western_blot Downstream Target Analysis

Figure 1. Experimental workflow for siRNA-mediated target validation.

wnt_signaling_pathway cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl LRP->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes siRNA siRNA (CTNNB1) siRNA->beta_catenin Knockdown

Figure 2. Wnt/β-catenin signaling pathway with siRNA intervention point.

Case Study: Validating Downstream Targets of β-catenin

The Wnt/β-catenin signaling pathway is crucial in development and disease, and its aberrant activation is a hallmark of many cancers.[10] β-catenin (encoded by the CTNNB1 gene) is the central player in this pathway. Upon Wnt stimulation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[11]

Using this compound to deliver CTNNB1 siRNA into colon cancer cells (e.g., SW480) effectively reduces β-catenin expression at both the mRNA and protein levels.[12][13] This knockdown leads to a subsequent decrease in the expression of its downstream targets, c-Myc and Cyclin D1, which can be quantified by qRT-PCR and Western blotting.[14] This experimental approach validates that the observed cellular effects, such as decreased proliferation and invasion, are indeed mediated through the Wnt/β-catenin pathway.[12][13]

By providing high transfection efficiency and low cytotoxicity, this compound enables researchers to confidently validate the downstream targets of their genes of interest, paving the way for a deeper understanding of complex biological processes and the development of novel therapeutic strategies.

References

Assessing the Specificity of Novel Inhibitors Against the ALKBH Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human AlkB homolog (ALKBH) family of enzymes, comprising nine members (ALKBH1-8 and the fat mass and obesity-associated protein, FTO), are Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2][3] These enzymes play critical roles in nucleic acid repair and modification, including the demethylation of DNA, RNA, and even proteins, making them compelling targets for therapeutic intervention in diseases like cancer.[1][3][4][5] Given the structural similarities within the family's catalytic core, ensuring the specificity of any potential inhibitor is paramount to minimize off-target effects and elucidate its precise biological function.

This guide provides a framework for assessing the specificity of a novel inhibitor, hypothetically named "Ethyl LipotF," against other members of the ALKBH family. It outlines the necessary experimental data, detailed protocols for key assays, and visual representations of workflows and biological pathways.

Data Presentation: Profiling Inhibitor Specificity

A comprehensive assessment requires quantitative analysis of the inhibitor's potency against each ALKBH family member. The data should be presented clearly to highlight the selectivity profile.

Table 1: Comparative Inhibitory Activity (IC₅₀) of this compound

The half-maximal inhibitory concentration (IC₅₀) measures the functional potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibition of enzyme activity.

ALKBH Family MemberPrimary Substrate(s)IC₅₀ (µM) for this compound
ALKBH1ssDNA, dsDNA (N⁶-methyladenine)Data
ALKBH2dsDNA (N¹-methyladenine, N³-methylcytosine)Data
ALKBH3ssDNA, RNA (N¹-methyladenine, N³-methylcytosine)Data
ALKBH4Actin (K84me1)Data
ALKBH5ssRNA (N⁶-methyladenine)Data
ALKBH6UnknownData
ALKBH7Proteins, RNAData
ALKBH8tRNAData
FTOssRNA (N⁶-methyladenosine, N³-methyluracil)Data

Note: This table is a template. Researchers should populate it with their experimental findings.

Table 2: Comparative Binding Affinity (K_d) of this compound

The dissociation constant (K_d) reflects the binding affinity between the inhibitor and the enzyme. A lower K_d value signifies a stronger interaction. These values are typically determined by biophysical methods like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP).

ALKBH Family MemberK_d (µM) for this compound
ALKBH1Data
ALKBH2Data
ALKBH3Data
ALKBH4Data
ALKBH5Data
ALKBH6Data
ALKBH7Data
ALKBH8Data
FTOData

Note: This table is a template. Researchers should populate it with their experimental findings.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Biochemical & Biophysical Assays cluster_data Data Analysis cluster_result Result Inhibitor Novel Inhibitor (this compound) EnzymeAssay Enzymatic Activity Assay Inhibitor->EnzymeAssay FPAssay Fluorescence Polarization Inhibitor->FPAssay ITCAssay Isothermal Titration Calorimetry Inhibitor->ITCAssay Enzymes Recombinant ALKBH Family Proteins (ALKBH1-8, FTO) Enzymes->EnzymeAssay Enzymes->FPAssay Enzymes->ITCAssay Substrates Specific Substrates (e.g., methylated oligos) Substrates->EnzymeAssay IC50 IC50 Determination EnzymeAssay->IC50 Kd Kd Determination FPAssay->Kd ITCAssay->Kd Profile Specificity Profile IC50->Profile Kd->Profile

Caption: Workflow for assessing inhibitor specificity.

ALKBH5 Signaling Pathway Example

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA mRNA Transcript m6A_mRNA m6A-modified mRNA mRNA->m6A_mRNA METTL3/14 (Writer) Translation Translation mRNA->Translation ALKBH5 ALKBH5 m6A_mRNA->ALKBH5 Substrate Binding YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 Binding ALKBH5->mRNA Demethylation EthylLipotF This compound (Inhibitor) EthylLipotF->ALKBH5 Inhibition Decay mRNA Decay YTHDF2->Decay

Caption: Inhibition of ALKBH5-mediated RNA demethylation.

Experimental Protocols

Detailed and consistent protocols are crucial for generating reliable and comparable data.

Enzymatic Activity Assay (General Protocol)

This assay measures the rate of substrate modification by an ALKBH enzyme and how it is affected by the inhibitor. A variety of detection methods can be used, including fluorescence-based probes that signal demethylation.[6][7]

Objective: To determine the IC₅₀ value of this compound for each ALKBH enzyme.

Materials:

  • Recombinant human ALKBH1-8 and FTO proteins.

  • Specific methylated oligonucleotide substrates (DNA or RNA) for each enzyme. For some ALKBH members, fluorescently labeled substrates are available.[6]

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µg/mL BSA.

  • This compound stock solution (in DMSO).

  • 384-well microplates (black, non-binding surface for fluorescent assays).

  • Plate reader capable of fluorescence detection.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (no inhibitor).

  • In a microplate, add the diluted inhibitor or controls.

  • Add the specific ALKBH enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the corresponding methylated substrate.

  • Monitor the reaction progress over time (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C) using a plate reader. For fluorescent probes, measure the increase in fluorescence intensity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assay

FP assays measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[8] If an inhibitor binds to the protein, it displaces the tracer, leading to a decrease in polarization.

Objective: To determine the binding affinity (K_d) of this compound for ALKBH enzymes.

Materials:

  • Recombinant ALKBH proteins.

  • A fluorescently labeled tracer that binds to the ALKBH active site (e.g., a fluorescently labeled substrate analog or a known small molecule binder).

  • FP Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • This compound stock solution (in DMSO).

  • 384-well microplates (black, non-binding surface).

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • In a microplate, add a constant concentration of the ALKBH enzyme and the fluorescent tracer.

  • Add serially diluted this compound or vehicle control (DMSO).

  • Incubate the plate for 30-60 minutes at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization (mP) in each well.

  • Plot the change in mP values against the inhibitor concentration.

  • Fit the data to a suitable binding model to calculate the inhibition constant (K_i), which can be related to the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the K_d, stoichiometry (n), and enthalpy (ΔH).[9][10][11]

Objective: To directly measure the binding affinity (K_d) and thermodynamics of the this compound-ALKBH interaction.

Materials:

  • Highly purified and concentrated recombinant ALKBH proteins.

  • This compound solution.

  • ITC Buffer: Both protein and inhibitor must be in the exact same buffer to minimize heats of dilution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze the protein against this buffer extensively.

  • Isothermal Titration Calorimeter.

Procedure:

  • Thoroughly degas both the protein solution and the inhibitor solution.

  • Load the ALKBH protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution at a constant temperature.

  • Record the heat change after each injection.

  • Integrate the heat-flow peaks to obtain the heat per injection.

  • Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_d, n, and ΔH.[11]

By employing these methodologies and presenting the data in a clear, comparative format, researchers can rigorously define the specificity of novel inhibitors like "this compound," paving the way for their confident use as chemical probes and potential development as therapeutic agents.

References

A Comparative Review of Ethyl LipotF and Other Small-Molecule FTO Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of epitranscriptomics, the fat mass and obesity-associated (FTO) protein has emerged as a critical therapeutic target. As the first identified N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. This has spurred the development of small-molecule inhibitors to modulate its activity. This guide provides a comparative analysis of a novel FTO inhibitor, Ethyl LipotF, alongside other well-characterized small-molecule inhibitors, offering a resource for researchers and drug development professionals.

Performance Comparison of FTO Inhibitors

The efficacy of FTO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), selectivity against other homologous enzymes, and their activity in cellular and in vivo models. The following tables summarize the available quantitative data for this compound and other prominent FTO inhibitors.

Table 1: In Vitro Inhibitory Activity of Small-Molecule FTO Inhibitors

InhibitorChemical NameFTO IC50 (μM)Selectivity
This compound Ethyl (E)-4-(2-(4-benzylnicotinoyl)hydrazinyl)-4-oxobut-2-enoate0.81[1]>30-fold over ALKBH2, 3, 5; >100-fold over PHD2, JMJD2A[1]
Rhein 4,5-dihydroxyanthraquinone-2-carboxylic acid30[2]Little selectivity for the AlkB subfamily[3]
Meclofenamic Acid (MA) 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acidN/A (competes with nucleic acid binding)[3]Highly selective for FTO over ALKBH5[3]
FB23-2 Not specifiedN/ASelectively inhibits m6A demethylation by FTO rather than ALKBH5[4]
FTO-04 Not specifiedN/AN/A
Compound C6 1,2,3-triazole analogue0.78[5]N/A
Compound 18097 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid derivativeN/A (potent inhibitor)Selectively suppresses FTO activity over ALKBH5[4]

Table 2: Cellular and In Vivo Activity of Selected FTO Inhibitors

InhibitorCellular EffectIn Vivo ModelIn Vivo Efficacy
This compound Increases m6A levels in HeLa cells[1][6]Not reportedNot reported
Rhein Increases cellular levels of m6A in mRNA[3]Not reportedNot reported
Meclofenamic Acid (MA) Ethyl Ester (MA2) Increases cellular levels of m6A in mRNA in HeLa cells[3][7]Glioblastoma stem cell-grafted miceSuppresses tumorigenesis and improves survival[8]
FB23-2 Suppresses proliferation, promotes differentiation/apoptosis in AML cells[9]Human AML xenograft miceSignificantly inhibits tumor progression[9]
Compound C6 Potent antiproliferative activity against esophageal cancer cell lines; arrests cell cycle at G2 phase[5]Esophageal cancer xenograft modelsInhibited tumor growth[5]
Compound 18097 Inhibited cell cycle process and migration of cancer cells; suppressed cellular lipogenesisBreast cancer xenograft and lung colonization modelsSignificantly suppressed in vivo growth and lung colonization

Signaling Pathways and Experimental Workflows

The inhibition of FTO leads to an increase in m6A methylation on target mRNAs, which in turn affects their stability, translation, and splicing. This can modulate various downstream signaling pathways implicated in cancer and other diseases.

FTO_Inhibition_Pathway FTO_Inhibitor FTO Inhibitor (e.g., this compound) FTO FTO Protein FTO_Inhibitor->FTO inhibition m6A_level Increased m6A in mRNA FTO_Inhibitor->m6A_level leads to m6A_demethylation m6A Demethylation FTO->m6A_demethylation catalyzes m6A_demethylation->m6A_level decreases mRNA_stability Altered mRNA Stability/Translation m6A_level->mRNA_stability Oncogenes Oncogenes (e.g., MYC, CEBPA) mRNA_stability->Oncogenes downregulates Tumor_Suppressors Tumor Suppressors (e.g., ASB2, RARA) mRNA_stability->Tumor_Suppressors upregulates Cellular_Effects Anti-Cancer Effects (Proliferation↓, Apoptosis↑) Oncogenes->Cellular_Effects Tumor_Suppressors->Cellular_Effects

Caption: FTO inhibitor mechanism of action.

A common workflow for identifying and characterizing FTO inhibitors involves a series of in vitro and cellular assays.

FTO_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50_Determination IC50 Determination Hit_Compounds->IC50_Determination Selective_Inhibitors Potent & Selective Inhibitors IC50_Determination->Selective_Inhibitors Cellular_m6A Cellular m6A Quantification (LC-MS/MS) Selective_Inhibitors->Cellular_m6A Proliferation_Apoptosis Proliferation & Apoptosis Assays Cellular_m6A->Proliferation_Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Proliferation_Apoptosis->Gene_Expression Xenograft_Model Xenograft Mouse Model Gene_Expression->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity

References

Validating m6A-seq Results After Chemical Inhibition: A Comparative Guide to Leading Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the dynamic landscape of N6-methyladenosine (m6A) RNA modifications, particularly after therapeutic intervention with chemical inhibitors, robust validation of high-throughput m6A-sequencing (m6A-seq) data is paramount. This guide provides an objective comparison of three powerful methods for validating m6A-seq findings: SELECT-seq, miCLIP-seq, and NOseq. We delve into their experimental protocols, present a quantitative comparison of their performance, and offer insights to help you select the most appropriate method for your research needs.

The advent of high-throughput sequencing has revolutionized our ability to map m6A modifications across the transcriptome. However, the inherent limitations of antibody-based enrichment methods used in standard m6A-seq necessitate orthogonal validation to confirm the precise location and stoichiometry of m6A sites. This is especially critical when assessing the efficacy of m6A writer complex inhibitors, such as the METTL3 inhibitor STM2457, where subtle changes in methylation status can have significant biological consequences. Here, we compare and contrast three distinct validation techniques that offer single-nucleotide or near-single-nucleotide resolution.

At a Glance: Comparison of m6A-seq Validation Methods

FeatureSELECT-seqmiCLIP-seqNOseq
Principle Enzyme-based, antibody-free selective ligationAntibody-based UV cross-linking and immunoprecipitationChemical deamination of unmodified adenosine
Resolution Single-nucleotideSingle-nucleotideNear single-nucleotide
Quantitative Yes, can determine stoichiometrySemi-quantitativeYes, can estimate stoichiometry
Input RNA As low as 1 µg total RNA[1]≥ 5 µg poly(A) RNAFlexible, can be combined with MeRIP for low input
Key Advantage Antibody-independent, high sensitivity[1]High resolution and specificityAntibody-independent, targeted validation
Key Limitation Indirect detection based on ligation efficiencyRequires high-quality antibody, potential for UV-induced biasAmplicon-based, not for transcriptome-wide discovery

In-Depth Method Analysis and Protocols

SELECT-seq (Specific Elongation and Ligation-based qPCR)

Principle: SELECT-seq is an antibody-independent method that leverages the ability of a specific DNA polymerase to be blocked by the presence of an m6A modification.[2] This polymerase arrest prevents the ligation of a downstream DNA probe. By quantifying the ligation product via qPCR or sequencing, the stoichiometry of m6A at a specific site can be determined.

Experimental Workflow:

SELECT_seq_Workflow cluster_prep RNA Preparation cluster_assay SELECT Reaction cluster_detection Quantification RNA Total RNA containing potential m6A sites Hybridization Hybridize with site-specific 'Up' and 'Down' DNA probes RNA->Hybridization Input Extension Primer extension with Bst 2.0 WarmStart DNA Polymerase Hybridization->Extension Ligation Ligation of 'Up' and 'Down' probes (only if no m6A is present) Extension->Ligation qPCR qPCR or Sequencing of ligated product Ligation->qPCR Analysis Data analysis to determine m6A stoichiometry qPCR->Analysis

SELECT-seq Experimental Workflow

Detailed Experimental Protocol:

  • RNA Preparation:

    • Isolate total RNA from control and inhibitor-treated (e.g., STM2457) cells or tissues.

    • Assess RNA quality and quantity. A minimum of 1 µg of total RNA is recommended.[1]

  • Probe Design:

    • For each target m6A site, design two DNA oligonucleotide probes: an "Up" probe and a "Down" probe.

    • The "Up" probe is complementary to the RNA sequence immediately upstream of the adenosine of interest.

    • The "Down" probe is complementary to the sequence downstream of the adenosine. The 5' end of the "Down" probe should be phosphorylated.

  • Hybridization:

    • In a reaction tube, mix the RNA sample with the "Up" and "Down" probes in a suitable hybridization buffer.

    • Incubate at 95°C for 2 minutes, then ramp down to 25°C to allow for probe annealing to the target RNA.

  • Extension and Ligation:

    • Prepare a master mix containing Bst 2.0 WarmStart DNA Polymerase, SplintR Ligase, dNTPs, and the appropriate reaction buffer.

    • Add the master mix to the hybridization reaction.

    • Incubate at a temperature optimal for both polymerase and ligase activity (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Quantification:

    • The resulting ligated DNA product can be quantified using either real-time quantitative PCR (qPCR) with primers specific to the ligated product or by next-generation sequencing.

    • For qPCR, a standard curve can be generated using known amounts of a synthetic non-methylated RNA template to allow for absolute quantification.

  • Data Analysis:

    • The amount of ligated product is inversely proportional to the m6A methylation level at the target site.

    • Compare the amount of ligated product between the control and inhibitor-treated samples to determine the change in m6A stoichiometry.

miCLIP-seq (m6A individual-nucleotide resolution cross-linking and immunoprecipitation)

Principle: miCLIP-seq combines UV cross-linking of an m6A-specific antibody to RNA with immunoprecipitation to precisely map m6A sites at single-nucleotide resolution.[3] The cross-linking event induces specific mutations or truncations during reverse transcription, which are then identified by high-throughput sequencing.

Experimental Workflow:

miCLIP_seq_Workflow cluster_prep RNA-Protein Cross-linking cluster_ip Immunoprecipitation cluster_library Library Preparation cluster_analysis Sequencing & Analysis RNA Fragmented poly(A) RNA Incubation Incubate with m6A antibody RNA->Incubation UV UV cross-linking (254 nm) Incubation->UV IP Immunoprecipitation with Protein A/G beads UV->IP Wash Stringent washes IP->Wash Ligation 3' adapter ligation Wash->Ligation RT Reverse transcription Ligation->RT Library cDNA library construction RT->Library Sequencing High-throughput sequencing Library->Sequencing Analysis Identify mutations/truncations to map m6A sites Sequencing->Analysis

miCLIP-seq Experimental Workflow

Detailed Experimental Protocol:

  • RNA Preparation and Fragmentation:

    • Isolate total RNA and enrich for poly(A) RNA. A starting amount of at least 5 µg of poly(A) RNA is recommended.

    • Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical methods.

  • Antibody Incubation and UV Cross-linking:

    • Incubate the fragmented RNA with a high-quality m6A-specific antibody.

    • Expose the RNA-antibody mixture to 254 nm UV light to induce covalent cross-links between the antibody and the RNA at or near the m6A site.

  • Immunoprecipitation and Washing:

    • Perform immunoprecipitation using Protein A/G magnetic beads to capture the RNA-antibody complexes.

    • Conduct a series of stringent washes to remove non-specifically bound RNA.

  • Library Preparation:

    • Ligate a 3' adapter to the captured RNA fragments.

    • Perform reverse transcription. The cross-linked amino acid at the m6A site will cause the reverse transcriptase to either terminate or introduce a mutation (typically a C-to-T transition) in the resulting cDNA.

    • Ligate a 5' adapter and amplify the cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome/transcriptome.

    • Use specialized bioinformatics pipelines to identify the characteristic mutations and truncations that pinpoint the precise location of m6A modifications.

NOseq (Nitrous acid-based m6A detection by sequencing)

Principle: NOseq is a chemical-based, antibody-free method that relies on the differential reactivity of m6A and unmodified adenosine to nitrous acid treatment.[4][5] Nitrous acid deaminates unmodified adenosine to inosine, which is then read as guanosine during reverse transcription and subsequent sequencing. m6A is resistant to this deamination. Therefore, the presence of an adenosine at a specific site in the sequencing reads indicates the presence of m6A.

Experimental Workflow:

NOseq_Workflow cluster_prep RNA Treatment cluster_library Amplicon Library Preparation cluster_analysis Sequencing & Analysis RNA Total or poly(A) RNA Deamination Nitrous acid treatment RNA->Deamination RT Reverse transcription with target-specific primers Deamination->RT PCR PCR amplification of target regions RT->PCR Library Sequencing library construction PCR->Library Sequencing High-throughput sequencing Library->Sequencing Analysis Compare A-to-G conversion rates to identify m6A sites Sequencing->Analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl Ester Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Ethyl LipotF" is not a recognized standard chemical name. The following procedures are based on the general safety and disposal protocols for flammable ethyl ester compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.

This guide provides comprehensive, step-by-step instructions for the safe disposal of ethyl ester compounds, which are commonly used in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal process, it is crucial to identify the potential hazards associated with the ethyl ester compound. Based on analogous chemicals, these compounds are often highly flammable and may cause irritation upon contact.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly sealed safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat or chemical-resistant apron.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is fundamental to safe disposal.[3][4] Ethyl ester waste should be treated as a flammable liquid organic waste.

  • Waste Container: Use a designated, compatible waste container, typically made of high-density polyethylene (HDPE). The container must have a tightly fitting cap.[3][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable Liquid").[4]

  • Segregation:

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[1]

    • Keep halogenated and non-halogenated solvent wastes in separate containers.[3]

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from sources of ignition like heat, sparks, and open flames.[1][5] Ensure the container is grounded to prevent static discharge.[1]

Step-by-Step Disposal Protocol for Liquid Ethyl Ester Waste

The following protocol outlines the process for disposing of liquid ethyl ester waste.

  • Work Area Preparation: Ensure your workspace is clean and uncluttered. Work within a chemical fume hood to minimize inhalation exposure.

  • Waste Transfer:

    • Use a funnel to carefully pour the liquid waste from your experimental container into the designated hazardous waste container.

    • Avoid overfilling the container; it should be no more than 80% full to allow for vapor expansion.

  • Secure Container: Tightly seal the waste container cap immediately after adding the waste.

  • Temporary Storage: Place the sealed container in a designated secondary containment bin within the laboratory's hazardous waste accumulation area.

  • Arrange for Pickup: Follow your institution's specific procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1]

Disposal of Contaminated Materials

Solid materials contaminated with ethyl esters, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.

  • Collection: Place grossly contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.

  • Segregation: Do not mix this solid waste with regular trash or other non-hazardous waste streams.

  • Disposal: The container for contaminated solids should be sealed and disposed of through your institution's hazardous waste program.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.[1]

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the table below summarizes key safety-related quantitative data for a representative ethyl ester, Ethyl Acetate, to provide context for handling and disposal.

PropertyValueSignificance for Disposal
Flash Point -4 °C (24 °F)Highly flammable; requires strict control of ignition sources.[6]
Boiling Point 77.1 °C (170.8 °F)Volatile; vapors can accumulate in poorly ventilated areas, creating a fire hazard.[7]
Vapor Density 3.0 (Air = 1)Vapors are heavier than air and can travel along the ground to distant ignition sources.[6]
Solubility in Water 8.3 g/100 mL (at 20 °C)Limited solubility; do not dispose of down the drain.[7]

Experimental Protocol Workflow

The following diagram illustrates the logical workflow for the proper disposal of ethyl ester compounds in a laboratory setting.

References

Personal protective equipment for handling Ethyl LipotF

Author: BenchChem Technical Support Team. Date: November 2025

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Important: The chemical "Ethyl LipotF" is not a recognized standard chemical name. This guide has been prepared using Ethyl Acetate as a representative example of a common laboratory solvent. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the exact chemical they are handling to ensure appropriate safety measures are taken.

Immediate Safety and Hazard Information

Ethyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][3][4]

Key Hazard Data Summary
Hazard ClassificationGHS CategoryDescription
Flammable liquidsCategory 2Highly flammable liquid and vapor.[1][2][3]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposureCategory 3May cause drowsiness or dizziness.[1][2]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical to minimize exposure and ensure personal safety. The following protocol outlines the necessary steps for handling ethyl acetate.

PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Identify Task: Handling Ethyl Acetate Assess Assess Risks: - Inhalation - Skin/Eye Contact - Fire/Explosion Start->Assess EngControls Engineering Controls: - Fume Hood - Ventilation Assess->EngControls Mitigate with Eye Eye/Face Protection: - Safety Goggles - Face Shield (for splash risk) EngControls->Eye Then select Hand Hand Protection: - Butyl or Neoprene Gloves (Nitrile not recommended) Eye->Hand and Body Body Protection: - Flame-retardant lab coat - Closed-toe shoes Hand->Body and Respiratory Respiratory Protection: (If ventilation is inadequate) Body->Respiratory if needed Execute Execute Task Respiratory->Execute Proceed

Caption: PPE selection workflow for handling ethyl acetate.

Detailed PPE Specifications
Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical splash gogglesMust provide complete protection for the eyes. A face shield may be necessary when there is a risk of splashing.[3][5]
Hands Butyl or neoprene glovesNitrile gloves are not generally recommended due to poor compatibility.[5] If used, it should be with double gloving and frequent changes.[5] Always consult the glove manufacturer's compatibility chart.[5]
Body Flame-retardant, anti-static lab coatShould be fully buttoned.[1][5] Long pants and closed-toe shoes are mandatory.[5]
Respiratory Air-purifying respirator with organic vapor cartridgesRequired if working outside a fume hood or if ventilation is inadequate.[3][6]

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure that a properly functioning chemical fume hood is available.[1] All sources of ignition must be removed from the area.[4] Metal containers used for transferring the chemical should be grounded and bonded to prevent static discharge.[4][5]

  • Dispensing : Use only non-sparking tools when opening and closing containers.[4] When transferring from a larger container, consider using a siphon for better control.[5]

  • During Use : Keep the container tightly closed when not in use.[1] Avoid inhaling vapors and prevent contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the work area.[4][8]

  • Post-Handling : Wash hands thoroughly after handling the chemical and removing gloves.[1][5] Change any contaminated clothing immediately.[1]

Spill Management Protocol
  • Small Spills : If a small spill occurs that can be cleaned up in under 10 minutes by trained personnel, evacuate non-essential personnel and remove all ignition sources.[4][5] Absorb the spill with an inert, dry material like vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.[4][5]

  • Large Spills : In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team.[4] Prevent the spill from entering drains.[1]

Disposal Plan
  • Waste Collection : Ethyl acetate waste must be managed as dangerous/hazardous waste.[5][9] It should be collected in a clearly labeled, sealed container.[9] Do not mix with other waste types.[9] Specifically, keep non-halogenated solvents like ethyl acetate separate from halogenated solvents to reduce disposal costs.[10]

  • Container Disposal : Empty containers should be handled as if they still contain the product.[9] They can be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled according to institutional guidelines.[11]

  • Contaminated Materials : Any materials used to clean up spills, such as paper towels or gloves, must be sealed in a designated container and disposed of as hazardous waste.[9]

  • Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[4][9] Contact your institution's environmental health and safety department for specific guidance.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.